molecular formula C16H15N7O2 B12370401 ZM241385-d7

ZM241385-d7

Cat. No.: B12370401
M. Wt: 344.38 g/mol
InChI Key: PWTBZOIUWZOPFT-CTHZQNSYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ZM241385-d7 is a useful research compound. Its molecular formula is C16H15N7O2 and its molecular weight is 344.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H15N7O2

Molecular Weight

344.38 g/mol

IUPAC Name

4-[2-[[7-amino-2-(3,4,5-trideuteriofuran-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl]amino]ethyl]-2,3,5,6-tetradeuteriophenol

InChI

InChI=1S/C16H15N7O2/c17-14-20-15(18-8-7-10-3-5-11(24)6-4-10)21-16-19-13(22-23(14)16)12-2-1-9-25-12/h1-6,9,24H,7-8H2,(H3,17,18,19,20,21,22)/i1D,2D,3D,4D,5D,6D,9D

InChI Key

PWTBZOIUWZOPFT-CTHZQNSYSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CCNC2=NC3=NC(=NN3C(=N2)N)C4=C(C(=C(O4)[2H])[2H])[2H])[2H])[2H])O)[2H]

Canonical SMILES

C1=COC(=C1)C2=NN3C(=NC(=NC3=N2)NCCC4=CC=C(C=C4)O)N

Origin of Product

United States

Foundational & Exploratory

The Mechanism of Action of ZM241385-d7: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ZM241385 is a potent and highly selective non-xanthine antagonist of the adenosine A2A receptor (A2AR). Its deuterated form, ZM241385-d7, is functionally identical and serves as a valuable tool in pharmacokinetic and metabolic studies requiring mass spectrometry-based detection. This document provides an in-depth technical overview of the mechanism of action of ZM241385, detailing its molecular interactions, downstream signaling effects, and the experimental protocols used for its characterization.

Core Mechanism of Action: Selective A2A Adenosine Receptor Antagonism

The primary mechanism of action of ZM241385 is its high-affinity binding to and competitive antagonism of the A2A adenosine receptor, a G protein-coupled receptor (GPCR). In its native state, the A2AR is activated by endogenous adenosine, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels. ZM241385 competitively binds to the A2AR, preventing adenosine from binding and thereby inhibiting this signaling cascade.

The binding of ZM241385 to the A2AR is a multi-step process, characterized by an initial rapid equilibrium followed by a slower conformational isomerization of the receptor-ligand complex. This results in a high-affinity, stable interaction.

Quantitative Pharmacological Data

The potency and selectivity of ZM241385 have been extensively characterized across various in vitro systems. The following tables summarize key quantitative data.

ParameterSpeciesCell/Tissue TypeValueReference
Ki HumanHEK-293 cells0.8 nM[1]
HumanHEK-293 cells1.4 nM[2][3]
RatStriatal Membranes0.35 nM[4]
RatHippocampal Membranes0.52 nM[4]
Kd RatStriatal Membranes0.14 nM[5]
RatCHO cells0.23 nM[5]
pIC50 RatPheochromocytoma cells9.52[6][7]
pA2 Guinea PigCardiac Vasculature9.02[8]

Table 1: Binding Affinity of ZM241385 for the A2A Adenosine Receptor

Receptor SubtypeSpeciesKi / pIC50 / pA2Selectivity Fold (vs. A2A)Reference
A1 HumanKi = 255 nM~318[1]
RatpIC50 = 5.69~1000[6]
A2B HumanKi = 50 nM~62[1]
Guinea PigpA2 = 7.06~91[6][8]
A3 HumanKi > 10 µM>12,500[1]
RatpIC50 = 3.82>500,000[6][8]

Table 2: Selectivity Profile of ZM241385 for Adenosine Receptor Subtypes

Signaling Pathways and Physiological Effects

By blocking the A2AR, ZM241385 modulates a variety of downstream signaling pathways and physiological processes.

Inhibition of cAMP Production

The canonical signaling pathway of the A2AR involves the activation of the Gs alpha subunit of its associated G protein, which in turn stimulates adenylyl cyclase to produce cAMP. ZM241385 effectively antagonizes this process, preventing the rise in intracellular cAMP that would normally be induced by adenosine. This has been demonstrated in functional assays where ZM241385 competitively inhibits the accumulation of cAMP stimulated by A2AR agonists like CGS21680.

G cluster_membrane Cell Membrane A2AR Adenosine A2A Receptor Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates Adenosine Adenosine Adenosine->A2AR Activates ZM241385 ZM241385 ZM241385->A2AR Inhibits ATP ATP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene

Caption: A2A Receptor Signaling Pathway and Inhibition by ZM241385.

Neuroprotection

In the central nervous system, particularly in regions with high A2AR expression like the striatum and hippocampus, ZM241385 exhibits neuroprotective effects. In models of cerebral ischemia (oxygen-glucose deprivation), ZM241385 has been shown to delay the onset of anoxic depolarization, a critical event in neuronal cell death.[9][10] This neuroprotective effect is thought to be mediated, in part, by the reduction of excessive glutamate release that is facilitated by A2AR activation during ischemic conditions.[9] Furthermore, ZM241385 has been observed to reduce astrocyte activation, a hallmark of neuroinflammation.[9][10]

Experimental Protocols

The pharmacological profile of ZM241385 has been established through a variety of in vitro assays. Detailed methodologies for key experiments are provided below.

Radioligand Binding Assay

This assay quantifies the affinity of ZM241385 for the A2A receptor by measuring the displacement of a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of ZM241385 for the human A2A adenosine receptor.

Materials:

  • HEK-293 cells stably expressing the human A2A adenosine receptor.

  • [3H]-ZM241385 (Radioligand).

  • Unlabeled ZM241385.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Culture HEK-293 cells expressing the A2AR and harvest. Homogenize cells in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in fresh assay buffer. Determine protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of cell membrane suspension.

    • 25 µL of [3H]-ZM241385 at a final concentration near its Kd.

    • 25 µL of either assay buffer (for total binding), a saturating concentration of a competing ligand (e.g., unlabeled ZM241385, for non-specific binding), or varying concentrations of the test compound (ZM241385).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

G start Start prep Prepare Cell Membranes (A2A-HEK293) start->prep setup Set up 96-well Plate: - Membranes - [3H]-ZM241385 - Competitor (ZM241385) prep->setup incubate Incubate (60-90 min, RT) setup->incubate filter Filter and Wash (Separate Bound/Free) incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50 -> Ki) count->analyze end End analyze->end

Caption: Experimental Workflow for a Radioligand Binding Assay.

Functional cAMP Assay

This assay measures the ability of ZM241385 to antagonize the A2AR agonist-induced production of cAMP.

Objective: To determine the functional potency (IC50) of ZM241385 in blocking A2AR-mediated cAMP accumulation.

Materials:

  • HEK-293 cells expressing the human A2A adenosine receptor.

  • A2AR agonist (e.g., CGS21680).

  • ZM241385.

  • Stimulation Buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX).

  • cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

  • 384-well microplates.

  • Plate reader compatible with the detection kit.

Procedure:

  • Cell Preparation: Culture and harvest A2AR-expressing HEK-293 cells. Resuspend the cells in stimulation buffer to the desired density.

  • Assay Setup: In a 384-well plate, add:

    • A defined number of cells per well.

    • Varying concentrations of ZM241385.

  • Pre-incubation: Incubate the plate for a short period to allow the antagonist to bind to the receptors.

  • Agonist Stimulation: Add a fixed concentration of the A2AR agonist (e.g., CGS21680 at its EC80) to all wells except the basal control.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes to allow for cAMP production.

  • Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP levels against the logarithm of the ZM241385 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of ZM241385 required to inhibit 50% of the agonist-induced cAMP response.

Conclusion

This compound, through its potent and selective antagonism of the A2A adenosine receptor, serves as a critical research tool for elucidating the physiological and pathophysiological roles of this receptor. Its mechanism of action, centered on the competitive inhibition of adenosine binding and the subsequent blockade of cAMP-mediated signaling, has been thoroughly characterized by a suite of in vitro pharmacological assays. The neuroprotective properties of ZM241385 highlight the therapeutic potential of targeting the A2AR in conditions such as cerebral ischemia. The detailed methodologies provided herein offer a framework for the continued investigation of A2AR antagonists and their therapeutic applications.

References

ZM241385: A Technical Guide to its High-Affinity Binding at the Adenosine A2A Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding characteristics of ZM241385, a potent and selective antagonist for the adenosine A2A receptor (A2AR). ZM241385 is a critical tool in pharmacological research, enabling the detailed study of A2AR-mediated signaling pathways and their roles in various physiological and pathological processes. While this document focuses on ZM241385, the binding characteristics of its deuterated form, ZM241385-d7, are considered equivalent for binding affinity assays.

Core Binding Affinity Profile

ZM241385 is a non-xanthine compound recognized for its high potency and selectivity as an A2A receptor antagonist.[1][2] Its affinity is typically in the sub-nanomolar to low nanomolar range, making it one of the most selective A2A antagonists described.[1]

Quantitative Binding Data

The binding affinity of ZM241385 has been characterized across various platforms, including transfected cell lines and native tissues. The following table summarizes key quantitative data from radioligand binding and functional assays.

ParameterValueSpecies/SystemNotesReference
Ki 800 pMHuman A2AR in HEK-293 cellsPotent and selective non-xanthine antagonist.[3]
Ki 1.4 nMNot SpecifiedPotent, high affinity, and selective antagonist.[4]
Ki <1 nMHuman A2A ReceptorInverse agonist activity noted.[5]
Kd 0.14 nMRat Striatal MembranesDetermined by saturation experiments with [³H]ZM241385.[6]
Kd 0.23 nMCHO Cell MembranesRequired pretreatment with adenosine deaminase (ADA).[6]
Kd 1.9 nMEngineered Human A2A-StaR2Stabilized receptor construct.[7]
pIC50 9.52Rat Phaeochromocytoma CellsDisplaced binding of [³H]NECA.[1]
Selectivity Profile

ZM241385 exhibits significant selectivity for the A2A receptor over other adenosine receptor subtypes.

Receptor SubtypeKi / pIC50Species/SystemFold Selectivity (vs. A2A)Reference
A1 255 nMHuman A1R in CHO cells~318-fold[8]
A2B 50 nMHuman A2BR in CHO cells~62-fold[8]
A3 >10 µMHuman A3R in HEK-293 cells>12,500-fold[5]
A1 (pIC50) 5.69Rat Cerebral Cortex Membranes-[1]
A3 (pIC50) 3.82Rat A3R in CHO cells-[1]

Adenosine A2A Receptor Signaling Pathway

The adenosine A2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit.[9][10] Upon activation by an agonist like adenosine, it initiates a signaling cascade that leads to an increase in intracellular cyclic AMP (cAMP).[9][11][12] This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB).[9][11][12] ZM241385 acts as an antagonist or inverse agonist, blocking this cascade.[5]

Adenosine_A2A_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A2AR Adenosine A2A Receptor Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Biological_Effects Biological Effects (e.g., Immunosuppression) CREB->Biological_Effects Leads to Adenosine Adenosine (Agonist) Adenosine->A2AR Activates ZM241385 ZM241385 (Antagonist) ZM241385->A2AR Blocks

Caption: Adenosine A2A receptor signaling cascade.

Experimental Protocols

The determination of ZM241385 binding affinity typically involves radioligand binding assays performed on cell membranes expressing the adenosine A2A receptor.

Membrane Preparation
  • Source: Tissues rich in A2A receptors (e.g., rat striatum) or cultured cells stably expressing the recombinant human A2A receptor (e.g., HEK-293, CHO cells) are used.[6]

  • Homogenization: Cells or tissues are homogenized in a cold buffer (e.g., Tris-HCl) using a Dounce or Polytron homogenizer.

  • Centrifugation: The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The resulting supernatant is then subjected to high-speed ultracentrifugation to pellet the cell membranes.

  • Washing: The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay.[13]

Radioligand Binding Assay (Competition Assay)

This protocol aims to determine the Ki of the unlabeled compound (ZM241385) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

  • Radioligand: A tritiated A2A receptor ligand, such as [³H]ZM241385 or a suitable agonist/antagonist, is used.[6][13]

  • Incubation: A fixed concentration of radioligand and varying concentrations of the unlabeled competitor (ZM241385) are incubated with the prepared cell membranes in an assay buffer.[13]

  • Adenosine Deaminase (ADA): For some cell systems, pretreatment with ADA is necessary to remove endogenous adenosine, which could interfere with the binding assay.[6]

  • Equilibrium: The incubation is carried out for a specific duration (e.g., 20 minutes to 3 hours) at a controlled temperature (e.g., on ice or at room temperature) to allow the binding to reach equilibrium.[6][13]

  • Non-specific Binding: A parallel set of tubes containing a high concentration of a non-labeled antagonist (e.g., 10 µM ZM241385) is included to determine non-specific binding.[13]

Separation and Quantification
  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters (e.g., GF/F) to separate the receptor-bound radioligand from the free radioligand.[13]

  • Washing: The filters are quickly washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

Data Analysis
  • Specific Binding: Calculated by subtracting the non-specific binding from the total binding.

  • IC50 Determination: The concentration of ZM241385 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • Ki Calculation: The IC50 value is converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental_Workflow cluster_prep 1. Membrane Preparation cluster_assay 2. Binding Assay cluster_sep 3. Separation & Counting cluster_analysis 4. Data Analysis Cell_Culture Cell Culture (e.g., HEK293-A2AR) Harvest Harvest Cells Cell_Culture->Harvest Homogenize Homogenize Harvest->Homogenize Centrifuge Centrifugation & Washing Homogenize->Centrifuge Membranes Isolated Membranes Centrifuge->Membranes Incubate Incubate at Controlled Temp Membranes->Incubate Radioligand [³H]Ligand (Constant Conc.) Radioligand->Incubate Competitor ZM241385 (Varying Conc.) Competitor->Incubate Filter Rapid Vacuum Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Liquid Scintillation Counting Wash->Count IC50 Determine IC50 (Non-linear Regression) Count->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

References

The Pharmacological Profile of Deuterated ZM241385: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZM241385, chemically known as 4-(2-[7-amino-2-(2-furyl)[1][2][3]triazolo[2,3-a][1][4][5]triazin-5-ylamino]ethyl)phenol, is a well-characterized, potent, and selective antagonist of the adenosine A2A receptor.[6][7][8] It is a non-xanthine compound that has been instrumental in the study of A2A receptor function.[7][8] Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, is a common strategy in drug development to improve pharmacokinetic and metabolic profiles. This guide provides a comprehensive overview of the known pharmacological profile of ZM241385 and explores the potential implications of deuteration on its activity. While direct experimental data on deuterated ZM241385 is not extensively available in the public domain, this document serves as a foundational reference for researchers interested in its potential development.

Pharmacological Profile of ZM241385

ZM241385 is distinguished by its high affinity and selectivity for the adenosine A2A receptor, acting as an antagonist or inverse agonist.[4][9] Its pharmacological characteristics have been determined through a variety of in vitro assays.

Receptor Binding Affinity

The binding affinity of ZM241385 to adenosine receptor subtypes is summarized in the table below. The data highlights its high affinity for the A2A receptor and significantly lower affinity for A1, A2B, and A3 receptors.

Receptor SubtypeCell Line/TissueRadioligandParameterValueReference
Human A2AHEK-293[3H]-ZM241385Ki0.8 nM[10][11]
Human A2AHEK293hA2AR[3H]-ZM241385Ki0.4 ± 0.03 nM[5]
Rat A2APC12 Membranes[3H]-NECApIC509.52 (9.02-10.02)[7]
Rat A1Cerebral Cortex Membranes[3H]-R-PIApIC505.69 (5.57-5.81)[7]
Human A1CHO Cells-Ki255 nM[10]
Human A2BCHO Cells-Ki50 nM[10]
Rat A3CHO Cells[125I]-AB-MECApIC503.82 (3.67-4.06)[7]
Human A3HEK-293-Ki>10 µM[10]
Functional Activity

Functionally, ZM241385 acts as an antagonist, inhibiting the effects of A2A receptor agonists. In systems with high receptor expression and constitutive activity, it can also display inverse agonist properties by reducing basal signaling.[4]

Assay TypeTissue/Cell LineAgonist ChallengedParameterValueReference
Coronary VasodilationGuinea-pig Heart2-Chloroadenosine (2-CADO)pA28.57 (8.45-8.68)[7]
Coronary VasodilationGuinea-pig HeartCGS21680pA29.02 (8.79-9.24)[7]
RelaxationGuinea-pig AortaAdenosinepA27.06 (6.92-7.19)[7]
BradycardiaGuinea-pig Atria2-CADOpA25.95 (5.72-6.18)[7]
cAMP Accumulation--IC5054 nM[11]

Potential Impact of Deuteration

The introduction of deuterium in place of hydrogen at specific molecular positions can significantly alter a drug's metabolic fate. This is due to the "kinetic isotope effect," where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This can make the C-D bond more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.

For ZM241385, deuteration could potentially:

  • Increase Metabolic Stability: By slowing the rate of metabolic degradation, deuteration could lead to a longer plasma half-life.

  • Enhance Bioavailability: Reduced first-pass metabolism can result in higher systemic exposure after oral administration.

  • Alter Pharmacokinetic Profile: A longer half-life may allow for less frequent dosing.

  • Potentially Modify Pharmacodynamics: While less common, changes in metabolism can sometimes lead to subtle shifts in receptor binding affinity or functional activity, although this is not the primary goal of deuteration. The binding kinetics, such as the association (kon) and dissociation (koff) rates, could also be affected.

The precise effects of deuteration would depend on which hydrogen atoms are replaced. A logical strategy would be to deuterate positions known to be susceptible to metabolic oxidation.

Experimental Protocols

The characterization of deuterated ZM241385 would involve standard pharmacological assays, as detailed below.

Radioligand Binding Assays

These assays are fundamental for determining the affinity of a compound for its target receptor.

Objective: To determine the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki) of deuterated ZM241385 at adenosine receptors.

Materials:

  • Cell membranes expressing the target adenosine receptor subtype (e.g., from HEK-293 or CHO cells).

  • A suitable radioligand, such as [3H]-ZM241385 for the A2A receptor.

  • Increasing concentrations of the unlabeled test compound (deuterated ZM241385).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled deuterated ZM241385.

  • Allow the reaction to reach equilibrium.

  • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Functional Assays

These assays measure the functional consequence of receptor activation or inhibition, as the A2A receptor is a Gs-coupled receptor that increases intracellular cyclic AMP (cAMP) upon activation.

Objective: To determine the potency of deuterated ZM241385 as an antagonist of the A2A receptor.

Materials:

  • Whole cells expressing the A2A receptor (e.g., HEK-293 or CHO cells).

  • An A2A receptor agonist (e.g., CGS21680 or NECA).

  • Increasing concentrations of the test antagonist (deuterated ZM241385).

  • A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • A commercial cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

Procedure:

  • Pre-incubate the cells with the phosphodiesterase inhibitor and varying concentrations of deuterated ZM241385.

  • Stimulate the cells with a fixed concentration of the A2A agonist.

  • Incubate for a specified time to allow for cAMP production.

  • Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.

  • Plot the agonist-induced cAMP levels against the concentration of the deuterated ZM241385 to determine the IC50. This can be used to calculate the pA2 value, a measure of antagonist potency.

Visualizations

Adenosine A2A Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A2AR Adenosine A2A Receptor G_protein Gs Protein (α, β, γ subunits) A2AR->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts Adenosine Adenosine (Agonist) Adenosine->A2AR Activates ZM241385 ZM241385 / Deuterated ZM241385 (Antagonist) ZM241385->A2AR Inhibits ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Simplified signaling pathway of the adenosine A2A receptor.

Experimental Workflow for Antagonist Characterization

G Start Synthesize Deuterated ZM241385 Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay cAMP Functional Assay (Determine IC50/pA2) Start->Functional_Assay Data_Analysis Data Analysis and Pharmacological Profile Binding_Assay->Data_Analysis Selectivity_Screen Selectivity Screening (A1, A2B, A3 receptors) Functional_Assay->Selectivity_Screen Selectivity_Screen->Data_Analysis Conclusion Conclusion on Profile of Deuterated Analog Data_Analysis->Conclusion

Caption: General experimental workflow for characterizing a novel A2A receptor antagonist.

Conclusion

ZM241385 is a well-established and highly selective adenosine A2A receptor antagonist. While the pharmacological profile of a deuterated version has not been extensively documented in publicly available literature, the principles of medicinal chemistry suggest that deuteration could offer a viable strategy to enhance its pharmacokinetic properties, potentially leading to a more robust in vivo tool or therapeutic candidate. The experimental protocols and foundational data presented in this guide provide a solid framework for the synthesis and characterization of deuterated ZM241385, enabling researchers to systematically evaluate its potential advantages.

References

An In-Depth Technical Guide to the In Vitro Stability of ZM241385 and its Deuterated Analog ZM241385-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to ZM241385 and the Role of Deuteration

ZM241385, or 4-(2-[7-amino-2-(2-furyl)[1][2][3]triazolo[2,3-a][1][4][5]triazin-5-ylamino]ethyl)phenol, is a non-xanthine adenosine A2A receptor antagonist with high affinity and selectivity.[4][6][7] It is a critical tool in pharmacological research, particularly in studies of neurological conditions like Parkinson's disease.[1] ZM241385-d7 is a deuterated version of this molecule, most commonly employed as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), due to its distinct mass-to-charge ratio.

The strategic replacement of hydrogen atoms with their heavier isotope, deuterium, can significantly alter a molecule's susceptibility to metabolic degradation. This phenomenon, known as the Deuterium Kinetic Isotope Effect (KIE) , arises from the greater strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[8] If a C-H bond is cleaved in the rate-determining step of a metabolic reaction, substituting hydrogen with deuterium will slow this reaction, thereby enhancing the molecule's metabolic stability.[8]

Mechanism of Action: A2A Receptor Signaling

ZM241385 exerts its pharmacological effects by blocking the A2A adenosine receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by adenosine, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[9][10] This signaling cascade plays a crucial modulatory role in various physiological processes. The diagram below illustrates this pathway and the inhibitory action of ZM241385.

Gs_Pathway cluster_membrane Cell Membrane A2AR Adenosine A2A Receptor Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates Adenosine Adenosine Adenosine->A2AR ZM241385 ZM241385 ZM241385->A2AR Antagonizes ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response

Caption: Adenosine A2A Receptor Signaling Pathway.

In Vitro Stability of ZM241385

The in vitro metabolic stability of a compound is a key parameter in drug discovery, providing an estimate of its metabolic clearance in the liver. This is typically assessed using liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs).[11]

Studies on ZM241385 have indicated that it has moderate clearance in in vitro metabolic stability assays using rat liver microsomes.[1] This suggests that while it is metabolized, it is not exceptionally rapid. However, in vivo studies in rats showed rapid elimination, implying that extrahepatic clearance pathways (e.g., in the kidney and gut) also contribute significantly to its overall metabolism.[1]

ParameterSpeciesMatrixValueReference
Clearance Profile RatLiver MicrosomesModerate[1]
In Vivo Bioavailability RatOral (PO)Low[1]

Table 1: Summary of Published In Vitro and In Vivo Pharmacokinetic Data for ZM241385.

The Deuterium Kinetic Isotope Effect (KIE) and Predicted Stability of this compound

The stability of this compound relative to ZM241385 depends entirely on the location of the deuterium atoms. If deuteration occurs at a position on the molecule that undergoes CYP-mediated oxidation (a "metabolic soft spot"), the rate of metabolism at that site is expected to decrease.

Caption: Conceptual Diagram of the Kinetic Isotope Effect.

Without the exact structure of this compound, we must infer potential sites of deuteration. Common sites for deuteration in internal standards are often metabolically stable positions to ensure co-elution with the parent analyte. However, if deuteration were applied for therapeutic purposes, it would target metabolically labile sites. Potential sites for metabolism on ZM241385 include the furan ring and the phenol group. If the deuterium atoms in this compound replace hydrogens at these positions, a significant increase in its in vitro half-life would be expected compared to ZM241385.

Experimental Protocol: In Vitro Microsomal Stability Assay

To directly compare the stability of ZM241385 and this compound, a standardized liver microsomal stability assay can be performed. The following protocol outlines the necessary steps.

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of ZM241385 and this compound in human liver microsomes.

Materials:

  • Human Liver Microsomes (HLM)

  • ZM241385 and this compound stock solutions (e.g., 10 mM in DMSO)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[2][5]

  • Positive control compounds (e.g., Midazolam, Dextromethorphan)[12]

  • Ice-cold Acetonitrile with an appropriate internal standard for LC-MS/MS analysis

  • 96-well incubation plates and analytical plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system[2]

Procedure:

  • Preparation:

    • Thaw liver microsomes on ice.[12]

    • Prepare a working solution of HLM in phosphate buffer (e.g., to achieve a final protein concentration of 0.5 mg/mL).[11]

    • Prepare working solutions of ZM241385, this compound, and positive controls by diluting the stock solutions in buffer to achieve a final incubation concentration of 1 µM.[11][12]

  • Incubation:

    • Pre-warm the HLM solution and compound solutions at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells containing the HLM and test compounds.[2]

    • For negative controls, add buffer instead of the NADPH regenerating system.[5]

    • Incubate the plate at 37°C with shaking.[5]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in the respective wells by adding 3-5 volumes of ice-cold acetonitrile containing the internal standard.[5][13] The '0 minute' sample is prepared by adding the stop solution before adding the NADPH system.

  • Sample Processing:

    • Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to precipitate the microsomal proteins.[5]

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples to quantify the remaining percentage of the parent compound (ZM241385 or this compound) at each time point relative to the 0-minute sample.

  • Data Analysis:

    • Plot the natural logarithm of the percent remaining compound against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).

    • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein) .[13]

Workflow Prep 1. Preparation - Thaw Microsomes - Prepare Compound & Buffer Solutions PreInc 2. Pre-Incubation - Pre-warm reagents to 37°C Prep->PreInc Start 3. Start Reaction - Add NADPH Regenerating System PreInc->Start Incubate 4. Incubation at 37°C - Collect aliquots at t = 0, 5, 15, 30, 60 min Start->Incubate Stop 5. Stop Reaction - Add ice-cold Acetonitrile + Internal Standard Incubate->Stop Centrifuge 6. Protein Precipitation - Centrifuge plate Stop->Centrifuge Analyze 7. Analysis - Transfer supernatant - Quantify by LC-MS/MS Centrifuge->Analyze Data 8. Data Processing - Calculate t½ and CLint Analyze->Data

References

Key research applications of ZM241385-d7 in neuroscience

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Research Applications of ZM241385-d7 in Neuroscience

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key research applications of ZM241385, a potent and highly selective adenosine A2A receptor antagonist, and its deuterated form, this compound, in the field of neuroscience. This compound is frequently utilized in studies requiring mass spectrometry-based quantification due to its distinct mass-to-charge ratio, while exhibiting similar pharmacological properties to its non-deuterated counterpart.

Mechanism of Action

ZM241385 is a non-xanthine antagonist that binds with high affinity to the adenosine A2A receptor, a G-protein coupled receptor (GPCR). The A2A receptor is primarily coupled to the Gs protein, and its activation typically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2][3][4] By blocking the binding of endogenous adenosine to the A2A receptor, ZM241385 inhibits this signaling cascade.[1][3][4] The A2A receptor can also signal through alternative pathways, including the activation of mitogen-activated protein kinases (MAPK).[1][3]

Quantitative Data: Binding Affinity and Selectivity

ZM241385 exhibits high affinity for the adenosine A2A receptor and significant selectivity over other adenosine receptor subtypes. The following tables summarize key quantitative data from various in vitro studies.

Table 1: Binding Affinity of ZM241385 for Adenosine A2A Receptors

PreparationRadioligandParameterValueReference
Rat Pheochromocytoma Cell Membranes[3H]5'-N-ethylcarboxamidoadenosine (NECA)pIC509.52[5][6]
Rat Striatum Membranes[3H]ZM241385Kd0.14 nM[7]
CHO Cell Membranes (expressing rat A2A receptors)[3H]ZM241385Kd0.23 nM[7]
Human A2A-StaR2-bRIL[3H]-ZM241385Ki0.35 nM[8]
Human A2A Receptor (expressed in HEK293 cells)[3H]ZM241385KiSubnanomolar range[9]

Table 2: Selectivity of ZM241385 for Adenosine Receptor Subtypes

Receptor SubtypePreparationParameterValueFold Selectivity (vs. A2A)Reference
A1Rat Cerebral Cortex MembranespIC505.69~1000[5]
A2BGuinea-pig AortapA27.06~91[5]
A3Cloned Rat A3 Receptors (in CHO cells)pIC503.82>500,000[5]

Key Research Applications in Neuroscience

Neurodegenerative Diseases
  • Parkinson's Disease: A primary application of ZM241385 is in the study of Parkinson's disease.[10][11] A2A receptors are highly expressed in the striatum, where they form heterodimers with dopamine D2 receptors and modulate dopaminergic signaling. Antagonism of A2A receptors has been investigated as a non-dopaminergic therapeutic approach for Parkinson's disease.[11]

  • Alzheimer's Disease: Research suggests that A2A receptor blockade may be neuroprotective in the context of Alzheimer's disease.[12][13] Studies have shown that ZM241385 can attenuate amyloid-β (Aβ)-induced neuronal death and synaptic loss in cultured neurons.[12]

Neuroinflammation

ZM241385 is a valuable tool for investigating the role of A2A receptors in neuroinflammation. A2A receptors are expressed on microglia and other immune cells, and their activation can modulate inflammatory responses.[14][15] Studies have utilized ZM241385 to demonstrate that A2A receptor antagonism can reduce the activation of microglia and downregulate the expression of pro-inflammatory cytokines.[15][16]

Cerebral Ischemia

In models of cerebral ischemia, such as oxygen-glucose deprivation (OGD), ZM241385 has been shown to be neuroprotective.[17][18] It can delay the onset of anoxic depolarization, a key event in ischemic neuronal injury, and improve neuronal survival.[17][18]

PET Imaging

Radiolabeled analogs of ZM241385 are used as positron emission tomography (PET) tracers for in vivo imaging of A2A receptors in the brain.[19][20][21] This allows for the non-invasive study of A2A receptor distribution and density in both healthy and diseased states.[22]

Experimental Protocols

In Vitro Radioligand Binding Assay (General Protocol)

This protocol outlines the general steps for a competitive radioligand binding assay to determine the affinity of a test compound for the A2A receptor.

  • Membrane Preparation: Homogenize tissue (e.g., rat striatum) or cells expressing the A2A receptor in a suitable buffer. Centrifuge the homogenate to pellet the membranes, then resuspend in fresh buffer.

  • Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled A2A receptor ligand (e.g., [3H]ZM241385), and varying concentrations of the unlabeled test compound (e.g., ZM241385).

  • Equilibrium: Incubate the mixture to allow the binding to reach equilibrium. The incubation time will depend on the specific radioligand and temperature.[7]

  • Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the bound from the free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

In Vitro Autoradiography (General Protocol)

This protocol describes a general method for visualizing the distribution of A2A receptors in brain sections.

  • Tissue Preparation: Prepare cryosections of the brain tissue of interest.[19]

  • Pre-incubation: Thaw and dry the sections, then pre-incubate them in a buffer, often containing adenosine deaminase to remove endogenous adenosine.[19]

  • Incubation: Incubate the sections with a radiolabeled A2A receptor ligand (e.g., [18F]FLUDA, a ZM241385 analog).[19] For determining non-specific binding, co-incubate some sections with a high concentration of an unlabeled antagonist like ZM241385.[19]

  • Washing: Wash the sections in cold buffer to remove unbound radioligand.

  • Exposure: Dry the sections and expose them to a phosphor imager plate or autoradiographic film.[19]

  • Analysis: Scan the plate or film and analyze the resulting images to visualize the density and distribution of the radioligand binding sites.[19]

Signaling Pathways and Experimental Workflows

Adenosine A2A Receptor Signaling Pathway

A2A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Activates ZM241385 This compound ZM241385->A2AR Blocks Gs Gs Protein A2AR->Gs Activates MAPK MAPK Pathway A2AR->MAPK Alternative Pathway AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Downstream Downstream Cellular Responses CREB->Downstream MAPK->Downstream InVivo_Workflow cluster_prep Preparation cluster_admin Administration cluster_testing Testing & Analysis cluster_data Data Interpretation AnimalModel Select Animal Model (e.g., Parkinson's model) DrugPrep Prepare this compound Solution (Vehicle, Dosage) AnimalModel->DrugPrep Administration Administer this compound (e.g., i.p., i.v.) DrugPrep->Administration Behavioral Behavioral Testing (e.g., motor function) Administration->Behavioral Neurochemical Neurochemical Analysis (e.g., microdialysis) Administration->Neurochemical Histological Histological Analysis (e.g., immunohistochemistry) Administration->Histological DataAnalysis Data Analysis and Statistical Evaluation Behavioral->DataAnalysis Neurochemical->DataAnalysis Histological->DataAnalysis Conclusion Draw Conclusions on In Vivo Effects DataAnalysis->Conclusion

References

The Neuroprotective Potential of ZM241385: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth analysis of the neuroprotective effects of ZM241385, a potent and selective antagonist of the adenosine A2A receptor. In the field of neurodegenerative disease and acute brain injury research, targeting the adenosine system has emerged as a promising therapeutic strategy. ZM241385, in particular, has demonstrated significant potential in preclinical models of cerebral ischemia and excitotoxicity. This document consolidates key findings, presents quantitative data, details experimental methodologies, and illustrates the underlying signaling pathways to serve as a comprehensive resource for researchers and drug development professionals.

It is important to note that while the focus of this guide is on the biological and neuroprotective effects of ZM241385, a deuterated form, ZM241385-d7, is also commercially available. Deuterated compounds, in which one or more hydrogen atoms are replaced by deuterium, are primarily utilized as internal standards in analytical techniques such as mass spectrometry.[1][2] This substitution provides a distinct mass signature, allowing for more accurate and precise quantification of the non-deuterated analyte in biological samples.[1][2] The biological activity and neuroprotective effects described herein pertain to the non-deuterated ZM241385.

Mechanism of Action: Adenosine A2A Receptor Antagonism

ZM241385 exerts its neuroprotective effects primarily through the competitive and selective blockade of the adenosine A2A receptor.[3] Under conditions of metabolic stress, such as ischemia, extracellular adenosine levels rise significantly, leading to the activation of various adenosine receptor subtypes. The A2A receptor, a Gs-protein coupled receptor, is predominantly expressed in the striatum, olfactory tubercle, and on glutamatergic nerve terminals.[3] Activation of the A2A receptor typically leads to an increase in intracellular cyclic AMP (cAMP) and activation of protein kinase A (PKA), which can modulate the release of neurotransmitters, including glutamate.[3]

By antagonizing the A2A receptor, ZM241385 mitigates the downstream effects of excessive adenosine signaling during pathological conditions. A key aspect of its neuroprotective action is the reduction of excitotoxic damage, which is largely attributed to the inhibition of excessive glutamate release from neurons.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies investigating the neuroprotective and pharmacological properties of ZM241385.

Table 1: Receptor Binding Affinity and Potency of ZM241385

ParameterSpecies/SystemValueReference(s)
Ki (A2A Receptor) Rat Striatal Membranes0.14 nM[4]
CHO Cells (human A2A)0.23 nM[4]
HEK293 Cells (human A2A)0.4 ± 0.03 nM[5]
Kd ([3H]ZM241385) Rat Striatal Membranes0.14 nM[4]
CHO Cells (human A2A)0.23 nM[4]
HEK293 Cells (human A2A)0.60 ± 0.07 nM[5]
EC50 (Neuroprotection) Rat Hippocampal Slices (OGD)115 nM[3]

Table 2: Neuroprotective Effects of ZM241385 in an Oxygen-Glucose Deprivation (OGD) Model

Experimental EndpointModelZM241385 ConcentrationObserved EffectReference(s)
Anoxic Depolarization (AD) Prevention Rat Hippocampal Slices (7 min OGD)100 nMPrevented AD in 23 out of 25 slices[3]
Neuronal Damage (Propidium Iodide Uptake) Rat CA1 Hippocampal Slices (7 min OGD)100 nMSignificantly attenuated the increase in PI fluorescence[3][6]
Astrocyte Activation (GFAP Fragmentation) Rat CA1 Hippocampal Slices (7 min OGD)100 nMSignificantly reduced the OGD-induced increase in the 38 kDa GFAP fragment[3][6]
Synaptic Potential Recovery (fepsp) Rat Hippocampal Slices (7 min OGD)100 nMSignificant recovery of fepsps (94.4 ± 5.0%) compared to untreated (5.1 ± 2.0%)[3]
Glutamate Release Inhibition Rod Photoreceptors10 µMAntagonized the inhibitory effects of an A2A agonist on depolarization-evoked Ca2+ increases, suggesting modulation of glutamate release[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of ZM241385's neuroprotective effects.

Oxygen-Glucose Deprivation (OGD) in Rat Hippocampal Slices

This in vitro model of cerebral ischemia is crucial for studying the direct effects of compounds on neuronal survival and function in a controlled environment.

  • Slice Preparation:

    • Anesthetize and decapitate adult Wistar rats.

    • Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 KH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.

    • Prepare 400 µm thick transverse hippocampal slices using a vibratome.

    • Transfer slices to an interface-style recording chamber and allow them to equilibrate for at least 1 hour, perfused with oxygenated aCSF at 32-34°C.

  • OGD Induction:

    • To induce OGD, switch the perfusion solution to a glucose-free aCSF (glucose is replaced with an equimolar amount of sucrose to maintain osmolarity) that has been bubbled with 95% N2 / 5% CO2.

    • Maintain the OGD conditions for a predetermined duration (e.g., 7 or 30 minutes).[3]

  • Drug Application:

    • ZM241385 is dissolved in DMSO to create a stock solution and then diluted in the aCSF to the final desired concentration (e.g., 100-500 nM).[3]

    • The drug is applied to the slices via the perfusion system for a specified period before and during the OGD insult.

  • Electrophysiological Recording:

    • Record field excitatory postsynaptic potentials (fepsps) and the DC potential from the CA1 stratum radiatum using a glass microelectrode filled with aCSF.

    • Monitor for the occurrence of anoxic depolarization (AD), a rapid negative shift in the extracellular DC potential, which is a hallmark of severe ischemic injury.[3]

Assessment of Neuronal Viability with Propidium Iodide (PI) Staining

Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a reliable marker for identifying dead cells.

  • Staining Procedure:

    • Following the OGD experiment, incubate the hippocampal slices in aCSF containing propidium iodide (e.g., 5 µg/mL) for a specified duration (e.g., 3 hours).[3][6]

    • Wash the slices with fresh aCSF to remove excess PI.

  • Imaging and Quantification:

    • Visualize the PI fluorescence using a fluorescence microscope with appropriate excitation and emission filters (e.g., excitation ~535 nm, emission ~617 nm).

    • Capture images of the CA1 pyramidal cell layer.

    • Quantify the fluorescence intensity in a defined region of interest (ROI) using image analysis software (e.g., ImageJ).

    • Compare the fluorescence intensity between control, OGD-treated, and ZM241385-treated slices to assess the extent of neuronal death.[3]

Western Blotting for Glial Fibrillary Acidic Protein (GFAP)

Western blotting is used to quantify the expression levels of specific proteins, such as GFAP, an intermediate filament protein that is upregulated in activated astrocytes (a process known as astrogliosis) following brain injury.

  • Protein Extraction:

    • Homogenize hippocampal slices in a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Centrifuge the homogenates to pellet cellular debris and collect the supernatant containing the protein lysate.

    • Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for GFAP (e.g., rabbit anti-GFAP).

    • Wash the membrane with TBST to remove unbound primary antibody.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP).

    • Wash the membrane again with TBST.

  • Detection and Quantification:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.

    • Quantify the band intensity for GFAP and a loading control protein (e.g., β-actin or GAPDH) using densitometry software.

    • Normalize the GFAP band intensity to the loading control to determine the relative changes in GFAP expression between experimental groups.[3]

Signaling Pathways and Visualization

The neuroprotective effects of ZM241385 are mediated through the modulation of specific intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

A2A Receptor Signaling and the Effect of ZM241385

Under ischemic conditions, elevated extracellular adenosine activates the A2A receptor, leading to increased cAMP production and PKA activation. This can result in the potentiation of glutamate release, contributing to excitotoxicity. ZM241385 blocks this cascade at the receptor level.

A2A_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adenosine Adenosine A2A_Receptor A2A Receptor Adenosine->A2A_Receptor Activates AC Adenylate Cyclase A2A_Receptor->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Glutamate_Release ↑ Glutamate Release (Excitotoxicity) PKA->Glutamate_Release ZM241385 ZM241385 ZM241385->A2A_Receptor Blocks

A2A Receptor Signaling Pathway and ZM241385 Inhibition.
Downstream Neuroprotective Mechanisms of ZM241385

By blocking the A2A receptor, ZM241385 influences downstream pathways implicated in neuronal survival and death, including the modulation of GSK-3β activity and the regulation of autophagy.

Neuroprotective_Mechanisms ZM241385 ZM241385 A2A_Blockade A2A Receptor Blockade ZM241385->A2A_Blockade PKA_Modulation Modulation of PKA Activity A2A_Blockade->PKA_Modulation Autophagy_Regulation Regulation of Autophagy A2A_Blockade->Autophagy_Regulation GSK3b_Modulation Modulation of GSK-3β Activity PKA_Modulation->GSK3b_Modulation Neuroprotection Neuroprotection GSK3b_Modulation->Neuroprotection Autophagy_Regulation->Neuroprotection

Downstream neuroprotective pathways modulated by ZM241385.
Experimental Workflow for Assessing Neuroprotection

This diagram outlines the typical experimental workflow for evaluating the neuroprotective effects of a compound like ZM241385 in an in vitro ischemia model.

Experimental_Workflow Slice_Preparation Hippocampal Slice Preparation Equilibration Equilibration in aCSF Slice_Preparation->Equilibration Drug_Application ZM241385 Application Equilibration->Drug_Application OGD Oxygen-Glucose Deprivation (OGD) Drug_Application->OGD Reperfusion Reperfusion with Normal aCSF OGD->Reperfusion Assessment Assessment of Neuroprotection Reperfusion->Assessment Electrophysiology Electrophysiology (fepsp, AD) Assessment->Electrophysiology Viability_Staining Viability Staining (Propidium Iodide) Assessment->Viability_Staining Western_Blot Western Blot (GFAP) Assessment->Western_Blot

Workflow for in vitro neuroprotection studies.

Conclusion

ZM241385 is a valuable research tool for investigating the role of the adenosine A2A receptor in neuronal injury and neurodegeneration. The data presented in this guide strongly support its neuroprotective effects, which are primarily mediated through the blockade of A2A receptors, leading to the attenuation of excitotoxicity and the modulation of downstream signaling pathways involved in cell survival. The detailed experimental protocols and pathway visualizations provided herein are intended to facilitate further research into the therapeutic potential of ZM241385 and other A2A receptor antagonists for the treatment of neurological disorders.

References

ZM241385-d7: A Technical Guide to its High Selectivity for the A2A Adenosine Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of ZM241385, a potent and highly selective antagonist for the A2A adenosine receptor. Due to the limited availability of public data for the deuterated analog ZM241385-d7, this document focuses on the extensive data available for the parent compound, ZM241385. It is a common practice in pharmacology that deuteration primarily influences pharmacokinetic properties rather than receptor binding affinity. Therefore, the data presented for ZM241385 is expected to be a very close surrogate for the selectivity profile of this compound.

Executive Summary

ZM241385 is a non-xanthine adenosine receptor antagonist that exhibits exceptional selectivity for the A2A receptor subtype over other adenosine receptors (A1, A2B, and A3). This high selectivity is crucial for its use as a pharmacological tool in research and as a potential therapeutic agent, as it minimizes off-target effects. This guide summarizes the quantitative data on its binding affinities and functional potencies, details the experimental protocols used for these determinations, and provides visual representations of the relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Selectivity Profile

The selectivity of ZM241385 is demonstrated by its significantly higher affinity for the A2A receptor compared to other adenosine receptor subtypes. The following tables summarize the binding affinity (Ki) and functional assay (pIC50 and pA2) values from various studies.

Table 1: Binding Affinity (Ki) of ZM241385 at Human Adenosine Receptors

Receptor SubtypeKi (nM)Reference
A2A 0.8 [1][2]
A1255[1]
A2B50[1]
A3>10,000[1]

Table 2: Functional Antagonism (pIC50 and pA2) of ZM241385

Receptor SubtypeAssay TypeValueSpeciesReference
A2A [3H]-NECA displacementpIC50 = 9.52Rat[3][4]
A2A Antagonism of 2-CADOpA2 = 8.57Guinea-pig[3]
A2A Antagonism of CGS21680pA2 = 9.02Guinea-pig[3][5][6]
A1[3H]-R-PIA displacementpIC50 = 5.69Rat[3]
A1Antagonism of 2-CADOpA2 = 5.95Guinea-pig[3]
A2BAntagonism of adenosinepA2 = 7.06Guinea-pig[3]
A3[125I]-AB-MECA displacementpIC50 = 3.82Rat[3]

Table 3: Fold Selectivity of ZM241385

ComparisonFold SelectivityReference
A1 over A2A318[2]
A2B over A2A62[2]
A3 over A2A>1000[2]

Experimental Protocols

The data presented above were primarily generated using radioligand binding assays and functional assays measuring cyclic AMP (cAMP) accumulation.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a ligand for a receptor. In these experiments, a radiolabeled ligand with known affinity for the receptor is competed with an unlabeled ligand (in this case, ZM241385).

Detailed Methodology:

  • Membrane Preparation:

    • Cells stably expressing the specific human adenosine receptor subtype (A1, A2A, A2B, or A3) are cultured and harvested.

    • The cells are homogenized in a buffer solution and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an assay buffer.

  • Binding Assay:

    • A constant concentration of a specific radioligand is incubated with the cell membranes. The choice of radioligand depends on the receptor subtype being studied (e.g., [3H]ZM241385 for A2A, [3H]R-PIA for A1, [125I]-AB-MECA for A3).

    • Increasing concentrations of the unlabeled competitor ligand (ZM241385) are added to the incubation mixture.

    • The mixture is incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60-120 minutes) to reach equilibrium.

  • Separation and Detection:

    • The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes bound with the radioligand.

    • The filters are washed to remove any unbound radioligand.

    • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays (cAMP Accumulation)

Functional assays measure the biological response of a cell to a ligand. For A2A and A2B receptors, which are Gs-coupled, activation leads to an increase in intracellular cyclic AMP (cAMP). Antagonists like ZM241385 are tested for their ability to block the agonist-induced increase in cAMP.

Detailed Methodology:

  • Cell Culture:

    • Cells expressing the adenosine receptor of interest are seeded in multi-well plates.

  • Assay Procedure:

    • The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., rolipram) to prevent the degradation of cAMP.

    • The cells are then incubated with a fixed concentration of an adenosine receptor agonist (e.g., NECA or CGS 21680) in the presence of varying concentrations of the antagonist (ZM241385).

    • The incubation is carried out for a specific time at 37°C.

  • cAMP Measurement:

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP concentration is determined using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays).

  • Data Analysis:

    • The concentration of the antagonist that produces a 50% inhibition of the agonist-induced cAMP production (IC50) is calculated.

    • The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, can also be determined from these experiments.

Visualizations

Signaling Pathway

A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Activates ZM241385 This compound ZM241385->A2AR Blocks Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates targets Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Detection cluster_analysis Data Analysis Membranes Receptor-expressing Cell Membranes Incubation Incubate Membranes, Radioligand, and Competitor Membranes->Incubation Radioligand Radioligand ([3H]L) Radioligand->Incubation Competitor Unlabeled Competitor (this compound) Competitor->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki Selectivity_Relationship cluster_receptors Adenosine Receptors ZM241385 This compound A2A A2A (High Affinity) ZM241385->A2A High Potency Antagonism A1 A1 (Low Affinity) ZM241385->A1 Low Potency Antagonism A2B A2B (Low Affinity) ZM241385->A2B Low Potency Antagonism A3 A3 (Very Low Affinity) ZM241385->A3 Negligible Antagonism

References

ZM241385-d7: A Technical Guide for Investigating GPCR Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of ZM241385 and its deuterated analog, ZM241385-d7, as indispensable tools for the study of G-protein coupled receptor (GPCR) signaling, with a primary focus on the adenosine A2A receptor. This document provides a comprehensive overview of its mechanism of action, quantitative pharmacological data, and detailed experimental protocols.

Introduction: The Role of ZM241385 in GPCR Research

ZM241385, with the chemical name 4-(2-[7-amino-2-(2-furyl)[1][2][3]triazolo[2,3-a][1][4][5]triazin-5-ylamino]ethyl)phenol, is a potent and highly selective non-xanthine antagonist of the adenosine A2A receptor.[2][4][5] Its high affinity and selectivity make it an invaluable pharmacological tool for differentiating A2A receptor-mediated responses from those of other adenosine receptor subtypes (A1, A2B, and A3).[4][5] The deuterated form, this compound, serves as a critical internal standard in mass spectrometry-based ligand binding assays, ensuring accurate quantification. This guide will delve into the practical applications of both compounds in elucidating GPCR signaling pathways.

Mechanism of Action: Targeting the Adenosine A2A Receptor

The adenosine A2A receptor is a Class A GPCR that, upon activation by its endogenous ligand adenosine, couples to the Gs alpha subunit of the heterotrimeric G protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. The cAMP signaling pathway is a ubiquitous second messenger system that regulates a vast array of cellular functions.

ZM241385 acts as a competitive antagonist at the A2A receptor, binding to the same orthosteric site as adenosine but failing to induce the conformational change necessary for G-protein activation. By blocking the binding of adenosine, ZM241385 effectively inhibits the downstream production of cAMP.

G_protein_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2AR Adenosine A2A Receptor Adenosine->A2AR Activates ZM241385 ZM241385 ZM241385->A2AR Blocks G_protein Gs Protein A2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates

Figure 1: Adenosine A2A Receptor Signaling Pathway.

Quantitative Pharmacological Data

The following tables summarize the binding affinity and functional potency of ZM241385 for various adenosine receptor subtypes. This data highlights its high selectivity for the A2A receptor.

Table 1: Binding Affinity of ZM241385 at Human Adenosine Receptors

Receptor SubtypeLigandAssay TypePreparationKi (nM)pKiReference
A2A [3H]ZM241385Radioligand BindingHEK293 cell membranes0.89.1[3]
A1 [3H]DPCPXRadioligand BindingCHO cell membranes2546.6[2]
A2B [3H]DPCPXRadioligand BindingCHO cell membranes507.3[2]
A3 [125I]AB-MECARadioligand BindingHEK293 cell membranes>1000<6.0[2]

Table 2: Functional Potency of ZM241385

Receptor SubtypeAssay TypeAgonistPreparationIC50 (nM)pA2Reference
A2A cAMP AssayNECACHO cells42-[3]
A2A Vasodilation AssayCGS21680Guinea-pig heart-9.02[4]
A1 Bradycardia Assay2-CADOGuinea-pig atria-5.95[4]
A2B Relaxation AssayAdenosineGuinea-pig aorta-7.06[4]
A3 -AB-MECACHO cells--[4]

Experimental Protocols

Detailed methodologies for key experiments utilizing ZM241385 are provided below.

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the A2A receptor using [3H]ZM241385.

radioligand_binding_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., from HEK293-hA2AR cells) Incubation Incubate membranes with [3H]ZM241385 and test compound/control Membrane_Prep->Incubation Radioligand_Prep Prepare [3H]ZM241385 solution Radioligand_Prep->Incubation Compound_Prep Prepare serial dilutions of test compound and non-specific binding control Compound_Prep->Incubation Filtration Rapid filtration to separate bound and free radioligand Incubation->Filtration Scintillation Scintillation counting to quantify bound radioactivity Filtration->Scintillation Analysis Calculate specific binding and determine IC50/Ki values Scintillation->Analysis

Figure 2: Radioligand Binding Assay Workflow.

Materials:

  • HEK293 cells stably expressing the human A2A receptor

  • [3H]ZM241385 (specific activity ~80 Ci/mmol)

  • Unlabeled ZM241385 (for non-specific binding determination)

  • Test compounds

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • 96-well plates

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293-hA2AR cells to confluency.

    • Harvest cells and homogenize in ice-cold binding buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet with fresh binding buffer and resuspend to a final protein concentration of 0.1-0.5 mg/mL.

  • Assay Setup:

    • In a 96-well plate, add in triplicate:

      • Total Binding: 50 µL of membrane suspension, 50 µL of [3H]ZM241385 (final concentration ~1 nM), and 50 µL of binding buffer.

      • Non-specific Binding: 50 µL of membrane suspension, 50 µL of [3H]ZM241385, and 50 µL of unlabeled ZM241385 (final concentration ~10 µM).

      • Competition Binding: 50 µL of membrane suspension, 50 µL of [3H]ZM241385, and 50 µL of test compound at various concentrations.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters pre-soaked in binding buffer using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Immunoassay

This protocol describes a competitive immunoassay to measure the effect of ZM241385 on agonist-induced cAMP production.

camp_assay_workflow cluster_cell_prep Cell Preparation & Treatment cluster_lysis_detection Lysis & Detection cluster_analysis Data Analysis Cell_Culture Culture cells expressing the A2A receptor Pre_incubation Pre-incubate cells with ZM241385 or vehicle Cell_Culture->Pre_incubation Stimulation Stimulate with an A2A receptor agonist (e.g., NECA) Pre_incubation->Stimulation Lysis Lyse cells to release intracellular cAMP Stimulation->Lysis Immunoassay Perform competitive immunoassay for cAMP (e.g., HTRF, ELISA) Lysis->Immunoassay Analysis Measure signal and calculate cAMP concentration Immunoassay->Analysis IC50_determination Determine IC50 of ZM241385 Analysis->IC50_determination

References

ZM241385: A Technical Guide to a Seminal Adenosine A₂ₐ Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the History, Pharmacological Profile, and Research Applications of 4-(2-[7-amino-2-(2-furyl)[1][2][[“]]triazolo[2,3-a][1][4][5]triazin-5-ylamino]ethyl)phenol

Introduction

ZM241385 is a potent and highly selective, non-xanthine antagonist of the adenosine A₂ₐ receptor. Since its development, it has become an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the A₂ₐ receptor in a multitude of biological systems. This technical guide provides a comprehensive overview of the history, development, and detailed pharmacological profile of ZM241385, intended for researchers, scientists, and professionals in the field of drug development.

History and Development

ZM241385, with the chemical name 4-(2-[7-amino-2-(2-furyl)[1][2][[“]]triazolo[2,3-a][1][4][5]triazin-5-ylamino]ethyl)phenol, was first reported by Zeneca Pharmaceuticals (now AstraZeneca) in the mid-1990s.[6][7] It emerged from a research program aimed at discovering non-xanthine adenosine receptor antagonists with improved selectivity and potency over existing compounds.[7][8] The landmark 1995 paper by Poucher et al. in the British Journal of Pharmacology detailed its in vitro pharmacological characterization, establishing it as the most selective A₂ₐ receptor antagonist described at the time.[7][8] This high selectivity and potency have since positioned ZM241385 as a gold-standard research compound for investigating A₂ₐ receptor function.

Chemical and Physical Properties

PropertyValueReference
Chemical Name 4-(2-[7-Amino-2-(2-furyl)[1][2][[“]]triazolo[2,3-a][1][4][5]triazin-5-ylamino]ethyl)phenol[[“]]
Synonym(s) Adenosine A2A Receptor Antagonist I[1]
CAS Number 139180-30-6[1][9]
Molecular Formula C₁₆H₁₅N₇O₂[1][9]
Molecular Weight 337.34 g/mol [1][9]
Appearance White powder[1][9]
Solubility DMSO: 15 mg/mL[1][9]

Pharmacological Profile

ZM241385 is characterized by its high affinity and exceptional selectivity for the adenosine A₂ₐ receptor. Its pharmacological activity has been extensively studied across various in vitro and in vivo models.

Binding Affinities and Potency

The following tables summarize the quantitative data for ZM241385's interaction with adenosine receptor subtypes.

Table 1: Radioligand Displacement Assays

Receptor SubtypePreparationRadioligandpIC₅₀Kᵢ (nM)Reference
A₂ₐ Rat Pheochromocytoma (PC12) Cell Membranes[³H]-NECA9.520.8 (human)[1][7][8]
A₁ Rat Cerebral Cortex Membranes[³H]-R-PIA5.69255 (human)[1][7][8]
A₂ₑ ---50 (human)[1]
A₃ Cloned Rat A₃ Receptors (CHO Cells)[¹²⁵I]-AB-MECA3.82>10,000 (human)[1][7][8]

Table 2: Functional Antagonism

Receptor Subtype & TissueAgonistMeasured ResponsepA₂Reference
A₂ₐ (Guinea-pig Langendorff heart)CGS21680Vasodilation9.02[[“]][7][8]
A₂ₐ (Guinea-pig Langendorff heart)2-CADOVasodilation8.57[7][8]
A₂ₑ (Guinea-pig aorta)AdenosineRelaxation7.06[7][8]
A₁ (Guinea-pig atria)2-CADOBradycardia5.95[7][8]

Experimental Protocols

The characterization of ZM241385 has relied on several key experimental methodologies.

Radioligand Binding Assays

These assays are fundamental to determining the affinity of a compound for its receptor.

Objective: To determine the inhibitory constant (Kᵢ) of ZM241385 for adenosine receptor subtypes.

General Protocol:

  • Membrane Preparation: Tissues or cells expressing the target receptor (e.g., rat striatum for A₂ₐ, rat cerebral cortex for A₁) are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the membranes. The pellet is washed and resuspended to a specific protein concentration.

  • Incubation: A constant concentration of a specific radioligand (e.g., [³H]-ZM241385 or another suitable ligand) is incubated with the membrane preparation in the presence of increasing concentrations of ZM241385.

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of ZM241385 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

Isolated Langendorff Heart Preparation

This ex vivo model is used to assess the functional effects of compounds on coronary vasodilation.

Objective: To determine the functional antagonist potency (pA₂) of ZM241385 at A₂ₐ receptors.

Protocol:

  • Heart Isolation: A guinea pig is euthanized, and the heart is rapidly excised and mounted on a Langendorff apparatus.

  • Perfusion: The heart is retrogradely perfused through the aorta with a warmed, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

  • Agonist-Induced Vasodilation: A selective A₂ₐ receptor agonist (e.g., CGS21680) is administered to induce coronary vasodilation, which is measured as an increase in coronary flow rate.

  • Antagonism: The experiment is repeated in the presence of increasing concentrations of ZM241385.

  • Data Analysis: The pA₂ value, a measure of antagonist potency, is calculated from the rightward shift in the agonist concentration-response curve caused by ZM241385.

Oxygen-Glucose Deprivation (OGD) in Hippocampal Slices

This in vitro model of ischemia is used to evaluate the neuroprotective potential of compounds.

Objective: To assess the effect of ZM241385 on neuronal survival and function following an ischemic insult.

Protocol:

  • Slice Preparation: Rat hippocampi are dissected and sliced into thin sections (e.g., 400 µm) using a tissue chopper.

  • Incubation: Slices are maintained in an interface chamber continuously perfused with artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ / 5% CO₂.

  • OGD Induction: For a defined period (e.g., 7-9 minutes), the perfusion medium is switched to a glucose-free aCSF saturated with 95% N₂ / 5% CO₂.

  • Treatment: ZM241385 is applied to the perfusion medium before, during, or after the OGD period.

  • Assessment of Neuronal Damage: Neuronal injury and recovery are assessed by electrophysiological recordings of synaptic transmission (e.g., field excitatory postsynaptic potentials) and/or by histological methods (e.g., staining for cell death markers).[2]

Signaling Pathways

ZM241385 exerts its effects by blocking the canonical signaling pathway of the adenosine A₂ₐ receptor and modulating its interaction with other receptors.

Adenosine A₂ₐ Receptor-cAMP Signaling Pathway

The A₂ₐ receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαs subunit. Activation of the A₂ₐ receptor by its endogenous ligand, adenosine, initiates a signaling cascade that leads to the production of cyclic AMP (cAMP). ZM241385, as a competitive antagonist, blocks this pathway at the receptor level.

A2A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2AR A₂ₐ Receptor Adenosine->A2AR Activates ZM241385 ZM241385 ZM241385->A2AR Blocks Gs Gαs A2AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates

Figure 1: Adenosine A₂ₐ receptor signaling pathway and its antagonism by ZM241385.

Interaction with Dopamine D₂ Receptors

In the central nervous system, particularly in the striatum, A₂ₐ receptors are co-localized with dopamine D₂ receptors on medium spiny neurons. These two receptors can form heterodimers, leading to an antagonistic interaction where the activation of A₂ₐ receptors inhibits D₂ receptor signaling. ZM241385, by blocking the A₂ₐ receptor, can disinhibit D₂ receptor function, which is a key mechanism underlying its potential therapeutic effects in conditions like Parkinson's disease.

A2A_D2_Interaction cluster_membrane Cell Membrane A2AR_D2R A₂ₐ-D₂ Receptor Heterodimer A2AR_Signal A₂ₐ Signaling (↑ cAMP) A2AR_D2R->A2AR_Signal D2R_Signal D₂ Signaling (↓ cAMP) A2AR_D2R->D2R_Signal Adenosine Adenosine Adenosine->A2AR_D2R Activates A₂ₐ Dopamine Dopamine Dopamine->A2AR_D2R Activates D₂ ZM241385 ZM241385 ZM241385->A2AR_D2R Blocks A₂ₐ A2AR_Signal->D2R_Signal Inhibits

Figure 2: Antagonistic interaction between adenosine A₂ₐ and dopamine D₂ receptors.

Conclusion

ZM241385 has proven to be a cornerstone in adenosine receptor research for over two decades. Its high potency and selectivity for the A₂ₐ receptor have enabled significant advancements in our understanding of the role of this receptor in the central nervous, cardiovascular, and immune systems. This technical guide serves as a comprehensive resource for researchers utilizing this important pharmacological tool, providing a solid foundation of its history, properties, and the experimental contexts in which it has been pivotal.

References

Methodological & Application

Application Notes and Protocols for ZM241385-d7 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZM241385 is a potent and highly selective non-xanthine antagonist of the adenosine A2A receptor.[1][2][3] It exhibits high affinity for the A2A receptor subtype, with significantly lower affinity for A1, A2B, and A3 receptors, making it a valuable tool for investigating the physiological and pathological roles of A2A receptor signaling.[2][3] ZM241385-d7, a deuterated variant of ZM241385, is often used as an internal standard in analytical studies, though for the purposes of in vivo functional experiments, its biological activity is considered equivalent to the non-deuterated form. These application notes provide a comprehensive overview of the in vivo use of ZM241385, with detailed protocols and data presentation to guide researchers in their experimental design.

Mechanism of Action

ZM241385 functions by competitively blocking the binding of adenosine to the A2A receptor.[4] The activation of A2A receptors, which are G-protein-coupled receptors, typically leads to an increase in intracellular cyclic AMP (cAMP) levels through the activation of adenylyl cyclase via a Gs protein.[5] In the central nervous system, particularly in the striatum, A2A receptors form heterodimers with dopamine D2 receptors, and their activation can negatively modulate D2 receptor function.[6] By antagonizing the A2A receptor, ZM241385 can potentiate dopamine-mediated responses, a mechanism that is being explored for the treatment of Parkinson's disease.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data for ZM241385 based on various in vitro and in vivo studies.

Table 1: In Vitro Receptor Binding and Potency of ZM241385

ParameterSpecies/SystemValueReference
Ki (A2A)Human A2AR in HEK-293 cells800 pM
pIC50 (A2A)Rat pheochromocytoma cells9.52[2][3]
pA2 (A2A)Guinea-pig coronary artery9.02 (vs. CGS21680)[2][3]
Ki (A1)Human A1R in CHO cells255 nM
pIC50 (A1)Rat cerebral cortex5.69[2][3]
Ki (A2B)Human A2BR in CHO cells50 nM
pA2 (A2B)Guinea-pig aorta7.06[2][3]
Ki (A3)Human A3R in HEK-293 cells>10 µM
pIC50 (A3)Rat A3R in CHO cells3.82[2][3]

Table 2: In Vivo Dosage and Administration of ZM241385

Animal ModelAdministration RouteDosage RangeObserved EffectReference
Rat (Spontaneously Hypertensive)Oral (p.o.)1-10 mg/kgAttenuation of adenosine-induced hypotension[8][9]
RatIntravenous (i.v.)10 mg/kgNo inhibition of A3/A1 receptor agonist effects[1]
Rat (Parkinson's Model)Intraperitoneal (i.p.)3.3 mg/kg/dayImproved motor function[10]
RatIntravenous (i.v.)1.5 mg/kgBlockade of cardioprotective effects of adenosine agonists[11]
CatOral (p.o.)3-10 mg/kgAttenuation of adenosine-induced blood pressure responses[8][9]
DogIntraduodenal1-10 mg/kgAttenuation of adenosine-induced vasodilation[8][9]

Experimental Protocols

In Vivo Study of this compound in a Rat Model of Haloperidol-Induced Catalepsy

This protocol describes a typical in vivo experiment to assess the anticataleptic effects of this compound in rats, a common model for screening anti-Parkinsonian drugs.

1. Animals:

  • Male Sprague-Dawley or Wistar rats (200-250 g).

  • House animals in a temperature-controlled environment with a 12-hour light/dark cycle, with ad libitum access to food and water.

  • Allow at least one week of acclimatization before the experiment.

2. Materials:

  • This compound

  • Vehicle solution: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

  • Haloperidol solution (2 mg/mL in saline with a drop of glacial acetic acid, neutralized with NaOH).

  • Syringes and needles for intraperitoneal (i.p.) and subcutaneous (s.c.) injections.

  • Catalepsy scoring apparatus (e.g., a horizontal bar raised 9 cm from the surface).

3. Experimental Procedure:

  • Drug Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of the experiment, dilute the stock solution with the remaining vehicle components to the desired final concentration (e.g., 1 mg/mL for a 3 mg/kg dose in a 3 mL/kg injection volume). Ensure the solution is clear and homogenous.

  • Animal Groups:

    • Divide the animals into at least four groups (n=8-10 per group):

      • Vehicle control + Saline

      • Vehicle control + Haloperidol

      • This compound (e.g., 3 mg/kg) + Haloperidol

      • Positive control (e.g., L-DOPA/carbidopa) + Haloperidol

  • Drug Administration:

    • Administer this compound or the vehicle via i.p. injection.

    • 30 minutes after the this compound/vehicle injection, administer haloperidol (1.5 mg/kg) or saline via s.c. injection.

  • Catalepsy Assessment:

    • Assess catalepsy at 30, 60, 90, and 120 minutes after the haloperidol injection.

    • Gently place the rat's forepaws on the horizontal bar.

    • Measure the time (in seconds) the rat maintains this posture. A cut-off time of 180 seconds is typically used.

    • The observer should be blinded to the treatment groups.

  • Data Analysis:

    • Record the latency to move for each animal at each time point.

    • Analyze the data using a two-way ANOVA with repeated measures, followed by a post-hoc test (e.g., Bonferroni's or Tukey's) to compare between groups.

    • A p-value of <0.05 is generally considered statistically significant.

Mandatory Visualizations

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Binds G_protein Gs Protein A2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates ZM241385 ZM241385 ZM241385->A2AR Blocks

Caption: A2A receptor signaling pathway and inhibition by ZM241385.

G cluster_0 Preparation cluster_1 Dosing cluster_2 Assessment cluster_3 Analysis Acclimatization Animal Acclimatization (1 week) Drug_Prep Prepare this compound and Haloperidol Acclimatization->Drug_Prep Group_Assignment Assign Animals to Groups Drug_Prep->Group_Assignment ZM_Injection Inject this compound/Vehicle (i.p.) Group_Assignment->ZM_Injection Halo_Injection Inject Haloperidol/Saline (s.c., 30 min post-ZM) ZM_Injection->Halo_Injection Catalepsy_Test_30 Catalepsy Test (30 min) Halo_Injection->Catalepsy_Test_30 Catalepsy_Test_60 Catalepsy Test (60 min) Catalepsy_Test_30->Catalepsy_Test_60 Catalepsy_Test_90 Catalepsy Test (90 min) Catalepsy_Test_60->Catalepsy_Test_90 Catalepsy_Test_120 Catalepsy Test (120 min) Catalepsy_Test_90->Catalepsy_Test_120 Data_Analysis Data Collection and Statistical Analysis Catalepsy_Test_120->Data_Analysis

Caption: Experimental workflow for the in vivo catalepsy study.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZM241385 is a potent and highly selective antagonist of the adenosine A2A receptor (A2AR), a member of the G protein-coupled receptor (GPCR) family.[1][2][3][4] Due to its high affinity and selectivity, ZM241385 is a critical tool for investigating the physiological and pathophysiological roles of the A2AR in various cellular processes, including neurotransmission, inflammation, and cardiovascular function.[1][5] The deuterated form, ZM241385-d7, is often used in pharmacokinetic studies to differentiate it from its non-deuterated counterpart. These application notes provide recommended concentrations, detailed experimental protocols, and relevant pathway information for the effective use of this compound in cell culture experiments.

Data Presentation: Recommended Concentrations and Pharmacological Parameters

The optimal concentration of this compound is cell-type and assay-dependent. The following table summarizes reported concentrations and key pharmacological values for ZM241385 across various in vitro systems. Researchers should use these values as a guide and perform concentration-response curves to determine the optimal concentration for their specific experimental setup.

ParameterValueCell Line/SystemAssay TypeReference
Ki 1.4 nMPC12 cellsReceptor Binding[6]
800 pMHEK-293 cells (human A2AR)Receptor Binding[7]
pIC50 9.52Rat pheochromocytoma cell membranesRadioligand Displacement ([3H]NECA)[8][9][10]
5.69Rat cerebral cortex membranes (A1 receptor)Radioligand Displacement ([3H]R-PIA)[8][9]
3.82CHO cells (rat A3 receptor)Radioligand Displacement (AB-MECA)[8][9]
pA2 9.02Guinea-pig isolated Langendorff heartsVasodilation antagonism (CGS21680)[8][9][11]
7.06Guinea-pig aorta (A2b receptor)Relaxation antagonism (adenosine)[8][9]
5.95Guinea-pig atria (A1 receptor)Bradycardia antagonism (2-CADO)[8][9]
Effective Concentration 100 nmol·L−1Rat CA1 hippocampal slicesNeuroprotection (OGD)[12]
1 µMPC12 cellsA2AR mRNA and protein level suppression[6]
10 µMA549 cellsEMT marker modulation[6]
0.01 µMMixed glial cell cultureCell viability[13]

Signaling Pathway

ZM241385 acts as an antagonist at the adenosine A2A receptor. This receptor is primarily coupled to the Gs alpha subunit of heterotrimeric G proteins.[3][4] Upon activation by an agonist (like adenosine or CGS21680), the A2A receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).[13] By blocking the A2A receptor, ZM241385 prevents this signaling cascade.

G_protein_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A2AR Adenosine A2A Receptor Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Generates Adenosine Adenosine (Agonist) Adenosine->A2AR Activates ZM241385 ZM241385 (Antagonist) ZM241385->A2AR Blocks Gs->AC Stimulates PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene experimental_workflow start Start cell_prep Cell Preparation (Seeding & Culture) start->cell_prep compound_prep Compound Preparation (this compound & Agonist Dilutions) start->compound_prep treatment Cell Treatment (Incubation with Compounds) cell_prep->treatment compound_prep->treatment assay Perform Assay (e.g., cAMP, Viability, Gene Expression) treatment->assay data_acq Data Acquisition (e.g., Plate Reader, Microscopy) assay->data_acq data_analysis Data Analysis (Concentration-Response Curves, IC50) data_acq->data_analysis results Results & Interpretation data_analysis->results end End results->end

References

Preparation of ZM241385-d7 Stock Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation of stock solutions of ZM241385-d7, a deuterated analog of ZM241385, a potent and selective antagonist of the A2A adenosine receptor. Accurate preparation of stock solutions is critical for ensuring the reliability and reproducibility of experimental results.

Introduction

ZM241385 is a widely used pharmacological tool for studying the role of the A2A adenosine receptor in various physiological and pathological processes.[1][2][3] The deuterated form, this compound, is often used as an internal standard in mass spectrometry-based bioanalytical assays for pharmacokinetic and metabolic studies. Proper handling, solubilization, and storage of this compound are essential for maintaining its integrity and ensuring accurate experimental outcomes.

Physicochemical Properties and Solubility

Table 1: Solubility of ZM241385 in Common Solvents

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Source
DMSO67198.61[4]
DMSO33.73100[2]
DMSO15-
Ethanol1.695[2]
WaterInsolubleInsoluble[4]

Note: The molecular weight of ZM241385 is 337.34 g/mol .[2][3] The molecular weight of this compound will be slightly higher due to the presence of seven deuterium atoms. This should be taken into account for precise molarity calculations.

Experimental Protocols

Materials and Equipment
  • This compound solid powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Sterile, amber glass vials or polypropylene tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, disposable tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparation of a High-Concentration DMSO Stock Solution (e.g., 50 mM)

This protocol describes the preparation of a 50 mM stock solution of this compound in DMSO. This high-concentration stock can then be used to prepare working solutions for various applications.

Workflow for this compound Stock Solution Preparation

G Workflow for this compound Stock Solution Preparation cluster_0 Preparation cluster_1 Solubilization cluster_2 Storage A Weigh this compound B Add Anhydrous DMSO A->B Calculate required volume C Vortex to Dissolve B->C D Ensure Complete Dissolution C->D Visually inspect E Aliquot into Vials D->E F Store at -20°C or -80°C E->F

Caption: Workflow for preparing a concentrated stock solution of this compound.

Step-by-Step Procedure:

  • Equilibrate this compound: Allow the vial containing the solid this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh the Compound: On a calibrated analytical balance, carefully weigh the desired amount of this compound. For example, to prepare 1 mL of a 50 mM stock solution, you would weigh out approximately 16.87 mg (assuming a molecular weight of ~344.4 g/mol for the d7 version).

  • Add Solvent: Transfer the weighed powder to a sterile vial. Using a calibrated pipette, add the calculated volume of anhydrous DMSO. For the example above, you would add 1 mL of DMSO.

  • Dissolve the Compound: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) or brief sonication can be used to aid dissolution if necessary.[5] Visually inspect the solution to ensure there are no visible particles.

  • Aliquot for Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber glass vials or polypropylene tubes.[5]

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage.[5] When stored properly, DMSO stock solutions of ZM241385 are stable for extended periods.

Table 2: Storage and Stability of ZM241385 Stock Solutions

Storage TemperatureDurationSource
-20°CUp to 1 year[5]
-80°CUp to 2 years[5]
-20°C≥ 4 years[1]
-20°CUp to 3 months

Preparation of Working Solutions

The high-concentration DMSO stock solution is typically diluted further to prepare working solutions for specific experiments. It is crucial to consider the final concentration of DMSO in the assay, as high concentrations can have off-target effects.

Preparation of Aqueous Working Solutions for In Vitro Assays

For cell-based assays, the final DMSO concentration should generally be kept below 0.1-0.5%.

Example: Preparing a 10 µM working solution in cell culture medium:

  • Thaw one aliquot of the 50 mM this compound DMSO stock solution.

  • Perform a serial dilution. For example, dilute the 50 mM stock 1:100 in cell culture medium to get a 500 µM intermediate solution.

  • Further dilute the 500 µM intermediate solution 1:50 in cell culture medium to achieve the final 10 µM working concentration.

Preparation of Formulations for In Vivo Studies

For animal studies, ZM241385 is often formulated in vehicles containing co-solvents to maintain solubility upon administration.[5]

Example Formulation (based on ZM241385):

A common vehicle for intraperitoneal injection consists of:

  • 5-10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45-50% Saline

To prepare a 1 mg/mL working solution in this vehicle:

  • Start with a concentrated DMSO stock (e.g., 20 mg/mL).

  • In a sterile tube, add the required volume of the DMSO stock.

  • Sequentially add PEG300, Tween-80, and finally saline, mixing thoroughly after each addition.

ZM241385 Signaling Pathway Involvement

ZM241385 acts as an antagonist at the A2A adenosine receptor, which is a G-protein coupled receptor (GPCR). Its primary mechanism of action is to block the signaling cascade initiated by the binding of adenosine to this receptor.

Simplified Adenosine A2A Receptor Signaling Pathway

G Simplified Adenosine A2A Receptor Signaling cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Activates ZM241385 This compound ZM241385->A2AR Blocks Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene

Caption: this compound blocks adenosine-mediated activation of the A2A receptor.

Safety Precautions

  • This compound is for research use only and not for human or veterinary use.[1]

  • Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

References

Application Notes and Protocols for ZM241385-d7 Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of ZM241385-d7, a deuterated selective adenosine A2A receptor antagonist, in rodent models for preclinical research. This document outlines the mechanism of action, provides detailed protocols for various administration routes, and summarizes key quantitative data.

Introduction

ZM241385 is a potent and highly selective antagonist of the adenosine A2A receptor (A2AR).[1][2][3] Its deuterated analog, this compound, is often used in pharmacokinetic studies to differentiate it from its non-deuterated counterpart. ZM241385 has been instrumental in elucidating the physiological and pathophysiological roles of the A2AR in various systems, including the central nervous, cardiovascular, and immune systems.[1][4][5] In rodent models, it is frequently employed to investigate conditions such as Parkinson's disease, cerebral ischemia, and cancer.[6][7]

Mechanism of Action

The adenosine A2A receptor is a G-protein coupled receptor (GPCR) that, upon activation by adenosine, stimulates adenylyl cyclase through a Gs protein. This leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, modulating cellular function. This compound acts as a competitive antagonist at the A2AR, blocking the binding of adenosine and thereby inhibiting this signaling cascade.

G_protein_signaling Adenosine A2A Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A2AR Adenosine A2A Receptor Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Stimulates Adenosine Adenosine Adenosine->A2AR Activates ZM241385_d7 This compound ZM241385_d7->A2AR Blocks PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Diagram 1: Adenosine A2A Receptor Signaling Pathway and Inhibition by this compound.

Quantitative Data Summary

ParameterRouteDose (mg/kg)VehicleAnimal ModelValueReference
Efficacy Oral (p.o.)3-10Not SpecifiedSpontaneously Hypertensive RatsSelective attenuation of adenosine-induced hypotension[5]
Intravenous (i.v.)10Not SpecifiedPithed RatsNo inhibition of A1/A3 agonist effects[5]
Intraperitoneal (i.p.)3.3SalineRotenone-induced Parkinson's Rat ModelImproved motor function[6][9][10]
Pharmacodynamics Oral (p.o.)3 and 10Not SpecifiedSpontaneously Hypertensive RatsActivity maintained for at least 6 hours[4]
Solubility --DMSO-100 mM (33.73 mg/mL)[3]
--Ethanol-5 mM (1.69 mg/mL)[3]

Note: The pharmacokinetic parameters Cmax, AUC, and half-life for ZM241385 in rodents are not well-documented in the currently available literature.

Experimental Protocols

Preparation of this compound for Administration

a. Vehicle Selection: The choice of vehicle is critical for ensuring the solubility and stability of this compound. Based on available data for ZM241385, the following vehicles can be considered:

  • For Intraperitoneal (i.p.) and Intravenous (i.v.) Injection:

    • Saline (0.9% NaCl): ZM241385 has been successfully dissolved in saline for i.p. injections.[9][10] The pH may need to be adjusted to ensure complete dissolution.

    • DMSO/Saline or DMSO/PEG Mixtures: For compounds with limited aqueous solubility, a co-solvent system can be used. A common preparation involves dissolving the compound in a small amount of DMSO and then diluting it with saline or a polyethylene glycol (PEG) solution.[9] It is crucial to keep the final DMSO concentration low to avoid toxicity.

  • For Oral Gavage (p.o.):

    • A suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) or a solution in a small amount of an appropriate solvent diluted with water can be used.

b. Stock Solution Preparation (Example using DMSO):

  • Based on its solubility, a stock solution of ZM241385 can be prepared in DMSO at a concentration of 100 mM.[3]

  • Warm the solution gently if necessary to ensure complete dissolution.

  • Store stock solutions at -20°C. Before use, allow the solution to equilibrate to room temperature and ensure no precipitation has occurred.[2]

Administration Routes

The following diagram illustrates a general workflow for an in vivo experiment using this compound.

experimental_workflow General Experimental Workflow for this compound Administration cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration A Weigh this compound C Dissolve/Suspend this compound A->C B Prepare Vehicle B->C E Calculate Dose Volume C->E D Select Administration Route D->E F Administer to Rodent E->F G Monitor Animal F->G H Conduct Behavioral/Physiological Tests G->H I Collect Samples (Blood, Tissue) H->I

References

Application Notes and Protocols for the Use of ZM241385-d7 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZM241385 is a potent and highly selective antagonist of the A2A adenosine receptor, a G-protein coupled receptor involved in various physiological processes, including cardiovascular function, inflammation, and neurotransmission. Due to its high affinity and selectivity, ZM241385 is a valuable tool in pharmacological research and a potential therapeutic agent. Mass spectrometry (MS) coupled with liquid chromatography (LC) has become an indispensable technique for the quantitative analysis of small molecules like ZM241385 in complex biological matrices. The use of a stable isotope-labeled internal standard, such as ZM241385-d7, is crucial for achieving accurate and precise quantification by correcting for matrix effects and variations in sample processing and instrument response.

These application notes provide detailed protocols for the use of this compound in combination with mass spectrometry for pharmacokinetic studies and receptor binding assays.

A2A Adenosine Receptor Signaling Pathway

Activation of the A2A adenosine receptor by its endogenous ligand, adenosine, initiates a signaling cascade that primarily involves the activation of adenylyl cyclase through a stimulatory G-protein (Gαs). This leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function.[1] ZM241385, as a selective antagonist, blocks this pathway by preventing adenosine from binding to the A2A receptor.

A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Activates ZM241385 ZM241385 ZM241385->A2AR Blocks Gs Gαs A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression & Cellular Response CREB->Gene Regulates

A2A Adenosine Receptor Signaling Pathway

Quantitative Analysis of ZM241385 in Biological Matrices using LC-MS/MS

This protocol describes a general method for the quantification of ZM241385 in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard. This method is suitable for pharmacokinetic studies.

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample is_spike Spike with this compound (IS) plasma->is_spike ppt Protein Precipitation (e.g., Acetonitrile) is_spike->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant drydown Evaporation to Dryness supernatant->drydown reconstitute Reconstitution drydown->reconstitute lc Liquid Chromatography (C18 Column) reconstitute->lc Inject ms Tandem Mass Spectrometry (MRM Mode) lc->ms data Data Acquisition & Processing ms->data

LC-MS/MS Workflow for ZM241385 Quantification

Materials and Reagents
  • ZM241385 analytical standard

  • This compound analytical standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Biological matrix (e.g., rat plasma)

Instrumentation
  • A sensitive triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Sample Preparation Protocol (Protein Precipitation)
  • Thaw plasma samples on ice.

  • To a 100 µL aliquot of plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90% Water with 0.1% Formic Acid: 10% Acetonitrile with 0.1% Formic Acid).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters

The following are suggested starting parameters and should be optimized for the specific instrumentation used.

ParameterSuggested Condition
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Gradient Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined empirically by infusing standard solutions of ZM241385 and this compound.
ZM241385 Precursor Ion (Q1): [M+H]+ m/z 338.1 -> Product Ion (Q3): To be determined
This compound Precursor Ion (Q1): [M+H]+ m/z 345.1 -> Product Ion (Q3): To be determined
Collision Energy (CE) To be optimized for each transition.
Declustering Potential (DP) To be optimized.

Note: The exact mass-to-charge ratio (m/z) for the precursor ions ([M+H]+) of ZM241385 and this compound should be confirmed on the specific mass spectrometer used. The product ions for Multiple Reaction Monitoring (MRM) need to be determined by performing a product ion scan on the respective precursor ions.

Mass Spectrometry-Based A2A Receptor Binding Assay

This protocol outlines a label-free method to determine the binding affinity of test compounds to the A2A adenosine receptor using ZM241385 as a competitive ligand and this compound as an internal standard for quantification by LC-MS/MS.

Experimental Workflow for MS Binding Assay

MS_Binding_Workflow cluster_binding Binding Reaction cluster_separation Separation cluster_quantification Quantification membranes A2A Receptor Membranes incubation Incubation membranes->incubation zm241385 ZM241385 (unlabeled) zm241385->incubation test_compound Test Compound test_compound->incubation filtration Rapid Filtration incubation->filtration washing Washing filtration->washing elution Elution of Bound Ligand washing->elution is_addition Add this compound (IS) elution->is_addition lcms LC-MS/MS Analysis is_addition->lcms

MS-Based Receptor Binding Assay Workflow

Protocol
  • Reaction Setup: In a 96-well plate, combine A2A receptor-expressing cell membranes, a fixed concentration of unlabeled ZM241385 (typically at or near its Kd), and varying concentrations of the test compound in an appropriate assay buffer.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter plate (e.g., GF/B or GF/C) using a vacuum manifold to separate the receptor-bound ligand from the unbound ligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound ligand.

  • Elution: Elute the bound ZM241385 from the filters by adding an appropriate organic solvent (e.g., acetonitrile or methanol).

  • Internal Standard Addition: Add a fixed amount of this compound internal standard to each well of the elution plate.

  • LC-MS/MS Analysis: Analyze the eluted samples by LC-MS/MS using the method described in the previous section to quantify the amount of bound ZM241385.

  • Data Analysis: The amount of bound ZM241385 will decrease as the concentration of the test compound increases. The IC50 of the test compound can be determined by non-linear regression analysis, and the Ki can be calculated using the Cheng-Prusoff equation.

Quantitative Data Summary

The following tables summarize key quantitative data for ZM241385.

In Vitro Binding Affinities and Potencies of ZM241385
Receptor SubtypeAssay TypeSpeciesKi / pA2 / pIC50Reference
A2ARadioligand Binding ([3H]NECA displacement)RatpIC50 = 9.52[2]
A2AFunctional Assay (inhibition of CGS21680-induced vasodilation)Guinea PigpA2 = 9.02[2]
A1Radioligand Binding ([3H]R-PIA displacement)RatpIC50 = 5.69[2]
A2BFunctional Assay (inhibition of adenosine-induced relaxation)Guinea PigpA2 = 7.06[2]
A3Radioligand Binding ([125I]AB-MECA displacement)RatpIC50 = 3.82[2]
Pharmacokinetic Parameters of ZM241385 in Rats
Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)Reference
Intravenous1----[1]
Oral10~100~0.5~200Low[1]

Note: The pharmacokinetic data presented are approximate values derived from published studies and are intended for illustrative purposes. For precise values, refer to the original publications.

Conclusion

The use of this compound as an internal standard in conjunction with mass spectrometry provides a robust and reliable platform for the quantitative analysis of ZM241385 in various experimental settings. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers in pharmacology and drug development, enabling accurate assessment of the pharmacokinetic properties and receptor binding characteristics of this important A2A adenosine receptor antagonist.

References

Application Notes and Protocols for Radioligand Binding Assays with ZM241385-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZM241385 is a potent and selective antagonist for the adenosine A2A receptor, a G-protein coupled receptor implicated in various physiological and pathological processes, including inflammation, neurotransmission, and cardiovascular function.[1] Radioligand binding assays are a fundamental tool for characterizing the interaction of ligands with their receptors, providing quantitative data on affinity (Kd) and receptor density (Bmax).[2] The deuterated analog, ZM241385-d7, can be used as an internal standard in mass spectrometry-based binding assays or as a tracer in radiolabeled form (e.g., [3H]this compound) for traditional binding studies.[3] These application notes provide a detailed protocol for conducting radioligand binding assays using ZM241385 and its deuterated form, focusing on the adenosine A2A receptor.

Adenosine A2A Receptor Signaling Pathway

The adenosine A2A receptor, upon activation by an agonist, couples to the Gs protein. This interaction stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) concentration.[4] ZM241385 acts as an antagonist, blocking this signaling cascade.

Adenosine_A2A_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist A2A_Receptor Adenosine A2A Receptor Agonist->A2A_Receptor Activates ZM241385 ZM241385 ZM241385->A2A_Receptor Inhibits Gs_Protein Gs Protein A2A_Receptor->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Downstream_Effects Downstream Cellular Effects cAMP->Downstream_Effects

Figure 1: Adenosine A2A Receptor Signaling Pathway.

Experimental Protocols

This section details the methodologies for saturation and competition binding assays using a radiolabeled form of ZM241385 (e.g., [3H]ZM241385). The principles are directly applicable if using this compound as a labeled tracer.

Materials and Reagents
  • Receptor Source: Membranes from cells stably expressing the human adenosine A2A receptor (e.g., HEK-293 or CHO cells) or rat striatum membranes.[5][6]

  • Radioligand: [3H]ZM241385 or a deuterated, radiolabeled equivalent.

  • Unlabeled Ligand: ZM241385 for competition assays.

  • Non-specific Binding Ligand: A high concentration of a competing ligand (e.g., 10 µM NECA) to determine non-specific binding.[7]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Cell Harvester and Scintillation Counter.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis A Prepare Receptor Membranes C Incubate Membranes, Radioligand, and Test Compounds A->C B Prepare Radioligand and Compound Dilutions B->C D Rapid Filtration (Cell Harvester) C->D Equilibrium Reached E Wash Filters with Ice-Cold Buffer D->E F Dry Filters and Add Scintillation Cocktail E->F G Count Radioactivity (Scintillation Counter) F->G H Data Analysis (Kd, Bmax, Ki) G->H

Figure 2: General Workflow for a Radioligand Binding Assay.

Saturation Binding Assay Protocol

This assay determines the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.[2]

  • Receptor Preparation: Homogenize cells or tissue in ice-cold lysis buffer. Centrifuge to pellet membranes, wash, and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).[8]

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding and non-specific binding.

  • Total Binding: Add increasing concentrations of [3H]ZM241385 (e.g., 0.1 to 20 nM) to wells containing the receptor membranes (typically 10-50 µg of protein).

  • Non-specific Binding: To a parallel set of tubes, add the same increasing concentrations of [3H]ZM241385 and a high concentration of an unlabeled competitor (e.g., 10 µM NECA) to saturate the specific binding sites.[7]

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.[5][9]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[8][10]

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding against the concentration of the radioligand and fit the data using non-linear regression to a one-site binding model to determine Kd and Bmax.

Competition Binding Assay Protocol

This assay determines the affinity (Ki) of a test compound by measuring its ability to compete with a fixed concentration of the radioligand.[2]

  • Receptor and Radioligand Preparation: Prepare receptor membranes as described above. Use a fixed concentration of [3H]ZM241385, typically at or near its Kd value (e.g., 1 nM).[11]

  • Assay Setup: Set up triplicate wells containing receptor membranes and the fixed concentration of [3H]ZM241385.

  • Competition: Add increasing concentrations of the unlabeled test compound (e.g., ZM241385 or other experimental compounds) to the wells.

  • Controls: Include wells for total binding (no competitor) and non-specific binding (high concentration of a standard competitor like NECA).

  • Incubation, Filtration, and Counting: Follow steps 5-7 from the saturation binding protocol.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant determined from saturation experiments.[8]

Data Presentation

The following tables summarize typical binding parameters for ZM241385 at the adenosine A2A receptor, as reported in the literature.

Table 1: Saturation Binding Parameters for [3H]ZM241385

Receptor SourceKd (nM)Bmax (fmol/mg protein)Reference
Rat Striatum Membranes0.841680[11]
Rat Striatum Membranes0.14-[5]
CHO cells expressing A2A0.23-[5]
HEK-293 cells expressing A2A1.9-[9]

Table 2: Affinity of ZM241385 at Different Adenosine Receptor Subtypes

Receptor SubtypeKi (nM) or pIC50Receptor SourceReference
A2A0.8 (pKi)Human A2A in HEK-293
A2A9.52 (pIC50)Rat Phaeochromocytoma[12]
A15.69 (pIC50)Rat Cerebral Cortex[13]
A2B50 (Ki)Human A2B in CHO
A3>10,000 (Ki)Human A3 in HEK-293

Troubleshooting

IssuePotential CauseSuggested Solution
High Non-Specific Binding Radioligand concentration too high; insufficient washing; hydrophobic radioligand.Use radioligand at or below Kd; increase wash steps with ice-cold buffer; add BSA to the assay buffer.[10]
Low Specific Binding Low receptor density; degraded radioligand or receptor.Increase the amount of membrane protein; check radioligand purity and age; ensure proper storage of membranes.[10]
Poor Reproducibility Inconsistent pipetting; incomplete mixing; temperature fluctuations.Use calibrated pipettes; ensure thorough mixing of reagents; maintain a constant incubation temperature.[10]

Conclusion

This document provides a comprehensive protocol for conducting radioligand binding assays with ZM241385 and its deuterated analog for the characterization of the adenosine A2A receptor. The detailed methodologies, data presentation, and troubleshooting guide are intended to assist researchers in obtaining reliable and reproducible results. Adherence to these protocols will facilitate the accurate determination of ligand affinity and receptor density, crucial parameters in drug discovery and pharmacological research.

References

Application Notes and Protocols for ZM241385-d7 in the Study of Synaptic Plasticity in Hippocampal Slices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZM241385 is a potent and selective antagonist of the adenosine A2A receptor, making it a valuable pharmacological tool for investigating the role of adenosinergic signaling in various physiological processes.[1][2] In neuroscience, ZM241385 has been instrumental in elucidating the modulation of synaptic plasticity, particularly long-term potentiation (LTP) and long-term depression (LTD), in the hippocampus.[3] These forms of synaptic plasticity are widely considered to be the cellular correlates of learning and memory.[4][5][6] This document provides detailed application notes and protocols for the use of ZM241385 in studying synaptic plasticity in hippocampal slices.

Mechanism of Action

ZM241385 exerts its effects by competitively blocking the activation of adenosine A2A receptors. These receptors are Gs-coupled and their activation leads to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[3][7] In the hippocampus, A2A receptors are located on both presynaptic and postsynaptic terminals of glutamatergic synapses.[8]

Presynaptically, A2A receptor activation can enhance neurotransmitter release.[8] Postsynaptically, A2A receptor signaling can modulate the function of other receptors, such as NMDA receptors, and influence downstream signaling cascades crucial for the induction of synaptic plasticity.[8] ZM241385, by blocking these actions, allows researchers to dissect the specific contribution of A2A receptor signaling to LTP and LTD.[3]

Quantitative Data for ZM241385

The following tables summarize key quantitative data for ZM241385, providing a reference for experimental design.

Table 1: Binding Affinity of ZM241385

ParameterTissue/Cell LineRadioligandValueReference
KiRat Hippocampal Membranes[3H]CGS216800.52 nM[1]
KiRat Striatal Membranes[3H]CGS216800.35 nM[1]
Ki (for A1 Receptor)Rat Hippocampal Membranes[3H]PIA0.8 - 1.9 µM[2]

Table 2: Effective Concentrations in Hippocampal Slice Electrophysiology

ApplicationConcentrationObserved EffectReference
Blockade of A2A receptor-mediated facilitation of synaptic transmission20 nMBlocked the facilitatory effect of CGS21680 (10 nM)[1]
Inhibition of Theta-Burst Firing induced LTP50 nMAbolished LTP induction[3]
Prevention of BDNF-triggered excitatory action50 nMBlocked the effect of BDNF on fEPSPs after high-K+ pulse[9]
Attenuation of A1 receptor agonist-induced inhibition10 - 50 nMAttenuated the inhibitory action of N6-cyclopentyladenosine and R-PIA[2]
Neuroprotection in Oxygen-Glucose Deprivation (OGD) model100 - 500 nMPrevented or delayed anoxic depolarization and protected from fEPSP depression[10][11]

Experimental Protocols

This section provides a detailed protocol for investigating the effect of ZM241385 on Long-Term Potentiation (LTP) in acute hippocampal slices.

Protocol 1: Preparation of Acute Hippocampal Slices

Materials:

  • Adult rat or mouse

  • Ice-cold, oxygenated (95% O2, 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 4.4 KCl, 1 Na2HPO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, 10 glucose.[12]

  • Vibratome

  • Dissection tools

  • Incubation chamber

Procedure:

  • Anesthetize the animal in accordance with institutional guidelines.

  • Rapidly decapitate the animal and dissect the brain, placing it in ice-cold, oxygenated aCSF.

  • Isolate the hippocampus.

  • Cut 400 µm thick transverse slices using a vibratome in ice-cold, oxygenated aCSF.

  • Transfer the slices to an incubation chamber containing oxygenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.[12]

Protocol 2: Electrophysiological Recording of Field Excitatory Postsynaptic Potentials (fEPSPs) and LTP Induction

Materials:

  • Prepared hippocampal slices

  • Recording chamber for submerged slices

  • aCSF (as above)

  • Bipolar stimulating electrode

  • Glass recording microelectrode (filled with aCSF, 2-5 MΩ resistance)

  • Amplifier and data acquisition system

  • ZM241385 stock solution (in DMSO, diluted in aCSF to final concentration)

Procedure:

  • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a flow rate of 2-3 ml/min at 30-32°C.

  • Place the stimulating electrode in the Schaffer collateral pathway and the recording electrode in the stratum radiatum of the CA1 region.

  • Establish a stable baseline of fEPSPs by delivering single pulses at 0.05 Hz. Adjust the stimulation intensity to elicit a fEPSP amplitude that is 30-40% of the maximum.

  • Record a stable baseline for at least 20 minutes.

  • To investigate the effect of ZM241385, perfuse the slice with aCSF containing the desired concentration of ZM241385 (e.g., 50 nM) for at least 20-30 minutes prior to LTP induction.

  • Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval).

  • Continue recording fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of LTP.

  • For control experiments, induce LTP in the absence of ZM241385.

Signaling Pathways and Workflows

Adenosine A2A Receptor Signaling in Synaptic Plasticity

The following diagram illustrates the signaling cascade initiated by adenosine A2A receptor activation and its role in modulating synaptic plasticity, which is antagonized by ZM241385.

A2A_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Adenosine_pre Adenosine A2AR_pre A2A Receptor Adenosine_pre->A2AR_pre AC_pre Adenylyl Cyclase A2AR_pre->AC_pre Activates cAMP_pre cAMP AC_pre->cAMP_pre Generates PKA_pre PKA cAMP_pre->PKA_pre Activates Vesicle Glutamate Vesicle PKA_pre->Vesicle Phosphorylates Glutamate_release Glutamate Release Vesicle->Glutamate_release Enhances NMDA_R NMDA Receptor Glutamate_release->NMDA_R Activates Adenosine_post Adenosine A2AR_post A2A Receptor Adenosine_post->A2AR_post AC_post Adenylyl Cyclase A2AR_post->AC_post Activates cAMP_post cAMP AC_post->cAMP_post Generates PKA_post PKA cAMP_post->PKA_post Activates PKA_post->NMDA_R Modulates Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx LTP_induction LTP Induction Ca_influx->LTP_induction ZM241385 ZM241385 ZM241385->A2AR_pre Blocks ZM241385->A2AR_post Blocks

Caption: A2A Receptor Signaling Pathway in Synaptic Plasticity.

Experimental Workflow for Studying ZM241385 Effects on LTP

This diagram outlines the key steps in an electrophysiology experiment designed to assess the impact of ZM241385 on LTP in hippocampal slices.

LTP_Workflow start Start slice_prep Prepare Acute Hippocampal Slices start->slice_prep recovery Slice Recovery (≥1 hr) slice_prep->recovery setup Transfer Slice to Recording Chamber recovery->setup baseline Record Stable Baseline fEPSPs (20 min) setup->baseline drug_app Apply ZM241385 (20-30 min) baseline->drug_app ltp_induction Induce LTP (e.g., TBS) drug_app->ltp_induction post_record Record Post-Induction fEPSPs (≥60 min) ltp_induction->post_record analysis Data Analysis post_record->analysis end End analysis->end

Caption: Experimental Workflow for LTP Studies with ZM241385.

Discussion and Considerations

  • Selectivity: While ZM241385 is highly selective for A2A receptors over A1 receptors, one study reported that at concentrations of 10-50 nM, it can attenuate the inhibitory effects of A1 receptor agonists.[2] Researchers should be mindful of this potential off-target effect, especially when interpreting results within this concentration range.

  • Solubility: ZM241385 is typically dissolved in DMSO to create a stock solution. The final concentration of DMSO in the aCSF should be kept low (e.g., <0.1%) to avoid solvent effects on neuronal activity.

  • Endogenous Adenosine Tone: The effect of ZM241385 will depend on the level of endogenous adenosine in the hippocampal slice preparation. This tone can be influenced by factors such as the metabolic state of the slice and the level of neuronal activity.

  • Model System: The protocols provided are for rodent hippocampal slices. Optimal concentrations and stimulation parameters may vary depending on the species, age of the animal, and the specific hippocampal subfield being investigated.

By providing a potent and selective blockade of adenosine A2A receptors, ZM241385 remains an indispensable tool for dissecting the intricate roles of adenosinergic signaling in the regulation of synaptic plasticity and its implications for learning and memory.

References

Application of ZM241385 in Models of Parkinson's Disease: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZM241385 is a potent and highly selective antagonist of the adenosine A2A receptor. In the context of Parkinson's disease (PD), the A2A receptor has emerged as a significant non-dopaminergic target for therapeutic intervention. These receptors are densely expressed in the basal ganglia, particularly in the striatum, where they modulate dopaminergic signaling. Blockade of A2A receptors has been shown to improve motor deficits in various preclinical models of Parkinson's disease. This document provides detailed application notes and protocols for the use of ZM241385 in established in vivo and in vitro models of PD.

Note on ZM241385-d7: The "-d7" designation typically refers to a deuterated form of the parent compound, ZM241385. Deuterated compounds, where seven hydrogen atoms have been replaced by their heavier isotope, deuterium, are most commonly used as internal standards in analytical techniques like mass spectrometry for the accurate quantification of the non-deuterated compound in biological samples. The pharmacological activity resides in the non-deuterated form, ZM241385. Therefore, the following application notes and protocols are based on the use of ZM241385 as the active pharmacological agent in models of Parkinson's disease.

Mechanism of Action: Adenosine A2A Receptor Antagonism

In the striatum, adenosine A2A receptors are co-localized with dopamine D2 receptors on the medium spiny neurons of the indirect pathway. Activation of A2A receptors has an inhibitory effect on D2 receptor function, thereby exacerbating the motor deficits caused by dopamine depletion in Parkinson's disease. ZM241385, by blocking these A2A receptors, disinhibits D2 receptor signaling, leading to a potentiation of dopaminergic transmission and a subsequent improvement in motor function.

Signaling Pathway of Adenosine A2A Receptor in Striatal Neurons

G cluster_presynaptic Presynaptic Glutamatergic Terminal cluster_postsynaptic Medium Spiny Neuron (Indirect Pathway) Glutamate Glutamate A2AR Adenosine A2A Receptor D2R Dopamine D2 Receptor AC Adenylyl Cyclase A2AR->AC Stimulates D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Neuron_Activity Increased Neuronal Excitability PKA->Neuron_Activity Leads to Adenosine Adenosine Adenosine->A2AR Activates Dopamine Dopamine Dopamine->D2R Activates ZM241385 ZM241385 ZM241385->A2AR Blocks

Caption: Adenosine A2A and Dopamine D2 Receptor Interaction.

In Vivo Models of Parkinson's Disease

Rotenone-Induced Rat Model of Parkinsonism

This model recapitulates some of the key pathological features of Parkinson's disease, including mitochondrial dysfunction and oxidative stress, leading to dopaminergic neurodegeneration.

Quantitative Data Summary

ParameterVehicle ControlRotenoneRotenone + ZM241385 (3.3 mg/kg/day, i.p.)
Behavioral
Stride Length (cm)8.97 ± 0.606.47 ± 0.2138.6 ± 0.41[1]
Number of Foot Slips (Grid Walking Test)~1~13~4[1]
Neurochemical
Midbrain Dopamine (µg/g wet tissue)3.15 ± 0.022.16 ± 0.012.87 ± 0.02[1][2]

Experimental Protocol

  • Animals: Adult male albino rats (200 ± 20 g).

  • Model Induction:

    • Rotenone is dissolved in a 1:1 (v/v) mixture of dimethylsulfoxide (DMSO) and polyethylene glycol (PEG-300).

    • Administer rotenone via subcutaneous (s.c.) injection at a dose of 1.5 mg/kg every 48 hours for a total of six injections.[1][2]

  • ZM241385 Administration:

    • Dissolve ZM241385 in saline solution.

    • Administer ZM241385 intraperitoneally (i.p.) at a dose of 3.3 mg/kg/day for 12 consecutive days, starting 10 minutes before the first rotenone injection.[1]

  • Behavioral Assessments:

    • Stride Length Test: The rat's hind paws are dipped in ink, and the animal is allowed to walk across a narrow strip of paper. The distance between consecutive paw prints is measured.

    • Grid Walking Test: Rats are placed on an elevated wire grid, and the number of times their paws slip through the grid is counted over a set period.

  • Neurochemical Analysis:

    • Following the final behavioral tests, animals are euthanized, and the midbrain is dissected.

    • Dopamine levels are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.[1]

Haloperidol-Induced Catalepsy in Rodents

This acute model is used to screen for compounds with potential antiparkinsonian activity. Haloperidol, a dopamine D2 receptor antagonist, induces a state of catalepsy (immobility) that can be reversed by drugs that enhance dopaminergic function.

Quantitative Data Summary

Treatment GroupCatalepsy Latency (seconds)
Haloperidol (1 mg/kg, i.p.)Significantly increased latency
Haloperidol + ZM241385 (3.5 mg/kg, i.p.)Significantly decreased latency vs. Haloperidol alone
Haloperidol + ZM241385 (5 mg/kg, i.p.)Optimal decrease in latency (p < 0.05)[3]

Experimental Protocol

  • Animals: Male mice.

  • Model Induction:

    • Administer haloperidol at a dose of 1 mg/kg (i.p.).

  • ZM241385 Administration:

    • Administer ZM241385 at doses of 3.5 mg/kg or 5 mg/kg (i.p.) 30 minutes after haloperidol administration.[3]

  • Behavioral Assessment (Catalepsy Bar Test):

    • At various time points after ZM241385 administration (e.g., 30, 60, 90, 120 minutes), place the mouse's forepaws on a horizontal bar (e.g., 0.5 cm in diameter, 3 cm high).

    • Measure the latency (in seconds) for the mouse to remove both forepaws from the bar. A cut-off time (e.g., 180 seconds) is typically used.

Experimental Workflow for In Vivo Studies

G start Animal Acclimatization model Induction of Parkinson's Model (e.g., Rotenone, Haloperidol) start->model treatment ZM241385 Administration (Vehicle Control) model->treatment behavior Behavioral Assessments (e.g., Stride Length, Catalepsy Test) treatment->behavior neurochem Neurochemical Analysis (e.g., HPLC for Dopamine) behavior->neurochem end Data Analysis and Interpretation neurochem->end

Caption: General workflow for in vivo testing of ZM241385.

In Vitro Model of Parkinson's Disease

Experimental Protocol: Assessing Neuroprotection in MPP+-Treated SH-SY5Y Cells

  • Cell Culture:

    • Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere of 5% CO2.

    • For differentiation into a more neuron-like phenotype, cells can be treated with retinoic acid (e.g., 10 µM) for several days.

  • Experimental Procedure:

    • Seed SH-SY5Y cells in appropriate culture plates (e.g., 96-well plates for viability assays, larger plates for protein or RNA analysis).

    • Pre-treat the cells with various concentrations of ZM241385 (e.g., 10 nM - 10 µM) for a specified period (e.g., 1-2 hours).

    • Induce neurotoxicity by adding MPP+ to the culture medium at a pre-determined toxic concentration (e.g., 0.5 - 2 mM) for 24-48 hours.

    • Include appropriate controls: untreated cells, cells treated with ZM241385 alone, and cells treated with MPP+ alone.

  • Assessment of Neuroprotection (Endpoints):

    • Cell Viability:

      • MTT Assay: Measures mitochondrial reductase activity, an indicator of cell viability. A higher absorbance value in ZM241385-pretreated, MPP+-exposed cells compared to cells exposed to MPP+ alone would indicate a protective effect.

      • LDH Assay: Measures lactate dehydrogenase release into the culture medium, an indicator of cell death. A lower LDH release would suggest neuroprotection.

    • Apoptosis:

      • Caspase-3 Activity Assay: Measures the activity of a key executioner caspase in the apoptotic pathway.

      • TUNEL Staining: Detects DNA fragmentation, a hallmark of apoptosis.

    • Oxidative Stress:

      • ROS Measurement: Use of fluorescent probes like DCFH-DA to quantify intracellular reactive oxygen species.

    • Mitochondrial Function:

      • Mitochondrial Membrane Potential (ΔΨm) Measurement: Use of fluorescent dyes like JC-1 or TMRM to assess mitochondrial health.

Conclusion

ZM241385 is a valuable research tool for investigating the role of adenosine A2A receptors in the pathophysiology of Parkinson's disease and for evaluating the therapeutic potential of A2A receptor antagonists. The protocols outlined in this document provide a framework for conducting both in vivo and in vitro studies to characterize the effects of ZM241385 on motor function, neurochemical homeostasis, and neuronal survival in relevant models of Parkinson's disease. The quantitative data presented from the rotenone and haloperidol models demonstrate the efficacy of ZM241385 in reversing parkinsonian deficits in preclinical settings. Further research, particularly in in vitro neuroprotection models and other in vivo models like 6-OHDA and MPTP, will continue to elucidate the full therapeutic potential of this compound.

References

Application Notes and Protocols for ZM241385-d7 as an Internal Standard in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of ZM241385-d7 as an internal standard (IS) for the precise quantification of ZM241385 and other related adenosine receptor antagonists in various biological matrices. The protocols detailed below are intended to serve as a robust starting point for method development and validation in preclinical and clinical research settings.

Introduction to ZM241385 and the Role of an Internal Standard

ZM241385 is a potent and highly selective antagonist of the A2A adenosine receptor (A2AAR).[1][2][3] It is a non-xanthine derivative that has been instrumental in elucidating the physiological and pathophysiological roles of the A2AAR.[2][3] These receptors are implicated in a variety of processes, including immune response, neurotransmission, and cardiovascular function.[1][4][5] The blockade of A2AAR by antagonists like ZM241385 can inhibit the immunosuppressive effects of adenosine, making it a promising candidate for cancer immunotherapy.[1][6]

In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is crucial for achieving accurate and reproducible results.[7][8] this compound, a deuterated analog of ZM241385, serves as an ideal internal standard. It shares near-identical physicochemical properties with the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[8][9] This co-elution and similar ionization response allow for the correction of variability introduced during the analytical process, such as extraction losses and matrix effects.[7][10]

Signaling Pathway of the A2A Adenosine Receptor

The A2A adenosine receptor is a G-protein coupled receptor (GPCR).[5] Upon binding of its endogenous ligand, adenosine, the receptor couples to the Gs protein, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response. In the context of the immune system, this signaling pathway is predominantly immunosuppressive.[1] ZM241385, as a competitive antagonist, blocks adenosine from binding to the A2AAR, thereby inhibiting this signaling cascade.

A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2AAR A2A Receptor Adenosine->A2AAR Binds ZM241385 ZM241385 ZM241385->A2AAR Blocks Gs Gs Protein A2AAR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A cAMP->PKA Activates Response Immunosuppressive Response PKA->Response Leads to Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Plasma Sample (50 µL) Add_IS Add Internal Standard (this compound) Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Supernatant Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation LC Separation Reconstitute->LC_Separation Injection MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing and Quantification MS_Detection->Data_Processing

References

Troubleshooting & Optimization

ZM241385 Technical Support Center: Troubleshooting Solubility and Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ZM241385, a potent and selective A2A adenosine receptor antagonist. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly those related to solubility, during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is ZM241385 and what is its primary mechanism of action?

A1: ZM241385 is a potent, high-affinity, and selective non-xanthine antagonist for the adenosine A2A receptor (A2AR), with a Ki value of approximately 0.8 to 1.4 nM.[1][2] It functions by blocking the binding of adenosine to the A2A receptor, thereby inhibiting downstream signaling pathways. A2A receptors are G protein-coupled receptors (GPCRs) that, upon activation by adenosine, typically couple to the Gs protein, leading to an increase in intracellular cyclic AMP (cAMP) levels.[2] By antagonizing this receptor, ZM241385 can prevent this signaling cascade, which has implications for neurotransmission, inflammation, and immune responses.[2][3][4]

Q2: What are the primary challenges when working with ZM241385?

A2: The primary challenge researchers face with ZM241385 is its poor solubility in aqueous solutions.[5] The compound is practically insoluble in water and ethanol.[5] This necessitates the use of organic solvents like dimethyl sulfoxide (DMSO) for initial stock solutions and often requires complex co-solvent systems for preparing working solutions for both in vitro and in vivo experiments to prevent precipitation.

Q3: How should I store ZM241385 powder and its stock solutions?

A3: The solid powder form of ZM241385 should be stored at -20°C for up to three years.[5] Once dissolved in a solvent such as DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one or two years, or at -20°C for shorter periods (1 to 12 months).[1][4][5] It is recommended to use freshly prepared solutions whenever possible.[1]

Troubleshooting Guide: Solubility Issues

This guide addresses common solubility problems and provides step-by-step protocols to resolve them.

Issue: My ZM241385 is not dissolving in my desired buffer.
  • Cause: ZM241385 has very low aqueous solubility. Direct dissolution in saline, PBS, or cell culture media will likely be unsuccessful.

  • Solution: A stock solution must first be prepared in an appropriate organic solvent, typically DMSO. This high-concentration stock can then be diluted into aqueous buffers or more complex co-solvent systems.

Issue: Precipitation occurs when I dilute my DMSO stock solution into an aqueous medium.
  • Cause: The limited solubility of ZM241385 in aqueous solutions is exceeded upon dilution of the DMSO stock.

  • Solutions:

    • Reduce Final Concentration: The most straightforward solution is to lower the final concentration of ZM241385 in your working solution.

    • Use a Co-Solvent System: For higher concentrations, especially for in vivo studies, a co-solvent system is necessary to maintain solubility. These formulations typically involve a combination of solvents and surfactants.

    • Gentle Heating and Sonication: If precipitation occurs during the preparation of a co-solvent formulation, gentle heating and/or sonication can aid in dissolution.[1] However, solutions should be used promptly after preparation.[1][5]

Data Presentation: Solubility Summary

The following table summarizes the solubility of ZM241385 in various solvents.

SolventMaximum SolubilitySource
DMSO67 mg/mL (~198.6 mM)Selleck Chemicals[5]
DMSO15 mg/mLSigma-Aldrich
WaterInsolubleSelleck Chemicals[5]
EthanolInsolubleSelleck Chemicals[5]

Note: It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh the required amount of ZM241385 powder (Molecular Weight: 337.34 g/mol ).

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration. For example, to make 1 mL of a 10 mM stock, dissolve 3.37 mg of ZM241385 in 1 mL of DMSO.

  • Mixing: Vortex or sonicate the solution until the compound is fully dissolved. Gentle warming may be applied if necessary.

  • Storage: Aliquot the stock solution into small, single-use vials and store at -20°C or -80°C.[1]

Protocol 2: Preparation of Working Solution for In Vivo Administration

This protocol provides a method for preparing an injectable solution with a final concentration of ≥ 5 mg/mL.[1]

  • Initial Stock: Begin with a high-concentration stock solution of ZM241385 in DMSO (e.g., 50 mg/mL).

  • Co-Solvent Preparation (Example for 1 mL final volume):

    • To 400 µL of PEG300, add 100 µL of the 50 mg/mL DMSO stock solution. Mix thoroughly until the solution is clear.

    • Add 50 µL of Tween-80 to the mixture and mix again until clear.

    • Add 450 µL of saline to bring the final volume to 1 mL.

  • Final Checks: Ensure the final solution is clear. If not, gentle warming or sonication may be required. This solution should be prepared fresh and used promptly.[1]

Other validated co-solvent systems include formulations with corn oil and SBE-β-CD.[1]

Visualizations

ZM241385 Mechanism of Action

The diagram below illustrates the signaling pathway inhibited by ZM241385. Under normal conditions, adenosine binds to the A2A receptor, activating a Gs protein, which in turn stimulates adenylyl cyclase to produce cAMP. ZM241385 competitively blocks adenosine from binding, thus preventing this cascade.

ZM241385_MOA cluster_membrane Cell Membrane A2AR Adenosine A2A Receptor Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates Adenosine Adenosine Adenosine->A2AR ZM241385 ZM241385 ZM241385->A2AR Blocks ATP ATP ATP->AC ZM241385_Workflow cluster_prep Preparation Steps start Start: ZM241385 Powder stock Prepare High-Concentration Stock in Anhydrous DMSO start->stock dilute Dilute into Final Medium (Aqueous or Co-Solvent) stock->dilute check Check for Precipitation dilute->check resolve Apply Gentle Heat and/or Sonication check->resolve Yes ready Solution Ready for Use (Use Promptly) check->ready No resolve->check

References

Optimizing ZM241385-d7 Dosage for Maximal A₂A Receptor Occupancy: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing ZM241385-d7 dosage to achieve maximal Adenosine A₂A receptor occupancy in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in A₂A receptor research?

A1: ZM241385 is a potent and highly selective non-xanthine antagonist for the adenosine A₂A receptor.[1][2] The deuterated form, this compound, is often used as an internal standard in pharmacokinetic studies to improve analytical accuracy. Its high affinity and selectivity make it an invaluable tool for characterizing the physiological and pathological roles of the A₂A receptor.

Q2: What is A₂A receptor occupancy and why is it important to measure?

A2: A₂A receptor occupancy refers to the percentage of A₂A receptors that are bound by a ligand (in this case, this compound) at a given time. Measuring receptor occupancy is crucial for understanding the relationship between drug dosage, target engagement, and the resulting pharmacological effect. It helps in determining the optimal dose required to achieve a desired level of receptor modulation for therapeutic efficacy while minimizing potential off-target effects.

Q3: What are the typical dosage ranges for ZM241385 in in vivo studies?

A3: In vivo studies in animal models have utilized a range of oral (p.o.) and intravenous (i.v.) doses of ZM241385. For instance, in conscious spontaneously hypertensive rats, oral doses of 3-10 mg/kg have been shown to selectively attenuate the physiological response to adenosine.[3] In another study with rats, an intravenous dose of 1.5 mg/kg was used.[4] It is important to note that the optimal dosage can vary significantly depending on the animal model, the route of administration, and the specific experimental goals.

Q4: How can I determine the maximal A₂A receptor occupancy for my specific experimental setup?

A4: Achieving maximal receptor occupancy requires careful dose-titration studies. Two primary methods for determining receptor occupancy are in vitro radioligand binding assays and in vivo imaging techniques like Positron Emission Tomography (PET). By conducting dose-response experiments using these methods, you can determine the concentration or dose of this compound that results in saturation of the A₂A receptors.

Quantitative Data Summary

The following tables summarize key quantitative data for ZM241385 to aid in experimental design and data interpretation.

Table 1: In Vitro Binding Affinity of ZM241385 for Adenosine A₂A Receptors

Species/Cell LineRadioligandParameterValue (nM)Reference
Rat Striatum Membranes[³H]ZM241385Kd0.14[5]
CHO Cells (human A₂A)[³H]ZM241385K_d0.23[5]
HEK-293 Cells (human A₂A)[³H]NECApIC₅₀ (converted to Ki)~1[4]
Rat Pheochromocytoma Cells[³H]NECApIC₅₀ (converted to Ki)~0.3[1]
Human A₂A Receptor[³H]ZM241385Ki0.8[6]

Table 2: Example of In Vivo A₂A Receptor Occupancy Data for an A₂A Antagonist (Istradefylline) in Humans (for illustrative purposes)

Brain RegionDoseMean Receptor Occupancy (%)ED₅₀ (mg)
Ventral Striatum20 mg52.828.6
Ventral Striatum40 mg69.828.6
Caudate20 mg54.410.8
Caudate40 mg69.510.8
Putamen20 mg49.914.8
Putamen40 mg66.814.8

Note: This table, based on a study of istradefylline, illustrates the dose-dependent nature of A₂A receptor occupancy in different brain regions.[7] A similar relationship would be expected for ZM241385, though the specific values would differ.

Experimental Protocols & Methodologies

Radioligand Binding Assay for A₂A Receptor Occupancy

This protocol describes a competitive binding assay using [³H]ZM241385 to determine the affinity of unlabeled this compound.

Materials:

  • Cell membranes expressing A₂A receptors (e.g., from rat striatum or transfected cell lines)

  • [³H]ZM241385 (radioligand)

  • Unlabeled this compound (competitor)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding inhibitor (e.g., a high concentration of a non-radiolabeled A₂A agonist or antagonist)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Prepare cell membranes according to standard laboratory protocols. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of unlabeled this compound.

  • Incubation: Add a fixed concentration of [³H]ZM241385 and the appropriate concentration of unlabeled this compound or vehicle to each well. Add the cell membrane preparation to initiate the binding reaction. Incubate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log concentration of unlabeled this compound to generate a competition curve. From this curve, the IC₅₀ (the concentration of unlabeled ligand that inhibits 50% of specific binding) can be determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Positron Emission Tomography (PET) Imaging for In Vivo Receptor Occupancy

PET is a non-invasive imaging technique that allows for the quantification of receptor occupancy in living subjects.

General Workflow:

  • Radiotracer Selection: Choose a suitable PET radiotracer that specifically binds to A₂A receptors (e.g., [¹¹C]preladenant or [¹¹C]TMSX).[8]

  • Baseline Scan: Perform a baseline PET scan on the subject to measure the initial A₂A receptor availability. This involves injecting the radiotracer and acquiring dynamic images over a specific period.

  • Drug Administration: Administer a specific dose of this compound.

  • Post-Dose Scan: After a predetermined time to allow for drug distribution and binding, perform a second PET scan using the same radiotracer.

  • Image Analysis: Analyze the PET images to determine the binding potential (BP_ND) of the radiotracer in specific brain regions of interest before and after drug administration.

  • Occupancy Calculation: Calculate the receptor occupancy using the following formula: Receptor Occupancy (%) = [(BP_ND_baseline - BP_ND_post-dose) / BP_ND_baseline] * 100

Visualizations

A2A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adenosine Adenosine A2AR A₂A Receptor Adenosine->A2AR Binds Gs Gαs A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates ZM241385 This compound ZM241385->A2AR Blocks

Caption: Adenosine A₂A Receptor Signaling Pathway and this compound Inhibition.

Experimental_Workflow cluster_invitro In Vitro Occupancy cluster_invivo In Vivo Occupancy Membrane_Prep Membrane Preparation Binding_Assay Radioligand Binding Assay Membrane_Prep->Binding_Assay Data_Analysis_vitro Data Analysis (IC₅₀, Ki) Binding_Assay->Data_Analysis_vitro Animal_Model Animal Model Selection Baseline_PET Baseline PET Scan Animal_Model->Baseline_PET Drug_Admin This compound Administration Baseline_PET->Drug_Admin Post_Dose_PET Post-Dose PET Scan Drug_Admin->Post_Dose_PET Data_Analysis_vivo Data Analysis (% Occupancy) Post_Dose_PET->Data_Analysis_vivo

Caption: Workflow for Determining A₂A Receptor Occupancy In Vitro and In Vivo.

Troubleshooting Guide

Issue 1: High Non-Specific Binding in Radioligand Binding Assay

  • Possible Cause:

    • Radioligand concentration is too high: High concentrations can lead to binding to non-receptor sites.

    • Insufficient washing: Inadequate washing of filters fails to remove all unbound radioligand.

    • Filter binding: The radioligand may be binding to the filter material itself.

    • Inappropriate blocking agent: The compound used to define non-specific binding may not be effective.

  • Troubleshooting Steps:

    • Optimize Radioligand Concentration: Perform a saturation binding experiment to determine the K_d of your radioligand. For competitive binding assays, use a radioligand concentration at or below the K_d.

    • Increase Wash Steps: Increase the number and/or volume of washes with ice-cold buffer after filtration.

    • Pre-soak Filters: Pre-soak the glass fiber filters in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.

    • Verify Blocking Agent: Ensure you are using a sufficiently high concentration of a known, high-affinity ligand for the A₂A receptor to define non-specific binding.

Issue 2: Poor Solubility or Stability of this compound in Experimental Solutions

  • Possible Cause:

    • Inappropriate solvent: ZM241385 has limited solubility in aqueous solutions.

    • Precipitation over time: The compound may precipitate out of solution during the experiment.

    • Degradation: The compound may be unstable under certain experimental conditions (e.g., pH, temperature).

  • Troubleshooting Steps:

    • Use a Suitable Solvent: For in vitro assays, ZM241385 is often dissolved in DMSO to create a stock solution, which is then diluted in the assay buffer.[4] For in vivo administration, a vehicle such as a mixture of DMSO, PEG300, Tween 80, and saline can be used.[4]

    • Prepare Fresh Solutions: Prepare solutions of this compound fresh for each experiment to minimize the risk of precipitation or degradation.

    • Sonication: Briefly sonicate the solution to aid in dissolution.

    • Check for Precipitate: Visually inspect solutions for any signs of precipitation before use. If precipitation is observed, the solution should be remade.

Issue 3: Inconsistent or Non-Reproducible Results in PET Imaging Studies

  • Possible Cause:

    • Variability in radiotracer injection: Inconsistent injection volumes or timing can affect the results.

    • Subject-to-subject variability: Physiological differences between subjects can lead to variations in drug metabolism and receptor density.

    • Incorrect timing of post-dose scan: The scan may be performed before the drug has reached equilibrium in the brain.

    • Inaccurate image analysis: Incorrect definition of regions of interest (ROIs) can lead to errors in binding potential calculations.

  • Troubleshooting Steps:

    • Standardize Injection Protocol: Ensure a consistent and accurate administration of the radiotracer for all scans.

    • Increase Sample Size: Use a sufficient number of subjects to account for biological variability.

    • Optimize Post-Dose Scan Time: Conduct pilot studies to determine the optimal time window for the post-dose scan, ensuring that this compound has reached a stable concentration in the brain.

    • Use a Standardized Brain Atlas: Employ a standardized brain atlas to ensure consistent and accurate delineation of ROIs across all subjects and scans.

Issue 4: Low Specific Binding Signal in Radioligand Binding Assay

  • Possible Cause:

    • Low receptor expression: The cell line or tissue preparation may have a low density of A₂A receptors.

    • Inactive receptor: Receptors may have been denatured or degraded during membrane preparation.

    • Low specific activity of radioligand: The radioligand may have a low specific activity, resulting in a weak signal.

  • Troubleshooting Steps:

    • Use a High-Expressing System: If possible, use a cell line known to have high expression of A₂A receptors or tissue from a region with high receptor density (e.g., striatum).

    • Optimize Membrane Preparation: Ensure that the membrane preparation protocol is optimized to maintain receptor integrity. Use protease inhibitors during preparation.

    • Verify Radioligand Quality: Check the specific activity and purity of the [³H]ZM241385. Use a fresh batch if necessary.

    • Increase Protein Concentration: Cautiously increase the amount of membrane protein per well to increase the total number of receptors. However, be mindful that this can also increase non-specific binding.

References

Potential off-target effects of ZM241385-d7 at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential off-target effects of ZM241385-d7, particularly at high concentrations. The information provided is based on studies of ZM241385, the non-deuterated form, as the pharmacological profiles of deuterated and non-deuterated isotopologues are generally considered to be comparable.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent and highly selective antagonist for the adenosine A2A receptor (A2AR).[1][2][3][4][5][6] It exhibits high affinity for this receptor subtype, making it a valuable tool for studying A2AR-mediated responses.[1][6]

Q2: What are the known off-target interactions of ZM241385 at high concentrations?

While ZM241385 is highly selective for the A2A receptor, at concentrations significantly higher than its Ki for A2AR, it can interact with other adenosine receptor subtypes, albeit with much lower affinity.[1][3][7] Studies have shown that at micromolar concentrations, it can exhibit minor inhibitory effects on other physiological processes. For instance, at 10 µM, ZM241385 showed slight inhibition of carbachol-induced bradycardia in guinea-pig atria and a small inhibitory effect on isoprenaline-induced relaxation in guinea-pig aortae.[1] To avoid non-specific effects, some studies have intentionally limited the maximum concentration of ZM241385 used.[8]

Q3: How does the affinity of ZM241385 for its primary target compare to its affinity for other adenosine receptors?

ZM241385 displays significantly higher affinity for the A2A receptor compared to A1, A2B, and A3 receptors. The affinity for the A2A receptor is in the low nanomolar to sub-nanomolar range, while its affinity for other adenosine receptors is in the micromolar range, indicating a high degree of selectivity.[1][7]

Q4: Can this compound be used to study A1 receptor responses?

Caution is advised when using ZM241385 in functional studies aiming to isolate A2A receptor effects from A1 receptor responses. One study reported that ZM241385 at concentrations of 10-50 nM could attenuate the inhibitory actions of selective A1 receptor agonists in hippocampal slices, an effect not likely due to direct A1 antagonism given its low binding affinity for this receptor.[9] This suggests potential indirect or complex interactions at the tissue level.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected experimental results at high concentrations of this compound. Off-target effects at other adenosine receptor subtypes (A1, A2B, A3) or other molecular targets.1. Perform a dose-response curve to determine the lowest effective concentration for A2AR antagonism in your system.2. Use a structurally different A2AR antagonist as a control to confirm that the observed effect is specific to A2AR blockade.3. Consult the selectivity data provided in the tables below to assess potential off-target interactions at the concentrations used.
Inconsistent results between different experimental systems. Tissue-specific expression levels of adenosine receptor subtypes and interacting proteins can influence the apparent selectivity of the compound.1. Characterize the expression profile of adenosine receptors in your experimental model.2. Be mindful that functional selectivity can differ from binding selectivity.
Observed effects do not align with known A2AR signaling. At high concentrations, ZM241385 may have pharmacological effects unrelated to adenosine receptors.1. Review literature for non-adenosine receptor targets of triazolotriazine compounds.2. Consider using knockout/knockdown models to confirm the involvement of the A2A receptor.

Quantitative Data Summary

Table 1: Binding Affinity and Potency of ZM241385 at Adenosine Receptor Subtypes

Receptor SubtypeParameterValueSpecies/TissueReference
A2A pIC509.52Rat pheochromocytoma[1]
Ki1.4 nM-[5]
Ki0.8 nMHuman (HEK-293)[7]
Kd0.14 nMRat striatum[10]
pA28.57 - 9.02Guinea-pig heart[1]
A1 pIC505.69Rat cerebral cortex[1]
pA25.95Guinea-pig atria[1]
Ki>1.9 µMRat hippocampus[9]
A2B pA27.06Guinea-pig aorta[1]
A3 pIC503.82Rat (CHO cells)[1]

Table 2: Selectivity Profile of ZM241385

ComparisonSelectivity FoldReference
A1 vs A2A~318-fold[7]
A2B vs A2A~62-fold[7]
A3 vs A2A>1000-fold[7]

Key Experimental Protocols

Protocol 1: Radioligand Displacement Assay for Adenosine Receptor Binding

This protocol is a standard method to determine the binding affinity of a compound for a specific receptor.

  • Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the adenosine receptor subtype of interest (e.g., rat cerebral cortex for A1, rat striatum for A2A).

  • Incubation: Incubate the membranes with a specific radioligand (e.g., [3H]R-PIA for A1, [3H]CGS21680 for A2A) and varying concentrations of ZM241385.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of ZM241385 that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Functional Assay for A2AR Antagonism in Isolated Tissues

This protocol assesses the functional antagonism of ZM241385 on A2AR-mediated physiological responses.

  • Tissue Preparation: Isolate a suitable tissue preparation, such as guinea-pig Langendorff hearts for coronary vasodilation studies.

  • Agonist-Induced Response: Induce a response with a selective A2AR agonist (e.g., CGS21680) to cause vasodilation.

  • Antagonist Application: Apply increasing concentrations of ZM241385 and measure the rightward shift in the agonist dose-response curve.

  • Data Analysis: Calculate the pA2 value from the Schild plot, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist dose-response curve.

Visualizations

G cluster_workflow Experimental Workflow for Assessing Off-Target Effects start Start: Hypothesis of Off-Target Effect dose_response Conduct Dose-Response Curve with this compound start->dose_response selectivity_screen Screen Against Other Adenosine Receptor Subtypes (A1, A2B, A3) dose_response->selectivity_screen functional_assay Perform Functional Assays in Relevant Tissues selectivity_screen->functional_assay control_compound Use a Structurally Different A2A Antagonist as Control functional_assay->control_compound data_analysis Analyze Data for Non-A2A Mediated Effects control_compound->data_analysis conclusion Conclusion on Off-Target Profile data_analysis->conclusion

Caption: Workflow for Investigating Off-Target Effects.

G cluster_pathway A2A Receptor Signaling and Point of Inhibition Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Agonist G_protein Gs Protein A2AR->G_protein Activates ZM241385 This compound ZM241385->A2AR Antagonist AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets leading to

Caption: A2A Receptor Signaling Pathway Inhibition.

References

Troubleshooting unexpected results in ZM241385-d7 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ZM241385-d7 in their experiments. ZM241385 is a potent and highly selective antagonist of the adenosine A2A receptor.[1] The deuterated form, this compound, is functionally identical to the parent compound in terms of its mechanism of action and binding affinity at the A2A receptor. However, deuteration may alter its metabolic profile, potentially leading to differences in in vivo pharmacokinetics.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a selective antagonist of the adenosine A2A receptor (A2AR).[1] It binds to the A2A receptor with high affinity, blocking the binding of the endogenous agonist adenosine.[2] The A2A receptor is a G-protein coupled receptor (GPCR) that, upon activation by adenosine, couples to the Gs alpha subunit. This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[3][4] By blocking this interaction, this compound prevents the downstream signaling cascade initiated by A2A receptor activation.[4][5]

Q2: I am not seeing the expected antagonist effect in my cell-based assay. What could be the reason?

Several factors could contribute to a lack of antagonist effect:

  • Compound Solubility: ZM241385 has limited aqueous solubility. Ensure that your stock solution in DMSO is fully dissolved before preparing working dilutions.[6] Precipitation of the compound in your assay medium can significantly reduce its effective concentration. Consider using a fresh DMSO stock, as moisture-absorbing DMSO can reduce solubility.[2]

  • Cell Line Expression of A2A Receptors: Confirm that your cell line expresses a sufficient level of functional A2A receptors. This can be verified by qPCR, western blot, or by testing a known A2A receptor agonist (e.g., CGS21680) to confirm a functional response (e.g., cAMP increase).

  • Agonist Concentration: In a competitive antagonism experiment, the concentration of the agonist used will influence the apparent potency of the antagonist. If the agonist concentration is too high, it may overcome the inhibitory effect of this compound. It is recommended to use an agonist concentration at or near its EC80 value.

  • Incubation Time: Ensure sufficient pre-incubation time with this compound to allow it to reach equilibrium with the receptors before adding the agonist. A pre-incubation time of 15-30 minutes is typically recommended.

Q3: My in vivo results are inconsistent. What are some potential reasons?

In vivo experiments can be affected by several variables:

  • Compound Stability and Formulation: ZM241385 can be unstable in certain formulations. Prepare fresh solutions for each experiment and be mindful of the recommended solvent compositions for in vivo use (e.g., DMSO, PEG300, Tween-80, saline).[2]

  • Pharmacokinetics: While the deuteration in this compound is intended to alter its metabolic fate, potentially increasing its half-life, the exact pharmacokinetic profile may vary between species and individuals. Consider conducting a pilot pharmacokinetic study to determine the optimal dosing regimen for your model. In vivo studies have shown that non-deuterated ZM241385 is rapidly eliminated in rats.[7]

  • Route of Administration: The bioavailability of ZM241385 can be low following oral administration.[7] Intraperitoneal or intravenous injections may provide more consistent exposure.

  • Off-Target Effects: Although highly selective for the A2A receptor, at very high concentrations, ZM241385 may exhibit off-target effects. It has been reported to inhibit adenosine A1 receptor responses under certain experimental conditions.

Q4: Can this compound act as an inverse agonist?

Yes, under certain conditions, ZM241385 has been shown to act as an inverse agonist, particularly at constitutively active mutant A2B receptors.[6] Some studies also suggest it can display inverse agonism at the A2A receptor, especially in systems with high receptor expression and constitutive activity.[8][9]

Quantitative Data Summary

The following tables summarize the binding affinity and functional potency of ZM241385 (non-deuterated form) for various adenosine receptor subtypes. The data for this compound is expected to be comparable.

Table 1: Binding Affinity of ZM241385

Receptor SubtypeLigandPreparationKi (nM)pIC50Reference
Adenosine A2A[3H]CGS21680Rat Striatal Membranes0.35-[10]
Adenosine A2A[3H]CGS21680Rat Hippocampal Membranes0.52-[10]
Adenosine A2A[3H]NECARat Pheochromocytoma Cell Membranes-9.52[2][6]
Adenosine A1[3H]R-PIARat Cerebral Cortex Membranes-5.69[11]
Adenosine A3[125I]AB-MECACloned Rat A3 Receptors (CHO cells)-3.82[11]

Table 2: Functional Potency of ZM241385

Receptor SubtypeAssayTissue/Cell LinepA2IC50 (nM)Reference
Adenosine A2ACoronary Vasodilation (vs. CGS21680)Guinea-Pig Langendorff Heart9.02-[11]
Adenosine A1Bradycardia (vs. 2-CADO)Guinea-Pig Atria5.95-[11]
Adenosine A2BRelaxation (vs. Adenosine)Guinea-Pig Aorta7.06-[11]
Adenosine A2AcAMP Accumulation (vs. CGS-21680)HEK293 cells-550[12]

Experimental Protocols

Radioligand Binding Assay

This protocol is for determining the binding affinity of this compound for the adenosine A2A receptor using [3H]ZM241385.

Materials:

  • Cell membranes expressing the adenosine A2A receptor

  • [3H]ZM241385

  • Unlabeled this compound (for competition assay)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • GF/C filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing the A2A receptor in ice-cold lysis buffer. Centrifuge the homogenate and wash the resulting membrane pellet. Resuspend the final pellet in assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer

    • Unlabeled this compound at various concentrations (for competition binding) or buffer (for saturation binding).

    • [3H]ZM241385 at a fixed concentration (typically at its Kd value).

    • Cell membrane preparation.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through a GF/C filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled ligand) from total binding. For saturation binding, calculate Kd and Bmax values. For competition binding, calculate the IC50 and subsequently the Ki value.

cAMP Accumulation Assay

This protocol measures the ability of this compound to antagonize agonist-induced cAMP production.

Materials:

  • Cells expressing the adenosine A2A receptor (e.g., HEK293-A2AR)

  • This compound

  • A2A receptor agonist (e.g., CGS21680)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • cAMP assay kit (e.g., HTRF, ELISA)

  • Cell culture medium

Procedure:

  • Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Wash the cells with assay buffer. Pre-incubate the cells with varying concentrations of this compound in the presence of a PDE inhibitor for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add the A2A receptor agonist (at its EC80 concentration) to the wells and incubate for the recommended time (e.g., 30-60 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of this compound to determine the IC50 value.

Visualizations

Adenosine_A2A_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2AR Adenosine A2A Receptor Adenosine->A2AR Activates ZM241385_d7 This compound ZM241385_d7->A2AR Blocks Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates

Caption: Adenosine A2A Receptor Signaling Pathway.

Troubleshooting_Workflow Start Unexpected Results Check_Solubility Is this compound fully dissolved in stock and working solutions? Start->Check_Solubility Check_A2AR_Expression Does the cell line express functional A2A receptors? Check_Solubility->Check_A2AR_Expression Yes Consult_Literature Consult Literature/ Technical Support Check_Solubility->Consult_Literature No Check_Agonist_Conc Is the agonist concentration appropriate (e.g., EC80)? Check_A2AR_Expression->Check_Agonist_Conc Yes Check_A2AR_Expression->Consult_Literature No Check_Incubation_Time Is the pre-incubation time with this compound sufficient? Check_Agonist_Conc->Check_Incubation_Time Yes Check_Agonist_Conc->Consult_Literature No In_Vivo_Considerations For in vivo studies, consider formulation, stability, and PK. Check_Incubation_Time->In_Vivo_Considerations Yes Check_Incubation_Time->Consult_Literature No Off_Target_Effects Are concentrations used within the selective range? In_Vivo_Considerations->Off_Target_Effects Off_Target_Effects->Consult_Literature

Caption: Troubleshooting Workflow for this compound Experiments.

References

Technical Support Center: ZM241385-d7 Handling and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with best practices for the storage and handling of ZM241385-d7 to minimize degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid (powder) form of this compound?

A1: To ensure long-term stability, the solid form of this compound should be stored at -20°C.[1][2] Under these conditions, the compound is stable for at least three to four years.[1][2] Some suppliers may ship the product at room temperature, which is acceptable for short durations, but long-term storage should be at the recommended low temperature.[1]

Q2: What is the best solvent to prepare this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3] It is highly soluble in DMSO, with concentrations of 100 mM being readily achievable.[1][3] For applications where DMSO may be inappropriate, ethanol can be used, but the solubility is significantly lower (around 5 mM).[1][3] It is crucial to use fresh, high-purity, anhydrous DMSO, as absorbed moisture can reduce the solubility of the compound.[2]

Q3: How should I store this compound stock solutions to prevent degradation?

A3: Stock solutions of this compound should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[2][4] Store these aliquots at -80°C for long-term stability (up to 2 years) or at -20°C for shorter periods (up to 1 year).[4] For very short-term storage (up to one month), -20°C is also acceptable.[2]

Q4: Can I store my working solutions in aqueous buffers?

A4: It is not recommended to store this compound in aqueous buffers for extended periods. Prepare fresh dilutions in your experimental buffer from the frozen DMSO stock solution on the day of the experiment. If you must prepare an aqueous solution for in vivo use, for example, by mixing the DMSO stock with other vehicles like PEG300, Tween80, and ddH2O, it should be used immediately for optimal results.[2]

Q5: Is this compound sensitive to light?

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation observed in thawed stock solution 1. Solvent (DMSO) has absorbed moisture, reducing solubility. 2. The concentration of the stock solution is too high for the storage temperature. 3. Incomplete dissolution during initial preparation.1. Use fresh, anhydrous DMSO for solution preparation.[2] 2. Gently warm the solution to 37°C and vortex to redissolve. If precipitation persists, consider preparing a new stock at a lower concentration. 3. Ensure the compound is fully dissolved before storage. Sonication can aid dissolution.[4]
Inconsistent experimental results 1. Degradation of this compound due to improper storage or repeated freeze-thaw cycles. 2. Inaccurate concentration of the stock solution.1. Prepare a fresh stock solution from the solid compound. Ensure proper aliquoting and storage at -80°C.[4] 2. Verify the purity of the solid compound via HPLC if possible.[3] Recalculate the required mass based on the batch-specific molecular weight provided on the certificate of analysis.
Low solubility in ethanol The inherent solubility of ZM241385 in ethanol is limited.Do not exceed a concentration of 5 mM in ethanol.[1][3] If a higher concentration is required, DMSO is the recommended solvent.

Storage Condition Summary

Form Solvent Storage Temperature Duration
Solid (Powder)N/A-20°C≥ 3 years[2]
Stock SolutionDMSO-80°Cup to 2 years[4]
Stock SolutionDMSO-20°Cup to 1 year[4]
Working SolutionAqueous BufferN/AUse immediately[2]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
  • Acclimatization: Allow the vial of solid this compound and a sealed bottle of anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.

  • Calculation: Based on the molecular weight from the certificate of analysis (e.g., ~344.4 g/mol for the d7 variant), calculate the volume of DMSO required to achieve a 100 mM concentration.

    • Example: For 5 mg of this compound (MW ~344.4 g/mol ), the required DMSO volume is: (5 mg / 344.4 g/mol ) / (100 mmol/L) = 0.000145 L = 145 µL.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the solid this compound.

  • Mixing: Vortex the solution thoroughly until all solid material is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution if necessary.[4]

  • Aliquoting and Storage: Dispense the stock solution into single-use, light-protected (amber) microcentrifuge tubes. Store the aliquots at -80°C for long-term storage.

Protocol 2: Assessment of this compound Purity by HPLC

This protocol provides a general guideline. Specific parameters such as the column, mobile phase, and gradient may need to be optimized.

  • System: A standard High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: A C18 reverse-phase column is typically suitable for this type of molecule.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: Monitor the elution profile at the absorbance maxima of ZM241385, which are 228 and 256 nm.[1]

  • Procedure: a. Prepare a fresh, known concentration of this compound in the mobile phase or a compatible solvent. b. Inject the sample onto the HPLC system. c. Run the gradient and record the chromatogram. d. The purity can be estimated by the relative area of the main peak corresponding to this compound. A single, sharp peak indicates high purity. The appearance of additional peaks may suggest the presence of impurities or degradation products.

Visual Guides

G Workflow for Preparation and Storage of this compound Stock Solution cluster_prep Preparation cluster_storage Storage cluster_use Usage start Start: Solid this compound equilibrate Equilibrate compound and anhydrous DMSO to room temp start->equilibrate dissolve Dissolve in anhydrous DMSO (Vortex/Sonicate) equilibrate->dissolve check Visually confirm complete dissolution dissolve->check check->dissolve Precipitate remains aliquot Aliquot into single-use, light-protected tubes check->aliquot Dissolved store_long Store at -80°C (Long-term, up to 2 years) aliquot->store_long Recommended store_short Store at -20°C (Shorter-term, up to 1 year) aliquot->store_short thaw Thaw a single aliquot for experiment store_long->thaw store_short->thaw dilute Prepare fresh working solution in experimental buffer thaw->dilute use Use immediately dilute->use end End use->end

Caption: Workflow for preparing and storing this compound.

G Troubleshooting Logic for this compound Solution Issues start Issue Encountered (e.g., precipitation, inconsistent results) q1 Was the stock solution subjected to multiple freeze-thaw cycles? start->q1 a1_yes Prepare fresh stock solution and aliquot properly q1->a1_yes Yes q2 Was anhydrous DMSO used for preparation? q1->q2 No end Problem Resolved a1_yes->end a2_no Use fresh, anhydrous DMSO to prepare new stock q2->a2_no No q3 Is the solution stored in aqueous buffer? q2->q3 Yes a2_no->end a3_yes Aqueous solutions are unstable. Prepare fresh from DMSO stock before use. q3->a3_yes Yes q3->end No, contact technical support a3_yes->end

Caption: Troubleshooting guide for this compound solutions.

References

ZM241385-d7 not showing expected antagonist activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering unexpected results with ZM241385-d7, specifically a lack of antagonist activity.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not showing the expected antagonist activity in my functional assay?

A1: A lack of antagonist activity can stem from several factors, ranging from compound handling to the specifics of the experimental setup. ZM241385 is a well-characterized, potent, and highly selective antagonist of the A2A adenosine receptor (A2AR).[1][2] The deuterated form, this compound, is expected to have the same pharmacological mechanism. The following steps will help you troubleshoot the issue.

Troubleshooting Workflow

cluster_0 Start Here cluster_1 Compound Integrity cluster_2 Assay Components cluster_3 Experimental Protocol cluster_4 Resolution start No Antagonist Activity Observed check_solubility 1. Verify Solubility & Preparation - Was the compound fully dissolved? - Is the solvent appropriate (e.g., DMSO)? - Was it stored correctly? start->check_solubility check_concentration 2. Confirm Final Concentration - Were dilutions calculated correctly? - Is the concentration appropriate for the assay? check_solubility->check_concentration check_cells 3. Validate Cell System - Do cells express functional A2A receptors? - Is receptor density adequate? check_concentration->check_cells check_agonist 4. Check Agonist Activity - Does the agonist (e.g., CGS21680, NECA)  produce a robust signal? - Is the agonist concentration optimal (EC50-EC80)? check_cells->check_agonist check_incubation 5. Review Protocol Parameters - Was pre-incubation with this compound sufficient? - Are assay timings appropriate? check_agonist->check_incubation check_reagents 6. Assess Other Reagents - Is a PDE inhibitor (e.g., IBMX) included in your cAMP assay? - Are all buffers and media correctly prepared? check_incubation->check_reagents end_node Problem Resolved check_reagents->end_node

Caption: Troubleshooting workflow for diagnosing a lack of antagonist activity.

Detailed Troubleshooting Steps:

  • Compound Integrity and Preparation:

    • Solubility: ZM241385 has good solubility in DMSO (e.g., 15-100 mg/mL).[3][4][5] Ensure the compound is fully dissolved in the stock solution. If precipitation is observed, gentle heating or sonication may help.[6]

    • Storage: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[5][6] Stock solutions in DMSO are stable for up to 3 months at -20°C.[5] The powder form is stable for years when stored at -20°C.[7]

    • Concentration: Double-check all dilution calculations. The final assay concentration should be sufficient to antagonize the A2A receptor. Given its high potency (Ki in the low nanomolar to picomolar range), concentrations between 10 nM and 1 µM should be effective in most functional assays.[3][6]

  • Experimental System and Reagents:

    • Cell Line: Confirm that your cell line expresses functional Gs-coupled A2A adenosine receptors. The lack of receptors or a very low expression level will result in no observable agonist or antagonist effect.

    • Agonist: Verify that the A2A receptor agonist (e.g., CGS21680, NECA) is active and used at an appropriate concentration.[8][9] For an antagonist assay, the agonist should be used at a concentration that elicits 50% to 80% of its maximal response (EC50 to EC80).[10] If the agonist fails to produce a signal, the antagonist's effect cannot be measured.

  • Assay Protocol and Conditions:

    • Pre-incubation: In antagonist mode assays, it is crucial to pre-incubate the cells with this compound before adding the agonist. This allows the antagonist sufficient time to bind to the receptor. A 15-30 minute pre-incubation is typically adequate.

    • cAMP Assays: The A2A receptor is Gs-coupled, and its activation increases intracellular cAMP levels.[11]

      • Phosphodiesterase (PDE) Inhibitors: Cellular PDEs rapidly degrade cAMP. It is often necessary to include a PDE inhibitor, such as IBMX, in the assay buffer to allow for a measurable accumulation of cAMP.[12]

      • Assay Window: Ensure your agonist stimulation creates a sufficient signal window (the difference between basal and stimulated cAMP levels). If this window is too small, antagonist effects may not be detectable.

Q2: What are the known pharmacological properties of ZM241385?

A2: ZM241385 is a potent and highly selective A2A receptor antagonist. Its affinity is significantly higher for the A2A subtype compared to A1, A2B, or A3 receptors.[1][3][8]

Table 1: Pharmacological Data for ZM241385

Parameter Receptor Value Species / Cell System Reference(s)
Ki Human A2A 800 pM HEK-293 cells [3]
Ki Human A2A 1.4 nM - [6]
Ki Rat A2A 0.35 - 0.52 nM Striatal & Hippocampal membranes [13]
pIC50 Rat A2A 9.52 Phaeochromocytoma cell membranes [2][8]
pA2 Guinea Pig A2A 9.02 Cardiac vasculature (vs. CGS21680) [1][8]
Selectivity A1 vs A2A >1000-fold - [1]
Selectivity A2B vs A2A 91-fold - [1]

| Selectivity | A3 vs A2A | >500,000-fold | - |[1] |

Q3: How should I prepare and store this compound?

A3: Proper handling and storage are critical for maintaining the compound's activity.

Table 2: Solubility and Storage Recommendations for ZM241385

Solvent Solubility Recommended Storage Stability Reference(s)
DMSO 15 - 100 mg/mL Aliquot and store at -20°C or -80°C Stock stable for at least 3 months at -20°C [3][4][5][6]
Ethanol ~5 mM Aliquot and store at -20°C or -80°C - [7]

| Powder | N/A | Store at -20°C, desiccated | ≥ 4 years |[7] |

Note: To avoid issues with solubility in aqueous assay buffers, ensure the final concentration of DMSO is low (typically <0.5%).

Key Experimental Protocols

Protocol 1: A2A Antagonist cAMP Functional Assay

This protocol outlines a general procedure for measuring the ability of this compound to antagonize agonist-induced cAMP production in cells expressing the A2A receptor.

A2A Receptor Signaling Pathway

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Adenosine Adenosine (Agonist) A2AR A2A Receptor Adenosine->A2AR Activates ZM241385 ZM241385 (Antagonist) ZM241385->A2AR Blocks Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA → Cellular Response cAMP->PKA

References

Improving the bioavailability of ZM241385-d7 in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ZM241385-d7 in animal studies. Our goal is to help you overcome common challenges and improve the bioavailability and consistency of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is ZM241385 and why is a deuterated version (this compound) used?

ZM241385 is a potent and highly selective antagonist of the adenosine A2A receptor.[1] It is widely used in research to investigate the role of this receptor in various physiological and pathological processes, including neurological disorders like Parkinson's disease.[1][2] The deuterated version, this compound, is often used in pharmacokinetic (PK) studies as an internal standard for mass spectrometry-based quantification of the non-deuterated drug. The deuterium atoms increase the molecular weight without significantly altering the biological activity, allowing for clear differentiation between the standard and the analyte.

Q2: I am observing low and variable bioavailability of this compound after oral administration. Why is this happening and what can I do?

Low oral bioavailability of ZM241385 is a known issue. Studies in rats have shown that after oral administration, ZM241385 is subject to significant metabolism in the liver, kidney, and gut, which leads to low exposure.[1][2] In vivo studies have demonstrated rapid elimination of the compound.[1][2]

To improve bioavailability and achieve more consistent results, consider the following:

  • Formulation: ZM241385 has poor water solubility. Using a suitable vehicle is critical. Common formulations include solutions with dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), and Tween 80 in saline.

  • Route of Administration: While oral gavage is a common method, intraperitoneal (IP) or intravenous (IV) injections can bypass first-pass metabolism and may provide more consistent plasma concentrations. However, even with IV administration, the compound is rapidly cleared.[2]

  • Co-administration with Metabolic Inhibitors: While not a standard approach, in some research contexts, co-administration with inhibitors of relevant metabolic enzymes could be explored to increase exposure, though this would need careful validation.

Troubleshooting Guide

Issue 1: Precipitation of this compound in Formulation

Symptoms:

  • Visible particles or cloudiness in the dosing solution.

  • Inconsistent dosing leading to high variability in experimental data.

Possible Causes:

  • Poor solubility of this compound in the chosen vehicle.

  • Incorrect preparation of the formulation.

  • Temperature changes affecting solubility.

Solutions:

  • Optimize the Vehicle:

    • A common and effective vehicle for ZM241385 is a mixture of DMSO, PEG300, Tween-80, and saline. A typical ratio is 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline.

    • Ensure the final concentration of DMSO is kept low (typically ≤5%) to avoid toxicity in animals.

  • Proper Formulation Procedure:

    • First, dissolve the this compound powder completely in DMSO.

    • Then, slowly add the PEG300 and Tween-80, ensuring the solution remains clear at each step.

    • Finally, add the saline dropwise while vortexing to prevent precipitation.

  • Use of Sonication: If precipitation occurs, gentle warming and sonication can help to redissolve the compound. However, be cautious with temperature to avoid degradation.

Issue 2: High Variability in Pharmacokinetic Data

Symptoms:

  • Large standard deviations in plasma concentration measurements between animals in the same group.

  • Inconsistent dose-response relationships.

Possible Causes:

  • Inaccurate dosing due to poor formulation or administration technique.

  • Stress-induced physiological changes in the animals affecting drug absorption and metabolism.

  • Variations in food and water intake, which can affect gastrointestinal absorption.

Solutions:

  • Refine Administration Technique:

    • For oral gavage, ensure the gavage needle is correctly placed in the esophagus and not the trachea. Administer the solution slowly and steadily.

    • For intraperitoneal injections, inject into the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.

  • Acclimatize Animals: Properly acclimatize animals to handling and the dosing procedure to minimize stress.

  • Fasting: For oral administration studies, consider fasting the animals overnight to reduce variability in gastric emptying and intestinal contents.

  • Use of a Consistent Formulation: Prepare a fresh batch of the formulation for each experiment to ensure consistency.

Quantitative Data

The following table summarizes the pharmacokinetic parameters of ZM241385 in rats after intravenous (IV) and oral (PO) administration. This data highlights the challenges of low oral bioavailability.

ParameterIV Administration (5 mg/kg)PO Administration (1 mg/kg)PO Administration (5 mg/kg)
Cmax (ng/mL) 4458.036.6758.29
AUClast (ng·min/mL) 100,446.261125.536599.69
Clearance (Cl) (mL/min/kg) 54.57--
Volume of Distribution (Vss) (mL/kg) 1880.38--
Oral Bioavailability (%) -6.09-
Data from a pharmacokinetic study in rats.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for In Vivo Studies

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile saline (0.9% NaCl)

Procedure:

  • Weigh the required amount of this compound powder.

  • Add the appropriate volume of DMSO to achieve a 5% final concentration in the total volume. Vortex until the powder is completely dissolved.

  • Add PEG300 to a final concentration of 40%. Mix thoroughly.

  • Add Tween 80 to a final concentration of 5%. Mix until the solution is clear.

  • Slowly add sterile saline to reach the final volume (50% of the total). It is crucial to add the saline gradually while vortexing to prevent precipitation.

  • The final solution should be clear. If any precipitation is observed, gentle warming and sonication may be applied.

Protocol 2: Oral Gavage Administration in Rats

Materials:

  • Prepared this compound formulation

  • Appropriately sized gavage needle (e.g., 18-gauge for adult rats)

  • Syringe

Procedure:

  • Gently restrain the rat, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Measure the length of the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth.

  • Attach the syringe containing the dosing solution to the gavage needle.

  • Carefully insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance smoothly without resistance. If the animal coughs or struggles, the needle may be in the trachea and should be withdrawn immediately.

  • Once the needle is correctly positioned, administer the solution slowly.

  • Gently remove the gavage needle and return the animal to its cage.

  • Monitor the animal for any signs of distress.

Protocol 3: Intraperitoneal (IP) Injection in Mice

Materials:

  • Prepared this compound formulation

  • Sterile syringe with a 25-27 gauge needle

Procedure:

  • Securely restrain the mouse to expose the abdomen.

  • Tilt the mouse's head downwards to move the abdominal organs forward.

  • Locate the injection site in the lower right quadrant of the abdomen.

  • Insert the needle at a 30-45 degree angle.

  • Gently pull back on the plunger to ensure that no fluid (urine or intestinal contents) is aspirated.

  • If no fluid is aspirated, inject the solution.

  • Withdraw the needle and return the mouse to its cage.

  • Observe the animal for any adverse reactions.

Visualizations

Adenosine A2A Receptor Signaling Pathway

A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Activates ZM241385 This compound ZM241385->A2AR Blocks Gs_inactive Gs (GDP) A2AR->Gs_inactive Activates Gs_active Gs (GTP) Gs_inactive->Gs_active GDP/GTP Exchange AC Adenylyl Cyclase Gs_active->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., c-fos, BDNF) CREB->Gene_Expression Regulates Bioavailability_Workflow cluster_problem Problem Identification cluster_solutions Potential Solutions cluster_implementation Implementation & Evaluation cluster_outcome Outcome Problem Low/Variable Bioavailability of this compound Formulation Optimize Formulation (e.g., DMSO/PEG300/Tween80) Problem->Formulation Route Change Administration Route (e.g., PO to IP or IV) Problem->Route Technique Refine Dosing Technique (e.g., Gavage, Injection) Problem->Technique PK_Study Conduct Pilot Pharmacokinetic Study Formulation->PK_Study Route->PK_Study Technique->PK_Study Data_Analysis Analyze Plasma Concentration Data PK_Study->Data_Analysis Compare Compare Cmax, AUC, and Variability Data_Analysis->Compare Optimized_Protocol Optimized Experimental Protocol Compare->Optimized_Protocol

References

Technical Support Center: Best Practices for Handling and Storing Deuterated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and storage of deuterated compounds, with a focus on ZM241385-d7.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using a deuterated compound like this compound in research?

A1: The primary advantage of using deuterated compounds lies in the "kinetic isotope effect"[1]. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down the rate of metabolic breakdown at the site of deuteration[1][2]. This increased metabolic stability can lead to a longer half-life, reduced dosing frequency, and potentially lower toxicity by minimizing the formation of harmful metabolites[1][2]. In analytical applications, such as mass spectrometry, deuterated compounds like this compound are ideal internal standards because they are chemically almost identical to the non-deuterated analyte but have a different mass, allowing for accurate quantification[3].

Q2: Are deuterated compounds inherently more stable than their non-deuterated counterparts?

A2: Yes, due to the kinetic isotope effect, the C-D bond is more resistant to cleavage than a C-H bond, which can enhance both the chemical and metabolic stability of a molecule[1]. This can slow down processes like oxidation and hydrolysis[1]. However, the overall stability of the compound still depends on its entire molecular structure and the storage and handling conditions[1]. While deuterium itself is a stable isotope, the organic molecule it is part of can still be susceptible to degradation[1].

Q3: What are the ideal storage conditions for solid this compound?

A3: To ensure the long-term stability and integrity of solid deuterated compounds like this compound, the following storage conditions are recommended:

  • Temperature: For long-term storage, it is best to store the solid compound at -20°C or colder[4][5].

  • Protection from Moisture: Deuterated compounds can be hygroscopic. Moisture can be a source of protons that may lead to hydrogen-deuterium (H/D) exchange, reducing the isotopic enrichment. Therefore, it is crucial to store the compound in a tightly sealed container in a desiccator or under a dry, inert atmosphere (e.g., argon or nitrogen)[1].

  • Protection from Light: Many organic compounds are sensitive to light, which can catalyze degradation. It is recommended to store the compound in an amber vial or other light-protecting container[1][4].

Q4: What is the best way to prepare and store a stock solution of this compound?

A4: When preparing a stock solution, it is crucial to minimize exposure to moisture and protic solvents to prevent H/D exchange.

  • Solvent Choice: Use a high-purity, anhydrous aprotic solvent such as DMSO, acetonitrile, or methanol[5]. For ZM241385, DMSO is a suitable solvent[6].

  • Preparation: Allow the solid compound to equilibrate to room temperature before opening the vial to prevent condensation. Prepare the solution under an inert atmosphere if possible.

  • Storage of Stock Solutions: Once prepared, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles[6][7]. Store the aliquots in tightly sealed amber vials at -20°C or -80°C for long-term stability[4][7]. Stock solutions in DMSO are generally stable for up to 3 months at -20°C[8].

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantitative Results in Mass Spectrometry

  • Symptom: Poor precision and inaccurate quantification when using this compound as an internal standard.

  • Possible Cause 1: Chromatographic Separation (Isotope Effect): Deuterated compounds can sometimes elute slightly earlier than their non-deuterated analogs in reverse-phase chromatography[9]. If this compound and ZM241385 separate on the column, they may experience different matrix effects, leading to inaccurate quantification[3][9].

    • Solution: Modify the chromatographic conditions (e.g., gradient, mobile phase composition, temperature) to achieve co-elution[3][10].

  • Possible Cause 2: Isotopic Impurity: The deuterated standard may contain a small amount of the unlabeled analyte, which will contribute to the analyte's signal and cause a positive bias, especially at low concentrations[3][10].

    • Solution: Verify the isotopic purity of the standard upon receipt. Analyze a high-concentration solution of the deuterated standard alone to check for the presence of the unlabeled analyte[10].

  • Possible Cause 3: In-source Fragmentation or Back-Exchange: The deuterated compound may lose a deuterium atom in the ion source of the mass spectrometer or exchange deuterium with hydrogen from the solvent[3][10].

    • Solution: Ensure that the deuterium labels are on stable positions of the molecule. Avoid highly acidic or basic mobile phases that can promote H/D exchange[4][6].

Issue 2: Degradation of the Deuterated Compound

  • Symptom: Appearance of unexpected peaks in chromatograms (HPLC, LC-MS) or a decrease in the expected concentration over time.

  • Possible Cause 1: Improper Storage: Exposure to moisture, light, or elevated temperatures can lead to chemical degradation or H/D exchange[1].

    • Solution: Strictly follow the recommended storage conditions. Store solids in a desiccator at low temperatures and protect from light. Store solutions in tightly sealed amber vials at -20°C or below[1][4][5].

  • Possible Cause 2: Incompatible Solvent: The use of protic or non-anhydrous solvents can facilitate H/D exchange, especially if the deuterium is in a labile position[4][9].

    • Solution: Use high-purity, anhydrous aprotic solvents for reconstitution and in experiments whenever possible[1].

  • Possible Cause 3: Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to degradation of the compound and solvent evaporation, altering the concentration[1][7].

    • Solution: Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles[6][7].

Data Presentation

Table 1: General Factors Influencing the Stability of Deuterated Compounds in Solution

FactorConditionImpact on StabilityRecommendation
Temperature ElevatedDecreases stability (increases degradation rate)Store at low temperatures (e.g., 4°C, -20°C, or -80°C)[1][4].
pH Acidic or BasicCan catalyze H/D exchange and hydrolysisBuffer solutions to a neutral pH if possible[1]. Avoid strong acids and bases.
Solvent Protic (e.g., water, methanol)Can lead to H/D exchangeUse aprotic and anhydrous solvents (e.g., DMSO, acetonitrile)[1].
Light Exposure UV or ambient lightCan cause photolytic degradationStore in amber vials or in the dark[1][4].
Oxygen Atmospheric oxygenCan lead to oxidationFor sensitive compounds, store under an inert atmosphere (e.g., argon, nitrogen)[1].
Moisture Presence of waterPromotes H/D exchangeUse anhydrous solvents and store in tightly sealed containers in a desiccator[1].

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

Objective: To prepare an accurate and stable stock solution of this compound.

Materials:

  • This compound solid

  • Anhydrous, high-purity dimethyl sulfoxide (DMSO)

  • Calibrated analytical balance

  • Class A volumetric flasks

  • Calibrated pipettes

  • Amber, screw-cap vials

  • Inert gas (e.g., argon or nitrogen), optional

Methodology:

  • Equilibration: Remove the sealed container of this compound from its storage location (e.g., -20°C freezer) and allow it to warm to ambient laboratory temperature for at least 30 minutes. This prevents moisture from condensing on the cold solid.

  • Inert Atmosphere (Optional but Recommended): Perform all subsequent steps in a glove box or under a gentle stream of dry, inert gas to minimize exposure to atmospheric moisture and oxygen.

  • Weighing: Carefully open the container and accurately weigh the desired mass of the standard using a calibrated analytical balance.

  • Dissolution: Quantitatively transfer the weighed solid to a Class A volumetric flask of the appropriate size. Add a small amount of anhydrous DMSO to dissolve the solid completely. Gentle vortexing or sonication can be used to aid dissolution.

  • Dilution to Volume: Once the solid is completely dissolved, carefully add anhydrous DMSO to the calibration mark of the volumetric flask.

  • Mixing: Stopper the flask and mix the solution thoroughly by inverting the flask multiple times.

  • Aliquoting and Storage: Transfer the stock solution into smaller, labeled, amber vials. Store the aliquots in a freezer at -20°C or -80°C[4][7].

Protocol 2: Assessment of H/D Exchange Stability

Objective: To determine the stability of the deuterium label on this compound under specific experimental conditions.

Materials:

  • This compound stock solution in an anhydrous aprotic solvent.

  • The experimental buffer or matrix to be tested (e.g., phosphate-buffered saline, cell culture medium, plasma).

  • Quenching solution (e.g., cold acetonitrile).

  • LC-MS/MS system.

Methodology:

  • Sample Preparation: Spike a known concentration of the this compound stock solution into the test buffer or matrix.

  • Incubation: Incubate the sample at a relevant temperature (e.g., 37°C for physiological studies).

  • Time Points: Take aliquots of the sample at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Sample Quenching: Immediately stop any potential enzymatic activity and the exchange reaction by adding a quenching solution (e.g., cold acetonitrile) to the aliquots.

  • Analysis: Analyze the samples by LC-MS/MS. Monitor the signal intensity of both the deuterated compound (this compound) and the potential non-deuterated analog (ZM241385).

  • Data Analysis: Plot the signal intensity or the ratio of the deuterated to non-deuterated compound over time. A significant decrease in the signal of the deuterated compound with a concurrent increase in the signal of the non-deuterated compound indicates H/D exchange.

Mandatory Visualizations

Adenosine_A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2AR Adenosine A2A Receptor (GPCR) Adenosine->A2AR Binds to ZM241385 This compound (Antagonist) ZM241385->A2AR Blocks G_protein Gs Protein A2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., Immunosuppression) CREB->Gene_Expression Regulates

Caption: Adenosine A2A receptor signaling pathway and the antagonistic action of this compound.

Troubleshooting_Workflow Start Experimental Issue Observed (e.g., Poor Precision, Degradation) Check_Purity Verify Isotopic and Chemical Purity of Standard Start->Check_Purity Check_Storage Review Storage Conditions (Temp, Light, Moisture) Check_Purity->Check_Storage Purity OK Impure Source Higher Purity Standard Check_Purity->Impure Purity Issue Found Check_Solution_Prep Examine Solution Preparation (Solvent, Technique) Check_Storage->Check_Solution_Prep Storage OK Improper_Storage Correct Storage Conditions Check_Storage->Improper_Storage Storage Issue Found Check_LCMS_Method Investigate Analytical Method (Co-elution, H/D Exchange) Check_Solution_Prep->Check_LCMS_Method Preparation OK Prep_Error Prepare Fresh Solutions Correctly Check_Solution_Prep->Prep_Error Preparation Error Found Method_Issue Optimize LC-MS Method Check_LCMS_Method->Method_Issue Method Issue Found Resolved Issue Resolved Check_LCMS_Method->Resolved No Obvious Issue Found Impure->Resolved Improper_Storage->Resolved Prep_Error->Resolved Method_Issue->Resolved

Caption: A logical workflow for troubleshooting common issues with deuterated compounds.

References

Interpreting conflicting data from studies using ZM241385-d7

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ZM241385-d7. The information provided aims to help interpret conflicting data and address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why are we observing unexpected effects on adenosine A1 receptor-mediated signaling when using this compound at concentrations intended to be selective for the A2A receptor?

A1: While this compound is a highly potent and selective antagonist for the adenosine A2A receptor, some studies have reported off-target effects on the A1 receptor at nanomolar concentrations. Research by Lopes et al. (1999) demonstrated that ZM241385 at concentrations of 10-50 nM could attenuate the inhibitory action of selective A1 receptor agonists in hippocampal slices.[1] This suggests that in certain experimental systems, this compound may exhibit functional antagonism at the A1 receptor at concentrations typically used to target the A2A receptor.

It is crucial to consider the possibility of this off-target effect when interpreting your data, especially if your experimental system has a high density of A1 receptors or if the signaling pathways you are studying are sensitive to A1 receptor modulation.

Troubleshooting Guide:

  • Confirm A1 Receptor Expression: Verify the expression levels of adenosine A1 receptors in your experimental model.

  • Dose-Response Curve: Perform a full dose-response curve for this compound in your assay to determine its potency for the observed effect.

  • Use a Structurally Different A2A Antagonist: To confirm that the observed effect is mediated by A2A receptor blockade, use a structurally unrelated A2A antagonist as a control.

  • Use an A1 Antagonist: To test for potential A1 receptor involvement, pre-incubate your system with a selective A1 receptor antagonist before adding this compound.

Q2: We are seeing conflicting results regarding the protective effects of this compound in ischemia models. In our cerebral ischemia model, it is neuroprotective, but literature suggests it can block cardioprotection. How can we interpret this?

A2: The seemingly contradictory effects of this compound in different ischemia models (neuroprotection versus blockade of cardioprotection) likely arise from differences in the underlying pathophysiology of the tissues and the specific experimental protocols employed.

In a model of cerebral ischemia using oxygen-glucose deprivation (OGD) in rat hippocampal slices, ZM241385 was shown to be protective by delaying anoxic depolarization and improving neuronal survival.[2][3] Conversely, in an in vivo rat model of myocardial ischemia, ZM241385 blocked the cardioprotective effects of adenosine agonist pretreatment.[4]

These discrepancies can be attributed to several factors:

  • Receptor Subtype Distribution: The relative expression and functional coupling of adenosine A1 and A2A receptors differ significantly between the brain and the heart.

  • Downstream Signaling Pathways: The signaling cascades activated by adenosine receptors can vary depending on the cell type and the specific ischemic conditions.

  • Experimental Model: In vitro slice culture models of ischemia differ significantly from in vivo models of ischemia-reperfusion injury.

Troubleshooting Guide:

  • Characterize Receptor Expression: Determine the relative expression levels of adenosine A1 and A2A receptors in your specific ischemia model.

  • Analyze Downstream Signaling: Investigate the key signaling pathways involved in both the ischemic injury and the effects of this compound in your system.

  • Consider the Timing of Administration: The timing of this compound administration (before, during, or after the ischemic insult) can critically influence the outcome.

  • Evaluate Ischemia-Reperfusion Injury: If applicable to your model, assess the effects of this compound on both the ischemic and reperfusion phases of injury.

Q3: We are observing a discrepancy between the high binding affinity of this compound in our radioligand binding assays and its functional potency in our cell-based assays. What could be the reason for this?

A3: The difference between binding affinity (Kd) and functional potency (e.g., IC50 or pA2) for this compound can be explained by its binding kinetics. Studies have shown that the interaction of ZM241385 with the A2A receptor is a two-step process.[5]

The initial step is a rapid equilibrium, which is likely what determines the antagonist's potency in functional assays where the system is at or near equilibrium.[5] This is followed by a slower conformational isomerization, leading to a very high-affinity binding state that is measured in saturation radioligand binding experiments, which are typically incubated for a longer duration to reach equilibrium.[5] Therefore, the discrepancy you are observing is likely a true reflection of the compound's kinetic and functional properties.

Troubleshooting Guide:

  • Equilibration Time: Ensure that your functional assays are performed under equilibrium conditions.

  • Kinetic Binding Assays: Consider performing kinetic binding experiments (association and dissociation) to better understand the binding characteristics of this compound in your system.

  • Functional Assay Design: The design of your functional assay (e.g., agonist concentration, pre-incubation time with the antagonist) can influence the measured potency.

Quantitative Data Summary

Table 1: Binding Affinity and Potency of ZM241385 at Adenosine Receptor Subtypes

Receptor SubtypeAssay TypeSpeciesTissue/Cell LineParameterValueReference
A2ARadioligand BindingHumanHEK-293 cellsKi800 pM
A2ARadioligand BindingRatStriatal MembranesKd0.14 nM[5]
A2ARadioligand BindingMouseBrain HomogenatesKd0.75 nM[6]
A1Radioligand BindingRatHippocampal MembranesKi0.8 - 1.9 µM[1]
A1Radioligand BindingRatCerebral Cortex MembranespIC505.69[7]
A2BFunctional AssayGuinea-pigAortapA27.06[7]
A3Radioligand BindingRatCHO cellspIC503.82[7]

Experimental Protocols

Protocol 1: Evaluation of ZM241385 on Adenosine A1 Receptor-Mediated Responses in Hippocampal Slices (Adapted from Lopes et al., 1999)

  • Slice Preparation: Prepare transverse hippocampal slices (400 µm thick) from male Wistar rats.

  • Superfusion: Transfer slices to a recording chamber and superfuse with artificial cerebrospinal fluid (aCSF) at 32°C, gassed with 95% O2 / 5% CO2.

  • Electrophysiology: Record population spikes in the CA1 pyramidal cell layer evoked by stimulation of the Schaffer collateral-commissural pathway.

  • Drug Application:

    • Establish a stable baseline recording.

    • Apply a selective adenosine A1 receptor agonist (e.g., N6-cyclopentyladenosine, 10 nM) to induce inhibition of the population spike.

    • After the A1 agonist effect has stabilized, co-apply ZM241385 (10-50 nM) and observe any attenuation of the A1-mediated inhibition.

  • Data Analysis: Measure the amplitude of the population spike before and after drug application.

Protocol 2: Oxygen-Glucose Deprivation (OGD) in Rat Hippocampal Slices (Adapted from Pedata et al., 2007)

  • Slice Preparation: Prepare hippocampal slices as described in Protocol 1.

  • OGD Induction:

    • After a stable baseline recording of field excitatory postsynaptic potentials (fEPSPs) in the CA1 region, switch the superfusion to a glucose-free aCSF saturated with 95% N2 / 5% CO2.

    • Continue OGD for a defined period (e.g., 7 or 30 minutes).

  • Drug Treatment: Apply ZM241385 (e.g., 100 nM) before, during, or after the OGD period, depending on the experimental question.

  • Reperfusion: After OGD, return to standard aCSF and monitor the recovery of fEPSPs.

  • Assessment of Neuronal Damage: At the end of the experiment, assess cell death using methods like propidium iodide staining.

Visualizations

G cluster_0 This compound cluster_1 Adenosine Receptors cluster_2 Downstream Signaling ZM241385 This compound A2A A2A Receptor (High Affinity) ZM241385->A2A Primary Target A1 A1 Receptor (Lower Affinity) ZM241385->A1 Potential Off-Target (at higher nM concentrations) A2A_effect Blockade of A2A-mediated Gs signaling A2A->A2A_effect A1_effect Potential blockade of A1-mediated Gi signaling at higher concentrations A1->A1_effect

Caption: this compound primary and potential off-target interactions.

G cluster_0 Cerebral Ischemia Model (In Vitro) cluster_1 Myocardial Ischemia Model (In Vivo) OGD Oxygen-Glucose Deprivation Slices Hippocampal Slices OGD->Slices Neuroprotection Neuroprotection Slices->Neuroprotection This compound Ischemia Coronary Artery Ligation Heart Rat Heart Ischemia->Heart Blockade Blockade of Cardioprotection Heart->Blockade Adenosine Agonist + This compound

Caption: Contrasting effects of this compound in different ischemia models.

References

Validation & Comparative

A Comparative Efficacy Analysis of ZM241385-d7 and SCH58261 as A2A Adenosine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy of two prominent A2A adenosine receptor antagonists, ZM241385-d7 and SCH58261. The information presented is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data to aid in the selection of the most appropriate antagonist for specific research needs.

Data Presentation: Quantitative Comparison

The binding affinities (Ki) of ZM241385 and SCH58261 for all four human adenosine receptor subtypes (A1, A2A, A2B, and A3) are summarized below. This data is critical for assessing the potency and selectivity of each antagonist.

CompoundA1 Ki (nM)A2A Ki (nM)A2B Ki (nM)A3 Ki (nM)A1/A2A Selectivity RatioA2B/A2A Selectivity RatioA3/A2A Selectivity Ratio
ZM241385255<150>10,000>255>50>10,000
SCH58261287<15,000>10,000>287>5,000>10,000

Data derived from a study characterizing the affinity and selectivity profile of CGS 15943, ZM 241385, and SCH 58261 on human adenosine receptors stably transfected into either CHO or HEK-293 cells.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and a clear understanding of the presented data.

Radioligand Competition Binding Assay

This assay determines the binding affinity of a test compound (e.g., this compound or SCH58261) by measuring its ability to displace a radiolabeled ligand from the A2A receptor.

Materials:

  • HEK293 cells stably expressing the human A2A adenosine receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (50 mM Tris-HCl, pH 7.4).

  • Assay buffer (50 mM Tris-HCl, pH 7.4).

  • Radioligand: [³H]-ZM241385.

  • Test compounds: this compound and SCH58261.

  • Non-specific binding control: A high concentration of a non-labeled A2A antagonist (e.g., 10 µM ZM241385).

  • 96-well filter plates.

  • Scintillation fluid and counter.

Procedure:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293-A2A cells to ~80-90% confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold lysis buffer and homogenize.

    • Centrifuge the homogenate at 4°C to pellet the cell membranes.

    • Wash the membrane pellet with lysis buffer and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • To each well of a 96-well plate, add the following in order:

      • Assay buffer.

      • A fixed concentration of [³H]-ZM241385.

      • Varying concentrations of the test compound (this compound or SCH58261) or vehicle (for total binding) or the non-specific binding control.

      • Cell membrane preparation.

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioactivity.

  • Quantification:

    • Allow the filters to dry.

    • Add scintillation fluid to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of an antagonist to inhibit the production of cyclic AMP (cAMP) induced by an A2A receptor agonist, providing a functional measure of its efficacy.

Materials:

  • HEK293 cells stably expressing the human A2A adenosine receptor.

  • Cell culture medium.

  • Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).

  • A2A receptor agonist (e.g., CGS21680).

  • Test compounds: this compound and SCH58261.

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding:

    • Seed HEK293-A2A cells into a 96-well plate and culture overnight to allow for cell attachment.

  • Antagonist Pre-incubation:

    • Remove the culture medium and wash the cells with stimulation buffer.

    • Add varying concentrations of the test compound (this compound or SCH58261) to the wells.

    • Incubate at room temperature for a specified period (e.g., 15-30 minutes).

  • Agonist Stimulation:

    • Add a fixed concentration of the A2A agonist (e.g., the EC80 concentration of CGS21680) to the wells.

    • Incubate at room temperature for a specified period (e.g., 30-60 minutes) to allow for cAMP production.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the protocol of the chosen cAMP detection kit.

    • Measure the intracellular cAMP levels using the detection kit's instructions.

  • Data Analysis:

    • Plot the measured cAMP levels as a function of the antagonist concentration.

    • Determine the IC50 value (the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production).

Mandatory Visualizations

A2A Adenosine Receptor Signaling Pathway

A2A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Activates Antagonist A2A Antagonist (e.g., ZM241385, SCH58261) Antagonist->A2AR Blocks Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Downstream Cellular Response PKA->CellularResponse Phosphorylates Targets

Caption: A2A receptor signaling cascade.

Experimental Workflow for Comparing A2A Antagonists

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis & Comparison CellCulture 1. Cell Culture (HEK293-A2A) MembranePrep 2. Membrane Preparation (for Binding Assay) CellCulture->MembranePrep CellPlating 2. Cell Plating (for Functional Assay) CellCulture->CellPlating BindingAssay 3a. Radioligand Binding Assay (Determine Ki) MembranePrep->BindingAssay FunctionalAssay 3b. cAMP Functional Assay (Determine IC50) CellPlating->FunctionalAssay DataAnalysis 4. Data Analysis (IC50, Ki calculation) BindingAssay->DataAnalysis FunctionalAssay->DataAnalysis Comparison 5. Comparative Analysis (Potency & Selectivity) DataAnalysis->Comparison

Caption: Workflow for A2A antagonist comparison.

References

A Comparative Guide to Validating the Antagonist Effect of ZM241385-d7 on cAMP Levels

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of ZM241385-d7 with other adenosine A2A receptor (A2AAR) antagonists, focusing on their efficacy in modulating cyclic adenosine monophosphate (cAMP) levels. Detailed experimental protocols and supporting data are presented to assist researchers, scientists, and drug development professionals in their evaluation.

Introduction: The Adenosine A2A Receptor and cAMP Signaling

The adenosine A2A receptor, a G protein-coupled receptor (GPCR), is a key modulator of various physiological processes, particularly in the central nervous system and the immune system.[1] Its canonical signaling pathway involves coupling to the Gs alpha subunit (Gαs/olf) of G proteins.[1][2] Activation of the A2AAR by its endogenous ligand, adenosine, stimulates adenylyl cyclase, which catalyzes the conversion of ATP into cAMP.[1][2] This elevation in intracellular cAMP activates downstream effectors like Protein Kinase A (PKA), influencing neurotransmitter release, gene expression, and immune cell function.[1]

Antagonists of the A2A receptor, such as ZM241385, block this signaling cascade. By preventing adenosine from binding, they inhibit the subsequent rise in intracellular cAMP.[3][4] This mechanism is of significant therapeutic interest, especially for neurodegenerative conditions like Parkinson's disease, where A2AARs are highly expressed in the basal ganglia.[1][5] ZM241385 is a potent, selective, and widely used non-xanthine A2AAR antagonist that serves as a critical tool for studying adenosinergic signaling.[6][7]

cluster_membrane Cell Membrane A2AR Adenosine A2A Receptor G_protein Gαs/olf A2AR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Stimulates Adenosine Adenosine (Agonist) Adenosine->A2AR Binds ZM241385 This compound (Antagonist) ZM241385->A2AR Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Neurotransmitter release modulation) PKA->Response Phosphorylates targets

Caption: A2A Receptor Signaling Pathway and Antagonist Action.

Comparative Analysis of A2A Receptor Antagonists

The efficacy of an A2A receptor antagonist is defined by its binding affinity (Ki), its functional potency in inhibiting agonist-induced cAMP production (IC50 or pIC50), and its selectivity for the A2A receptor over other adenosine receptor subtypes (A1, A2B, A3). ZM241385 demonstrates high affinity and selectivity, making it a benchmark compound.[8]

CompoundA2A Ki (nM)A2A IC50/pIC50 (cAMP Assay)Selectivity Profile (Ki in nM)
ZM241385 0.8 - 1.6[7]54 nM / pIC50 = 8.71[9][10]A1: 255; A2B: 50; A3: >10,000[8]
SCH-58261 < 1[8]17 nM[10]A1: 287; A2B: 5,000; A3: >10,000[8]
Istradefylline N/AWeak partial inverse agonist[11]Approved for Parkinson's disease treatment[5]
PBF-509 12[10]K_B_ = 72.8 nM[10]A1: ~2500; A2B: ~1000; A3: ~5000[10]
CGS 15943 < 1[8]N/ANon-selective: A1: 3.5; A2B: 44; A3: 95[8]

N/A: Data not available in the provided search results.

Experimental Protocol: cAMP Functional Assay

This protocol describes a method to validate the antagonist effect of this compound on cAMP levels in cells expressing the human A2A receptor, based on methodologies found in the literature.[9]

Objective: To determine the concentration-dependent inhibition of agonist-stimulated cAMP production by this compound.

Materials:

  • HEK293 cells stably expressing the human A2A receptor (hA2AAR).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., HBSS with 10 mM HEPES, pH 7.4).

  • A2A Receptor Agonist: NECA (5'-N-Ethylcarboxamidoadenosine).

  • A2A Receptor Antagonist: this compound.

  • cAMP detection kit (e.g., LANCE Ultra cAMP Kit).

  • 384-well microplates.

  • Multimode plate reader compatible with the detection kit.

Procedure:

  • Cell Culture: Culture hA2AAR-HEK293 cells according to standard protocols until they reach 80-90% confluency.

  • Cell Preparation: Harvest the cells and resuspend them in assay buffer to the desired concentration.

  • Antagonist Incubation:

    • Prepare serial dilutions of this compound in assay buffer.

    • Add the antagonist dilutions to the wells of a 384-well plate.

    • Add the cell suspension to the wells.

    • Incubate for a defined period (e.g., 30 minutes) at room temperature to allow the antagonist to bind to the receptors.

  • Agonist Stimulation:

    • Prepare the A2A agonist (NECA) at a concentration that elicits a submaximal response (e.g., EC80), typically around 10 nM.[9]

    • Add the NECA solution to the wells containing cells and the antagonist.

    • Incubate for a defined period (e.g., 30 minutes) at room temperature to stimulate cAMP production.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the LANCE Ultra cAMP Kit.[9] This typically involves adding detection reagents that generate a time-resolved fluorescence resonance energy transfer (TR-FRET) signal.

  • Data Analysis:

    • The TR-FRET signal is inversely proportional to the cAMP concentration.

    • Plot the signal against the logarithm of the antagonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the agonist-induced cAMP response. The pIC50 is the negative logarithm of the IC50.

cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A Culture & Harvest hA2AAR-HEK293 Cells C Dispense Antagonist & Cells into Plate A->C B Prepare Serial Dilutions of this compound B->C D Incubate (Antagonist Binding) C->D E Add Agonist (NECA) to Stimulate D->E F Incubate (cAMP Production) E->F G Lyse Cells & Add cAMP Detection Reagents F->G H Read Plate (TR-FRET Signal) G->H I Calculate IC50/pIC50 H->I

Caption: Experimental Workflow for a Competitive cAMP Assay.

Conclusion

This compound is a highly potent and selective antagonist of the adenosine A2A receptor. Experimental data consistently demonstrates its ability to inhibit agonist-induced increases in intracellular cAMP levels.[3][4][9] Its favorable selectivity profile, particularly when compared to less selective compounds like CGS 15943, makes it an invaluable research tool for dissecting the physiological and pathological roles of the A2A receptor.[8] The provided comparative data and experimental protocol offer a robust framework for researchers to validate and utilize this compound in their studies of adenosinergic signaling.

References

Comparative Guide to the Cross-Reactivity of ZM241385-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity profile of ZM241385, a potent and selective A₂A adenosine receptor antagonist. The data presented here is for the non-deuterated form, ZM241385, and is considered representative for its deuterated counterpart, ZM241385-d7, as deuteration is not expected to significantly alter its pharmacological selectivity.

Introduction

ZM241385 is a widely used pharmacological tool for studying the role of the A₂A adenosine receptor (A₂AAR) in various physiological and pathological processes. Its utility is critically dependent on its selectivity for the A₂AAR over other receptor subtypes, particularly the other adenosine receptors (A₁, A₂B, and A₃). This guide summarizes the available experimental data on the cross-reactivity of ZM241385, providing a clear overview of its selectivity profile. While ZM241385 is renowned for its high selectivity for the A₂AAR, this document also addresses its interactions with other adenosine receptor subtypes and mentions any known off-target effects.

Data Presentation: Cross-Reactivity Profile

The following tables summarize the quantitative data on the binding affinity and functional antagonism of ZM241385 at various receptors.

Table 1: Adenosine Receptor Binding Affinity
Receptor SubtypeSpeciesPreparationRadioligandParameterValueSelectivity vs. A₂AARReference
A₂A RatStriatum Membranes[³H]CGS21680Kᵢ0.35 nM-[1]
RatPhaeochromocytoma Cell Membranes[³H]NECApIC₅₀9.52-[2][3]
HumanHEK293 Cell Membranes[³H]ZM241385pKᵢ9.1-[4]
A₁ RatCerebral Cortex Membranes[³H]R-PIApIC₅₀5.69~676-fold[2][3]
HumanCHO Cells[³H]DPCPXKᵢ255 nM~318-fold[5][6]
A₂B Guinea-pigAorta-pA₂7.06~91-fold[2][3]
HumanHEK293 Cells[³H]DPCPXKᵢ50 nM~62-fold[5]
A₃ RatCHO Cells (cloned)[¹²⁵I]AB-MECApIC₅₀3.82>1000-fold[2][3]
HumanHEK293 Cells-Kᵢ>10 µM>10,000-fold[6]
Table 2: Functional Antagonist Potency
Receptor Subtype & Tissue/CellSpeciesAgonistParameterValueReference
A₂A (Coronary Vasodilation)Guinea-pigCGS21680pA₂9.02[2][3]
A₁ (Bradycardia)Guinea-pig2-CADOpA₂5.95[2][3]
A₂B (Relaxation)Guinea-pigAdenosinepA₂7.06[2][3]
Off-Target Effects

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ or IC₅₀) of ZM241385 for different adenosine receptor subtypes.

General Protocol (example for A₂AAR):

  • Membrane Preparation:

    • Homogenize tissue (e.g., rat striatum) or cultured cells expressing the receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension and centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]CGS21680 for A₂AAR), and varying concentrations of ZM241385.

    • For total binding, omit the competing ligand. For non-specific binding, include a high concentration of a known selective ligand.

    • Incubate the mixture at a defined temperature (e.g., room temperature) for a specific duration (e.g., 60-120 minutes) to reach equilibrium.

  • Separation and Counting:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioactivity.

    • Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of ZM241385 that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Functional Assays (Schild Analysis)

Objective: To determine the functional antagonist potency (pA₂) of ZM241385.

General Protocol (example for A₂AAR-mediated vasodilation):

  • Tissue Preparation:

    • Isolate a suitable tissue preparation, such as a guinea-pig coronary artery ring, and mount it in an organ bath containing physiological salt solution, maintained at 37°C and aerated.

  • Concentration-Response Curve:

    • Generate a cumulative concentration-response curve for a selective agonist (e.g., CGS21680) to establish a baseline response.

  • Antagonist Incubation:

    • Wash the tissue and incubate with a fixed concentration of ZM241385 for a predetermined period.

  • Second Concentration-Response Curve:

    • In the continued presence of ZM241385, generate a second concentration-response curve for the agonist. The curve should be shifted to the right.

  • Data Analysis (Schild Plot):

    • Calculate the dose ratio (the ratio of the agonist EC₅₀ in the presence and absence of the antagonist).

    • Repeat the experiment with several different concentrations of ZM241385.

    • Construct a Schild plot by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.

    • The x-intercept of the linear regression of the Schild plot provides the pA₂ value. A slope not significantly different from unity suggests competitive antagonism.

Mandatory Visualizations

A2AAR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adenosine Adenosine A2AAR A₂A Receptor Adenosine->A2AAR Activates ZM241385 This compound (Antagonist) ZM241385->A2AAR Blocks Gs Gαs A2AAR->Gs Activates AC Adenylate Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

A₂A Adenosine Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Membranes + Radioligand + this compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Compound_Prep This compound Dilution Series Compound_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC₅₀/Kᵢ Determination) Counting->Data_Analysis

Radioligand Binding Assay Workflow.

Selectivity_Profile cluster_high High Affinity / Potency cluster_low Low Affinity / Potency ZM241385 This compound A2A A₂A Receptor ZM241385->A2A High Selectivity A1 A₁ Receptor ZM241385->A1 Low Cross-Reactivity A2B A₂B Receptor ZM241385->A2B Low Cross-Reactivity A3 A₃ Receptor ZM241385->A3 Very Low Cross-Reactivity Other Other Receptors (at high conc.) ZM241385->Other Minimal Cross-Reactivity

References

In Vivo Target Engagement of ZM241385: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ZM241385, a potent and selective antagonist of the adenosine A2A receptor, with alternative compounds for the in vivo validation of target engagement. The information presented is curated from preclinical and clinical research to assist in the design and interpretation of studies aimed at confirming the interaction of drug candidates with the A2A receptor in a living system.

Comparative Analysis of A2A Receptor Antagonists

The validation of in vivo target engagement for A2A receptor antagonists is crucial for understanding their pharmacokinetic and pharmacodynamic properties. This is commonly achieved through techniques such as Positron Emission Tomography (PET) imaging and radioligand binding assays. ZM241385 and SCH58261 are two widely studied non-xanthine A2A receptor antagonists that have served as foundational scaffolds for the development of PET radiotracers.

In Vitro Binding Affinities

While direct comparative in vivo receptor occupancy data is limited, in vitro binding affinities provide a strong indication of a compound's potency and selectivity. The following table summarizes the binding affinities (Ki) of ZM241385 and its common alternative, SCH58261, for various adenosine receptor subtypes.

CompoundA2A (human) Ki (nM)A1 (human) Ki (nM)A2B (human) Ki (nM)A3 (human) Ki (nM)Selectivity (A1/A2A)Selectivity (A2B/A2A)
ZM241385 <1[1]255[1]50[1]>10,000[1]>25550
SCH58261 <1[1]287[1]5,000[1]>10,000[1]>287>5,000

Lower Ki values indicate higher binding affinity.

As the data indicates, both ZM241385 and SCH58261 are highly potent antagonists of the human A2A receptor. SCH58261 demonstrates greater selectivity over the A2B receptor compared to ZM241385[1].

PET Radiotracers for A2A Receptor Imaging

Several PET radiotracers have been developed to quantify A2A receptor density and occupancy in vivo. Many of these tracers are structurally derived from ZM241385 or SCH58261.

RadiotracerParent CompoundIsotopeKey Characteristics
[11C]SCH442416 SCH58261Carbon-11High affinity and selectivity; used in human studies[2][3].
[18F]FESCH SCH58261Fluorine-18Longer half-life than 11C tracers, allowing for more flexible imaging protocols[4].
[18F]MNI-444 TozadenantFluorine-18Favorable kinetic properties for quantifying A2A receptor occupancy[2].
[11C]Preladenant PreladenantCarbon-11Suitable for quantifying striatal A2A receptor density and occupancy[5].
[18F]FLUDA FESCH derivativeFluorine-18Deuterated for improved metabolic stability, leading to clearer imaging signals[6].

Experimental Protocols

Detailed methodologies are critical for the successful execution and replication of in vivo target engagement studies. Below are representative protocols for PET imaging and ex vivo radioligand binding assays.

In Vivo PET Imaging for A2A Receptor Occupancy

This protocol outlines a typical procedure for determining the in vivo receptor occupancy of a non-radiolabeled A2A receptor antagonist (e.g., ZM241385) using a competitive binding paradigm with a radiolabeled PET tracer.

Objective: To quantify the percentage of A2A receptors occupied by a test compound at a given dose.

Materials:

  • PET scanner

  • A2A receptor PET radiotracer (e.g., [11C]SCH442416)

  • Test compound (e.g., ZM241385)

  • Animal model (e.g., male Wistar rats or non-human primates)

  • Anesthesia (e.g., isoflurane)

  • Arterial blood sampling setup (optional, for full kinetic modeling)

Procedure:

  • Baseline Scan:

    • Anesthetize the animal and position it in the PET scanner.

    • Administer a bolus injection of the A2A receptor PET radiotracer intravenously.

    • Acquire dynamic PET data for 60-90 minutes.

    • If arterial blood sampling is performed, collect timed blood samples to measure the radiotracer concentration in plasma.

  • Drug Administration:

    • Administer the test compound (e.g., ZM241385) at the desired dose and route of administration.

    • Allow for a sufficient pre-treatment time for the drug to reach its target in the brain.

  • Post-treatment Scan:

    • Repeat the PET scan with the same radiotracer and acquisition parameters as the baseline scan.

  • Data Analysis:

    • Reconstruct the PET images.

    • Define regions of interest (ROIs) on the images, including a target region with high A2A receptor density (e.g., striatum) and a reference region with negligible A2A receptor density (e.g., cerebellum).

    • Calculate the binding potential (BPnd) for the target region in both the baseline and post-treatment scans. BPnd is a measure of the density of available receptors.

    • Calculate receptor occupancy (RO) using the following formula[5][7]: RO (%) = [(BPnd_baseline - BPnd_post-treatment) / BPnd_baseline] * 100

Ex Vivo [3H]ZM241385 Binding for Target Engagement

This protocol describes an ex vivo method to assess the occupancy of A2A receptors by a test compound.

Objective: To determine the extent of A2A receptor binding by a test compound in brain tissue after in vivo administration.

Materials:

  • Test compound (e.g., unlabeled ZM241385 or an alternative)

  • [3H]ZM241385 (radioligand)

  • Animal model (e.g., male C57BL/6 mice)

  • Scintillation counter

  • Brain tissue homogenization buffer

  • Filtration apparatus

Procedure:

  • In Vivo Dosing:

    • Administer the test compound to a group of animals at various doses.

    • Include a vehicle-treated control group.

  • Tissue Collection:

    • At a predetermined time point after dosing, euthanize the animals and rapidly dissect the brains.

    • Isolate the brain region of interest (e.g., striatum).

  • Membrane Preparation:

    • Homogenize the brain tissue in ice-cold buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh buffer.

  • Radioligand Binding Assay:

    • Incubate the membrane preparations with a saturating concentration of [3H]ZM241385.

    • To determine non-specific binding, incubate a parallel set of samples with [3H]ZM241385 in the presence of a high concentration of a non-radiolabeled A2A receptor antagonist (e.g., unlabeled ZM241385).

    • After incubation, rapidly filter the samples through glass fiber filters to separate bound and free radioligand.

    • Wash the filters with ice-cold buffer.

  • Quantification:

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the receptor occupancy for each dose of the test compound by comparing the specific binding in the drug-treated animals to the vehicle-treated controls.

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Adenosine_A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Activates ZM241385 ZM241385 (Antagonist) ZM241385->A2AR Blocks Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene

Caption: Adenosine A2A receptor signaling pathway and antagonism by ZM241385.

PET_Occupancy_Workflow cluster_scans PET Imaging Baseline 1. Baseline PET Scan (Radiotracer only) Drug_Admin 2. Administer Test Compound (e.g., ZM241385) Baseline->Drug_Admin Post_Drug 3. Post-Drug PET Scan (Radiotracer + Drug) Data_Analysis 4. Image Reconstruction & ROI Analysis Post_Drug->Data_Analysis Drug_Admin->Post_Drug BP_Calc 5. Calculate Binding Potential (BPnd_baseline, BPnd_post-drug) Data_Analysis->BP_Calc RO_Calc 6. Calculate Receptor Occupancy (%) BP_Calc->RO_Calc

Caption: Experimental workflow for in vivo PET receptor occupancy studies.

References

A Comparative Guide to the Pharmacokinetic Profiles of ZM241385 and its Deuterated Analog, ZM241385-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

ZM241385 is a potent and highly selective non-xanthine antagonist of the adenosine A2A receptor, a key target in a variety of pathological conditions. However, its therapeutic potential can be limited by its pharmacokinetic properties, including rapid metabolism and low oral bioavailability.[1] Deuteration, the process of replacing hydrogen atoms with deuterium, is a strategy employed to favorably alter the metabolic profile of a drug, potentially leading to improved pharmacokinetic characteristics.

Data Presentation: A Comparative Overview

The following table summarizes the known pharmacokinetic parameters for ZM241385 in rats and projects the expected changes for ZM241385-d7 based on the kinetic isotope effect. The replacement of hydrogen with deuterium at metabolically active sites can slow down enzymatic metabolism, leading to a more favorable pharmacokinetic profile.

Pharmacokinetic ParameterZM241385 (in rats)Expected Profile of this compoundRationale for Expected Change
Absorption
Bioavailability (Oral)LowPotentially IncreasedReduced first-pass metabolism in the gut and liver may lead to a higher fraction of the drug reaching systemic circulation.
Distribution
Volume of Distribution (Vd)Data not specifiedLikely UnchangedDeuteration is not expected to significantly alter the physicochemical properties that govern drug distribution into tissues.
Metabolism
Metabolic StabilityModerate clearanceIncreasedThe carbon-deuterium bond is stronger than the carbon-hydrogen bond, leading to a slower rate of metabolic breakdown by enzymes such as cytochrome P450s.
Primary Sites of MetabolismLiver, kidney, and gutUnchanged, but rate of metabolism at these sites is expected to be slower.The principal metabolic pathways are unlikely to change, but the efficiency of these pathways will be reduced.
Elimination
Clearance (CL)Rapid eliminationDecreasedSlower metabolism will result in a lower rate of drug clearance from the body.
Half-life (t½)ShortIncreasedA lower clearance rate will lead to a prolonged elimination half-life, meaning the drug remains in the body for a longer period.
Overall Exposure
Area Under the Curve (AUC)LowIncreasedThe combination of potentially increased bioavailability and decreased clearance will result in greater overall drug exposure.

Experimental Protocols

To empirically determine and compare the pharmacokinetic profiles of ZM241385 and this compound, a rigorous experimental protocol is required. The following outlines a typical in vivo pharmacokinetic study in a rodent model, such as rats.

Objective: To compare the pharmacokinetic profiles of ZM241385 and this compound following intravenous and oral administration in rats.

Materials:

  • ZM241385 and this compound compounds

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Appropriate vehicle for drug formulation (e.g., a mixture of DMSO, polyethylene glycol, and saline)

  • Cannulation materials for intravenous administration and blood sampling

  • Analytical equipment: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Methodology:

  • Animal Acclimatization and Preparation:

    • House rats in a controlled environment for at least one week prior to the study.

    • Fast rats overnight before dosing, with free access to water.

    • Surgically implant cannulas in the jugular vein for blood collection and, for the IV group, in the femoral vein for drug administration. Allow for a recovery period.

  • Drug Administration:

    • Intravenous (IV) Group: Administer a single bolus dose of ZM241385 or this compound (e.g., 1 mg/kg) via the femoral vein cannula.

    • Oral (PO) Group: Administer a single dose of ZM241385 or this compound (e.g., 5 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect serial blood samples (approximately 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

    • Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalytical Method:

    • Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of ZM241385 and this compound in rat plasma.

    • Prepare calibration standards and quality control samples to ensure the accuracy and precision of the assay.

  • Pharmacokinetic Analysis:

    • Analyze the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.

    • Calculate key pharmacokinetic parameters including:

      • For IV administration: Clearance (CL), Volume of distribution (Vd), half-life (t½), and Area Under the Curve (AUC).

      • For PO administration: Maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), half-life (t½), and AUC.

    • Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

  • Statistical Analysis:

    • Perform statistical comparisons of the pharmacokinetic parameters between the ZM241385 and this compound treated groups to determine if the observed differences are statistically significant.

Mandatory Visualization

The following diagrams illustrate key aspects of the experimental workflow and the signaling pathway relevant to ZM241385.

Experimental_Workflow cluster_preparation Preparation cluster_dosing Dosing cluster_sampling_analysis Sampling & Analysis cluster_data_interpretation Data Interpretation Animal_Acclimatization Animal Acclimatization Surgical_Cannulation Surgical Cannulation Animal_Acclimatization->Surgical_Cannulation IV_Administration Intravenous (IV) Administration PO_Administration Oral (PO) Administration Blood_Sampling Serial Blood Sampling IV_Administration->Blood_Sampling PO_Administration->Blood_Sampling Plasma_Processing Plasma Processing & Storage Blood_Sampling->Plasma_Processing LC_MS_MS_Analysis LC-MS/MS Analysis Plasma_Processing->LC_MS_MS_Analysis PK_Analysis Pharmacokinetic Parameter Calculation LC_MS_MS_Analysis->PK_Analysis Statistical_Comparison Statistical Comparison PK_Analysis->Statistical_Comparison

Caption: In vivo pharmacokinetic study workflow.

A2A_Receptor_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adenosine Adenosine A2AR Adenosine A2A Receptor Adenosine->A2AR Activates ZM241385 ZM241385 / this compound ZM241385->A2AR Blocks G_Protein Gs Protein A2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP AC->cAMP Catalyzes ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates

Caption: Adenosine A2A receptor signaling pathway.

References

A Comparative Guide to the Specificity of ZM241385-d7 in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the adenosine A₂A receptor antagonist ZM241385 and its deuterated analog, ZM241385-d7, with other alternative antagonists. The focus is on the validation of specificity in complex biological samples, supported by experimental data and detailed methodologies.

Introduction to ZM241385 and Adenosine A₂A Receptor Antagonism

ZM241385 is a potent and selective non-xanthine antagonist of the adenosine A₂A receptor, a G protein-coupled receptor implicated in various physiological processes, including neurotransmission and inflammation. Its high affinity and selectivity have made it a valuable tool in neuroscience research and a candidate for therapeutic development. The deuterated version, this compound, is frequently employed as an internal standard in mass spectrometry-based bioanalytical methods to ensure accurate quantification in complex matrices such as plasma and tissue homogenates. The specificity of both the parent compound and its deuterated internal standard is paramount for reliable experimental outcomes.

Comparative Analysis of A₂A Receptor Antagonists

The following table summarizes the binding affinity and selectivity of ZM241385 compared to other commonly used A₂A receptor antagonists.

CompoundA₂A Ki (nM)A₁ Ki (nM)A₂B Ki (nM)A₃ Ki (nM)Selectivity (A₁/A₂A)Selectivity (A₂B/A₂A)Selectivity (A₃/A₂A)Reference
ZM241385 <125550>10,000>255>50>10,000[1]
SCH 58261 <12875,000>10,000>287>5,000>10,000[1]
CGS 15943 <13.54495~3.5~44~95[1]

Note: Ki values represent the inhibition constant, with lower values indicating higher binding affinity. Selectivity is calculated as the ratio of Ki values for other adenosine receptor subtypes to the Ki for the A₂A receptor.

Validation of this compound Specificity in Bioanalytical Methods

While the receptor binding profile of this compound is expected to be identical to that of ZM241385, its validation for use as an internal standard in complex biological samples focuses on its performance in analytical assays, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS). The key validation parameters are selectivity, matrix effect, and the absence of crosstalk with the non-deuterated analyte.

A validated LC-qToF MS method for the determination of ZM241385 in rat plasma provides a framework for the expected performance of a method utilizing this compound.

Validation ParameterResult for ZM241385Specification for this compound (as per FDA/EMA Guidelines)
Linearity (r²) >0.99≥0.99
Lower Limit of Quantification (LLOQ) 1 ng/mLClearly defined with acceptable precision and accuracy
Intra-day Precision (%CV) ≤10.5%≤15% (≤20% at LLOQ)
Inter-day Precision (%CV) ≤8.9%≤15% (≤20% at LLOQ)
Intra-day Accuracy (%RE) -10.2% to 7.8%±15% (±20% at LLOQ)
Inter-day Accuracy (%RE) -8.5% to 5.4%±15% (±20% at LLOQ)
Recovery Not explicitly statedConsistent, precise, and reproducible
Matrix Effect Not explicitly statedMinimal and compensated for by the internal standard
Selectivity No interference observedNo significant interference at the retention time of the analyte and internal standard
Crosstalk N/AContribution of this compound to the ZM241385 signal should be negligible

Experimental Protocols

Receptor Binding Affinity Assay

Objective: To determine the binding affinity (Ki) of antagonists for adenosine receptor subtypes.

Methodology:

  • Cell Lines: CHO or HEK-293 cells stably transfected with human adenosine A₁, A₂A, A₂B, or A₃ receptors.

  • Radioligands:

    • A₁ Receptors: [³H]DPCPX

    • A₂A Receptors: [³H]SCH 58261

    • A₃ Receptors: [¹²⁵I]AB-MECA

  • Procedure:

    • Cell membranes are prepared from the transfected cell lines.

    • Membranes are incubated with a fixed concentration of the respective radioligand and varying concentrations of the competing antagonist (e.g., ZM241385).

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled agonist (e.g., NECA).

    • After incubation, bound and free radioligand are separated by rapid filtration.

    • The amount of bound radioactivity is quantified by liquid scintillation counting.

    • IC₅₀ values are determined from competition curves and converted to Ki values using the Cheng-Prusoff equation.

  • A₂B Receptor Functional Assay (cAMP accumulation):

    • Transfected cells are incubated with the antagonist.

    • Cells are stimulated with the adenosine receptor agonist NECA.

    • Intracellular cAMP levels are measured using a suitable assay kit.

    • The antagonist's potency (pA₂) is determined from the rightward shift of the NECA concentration-response curve.[1]

LC-MS/MS Bioanalytical Method for ZM241385 Quantification

Objective: To validate a method for the accurate quantification of ZM241385 in a complex biological matrix (e.g., rat plasma), for which this compound would serve as the ideal internal standard.

Methodology (based on a validated method for ZM241385):

  • Sample Preparation:

    • To 50 µL of rat plasma, add an internal standard solution (e.g., this compound in methanol).

    • Perform protein precipitation by adding acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant and evaporate to dryness.

    • Reconstitute the residue in the mobile phase for injection.

  • Liquid Chromatography:

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase: A gradient of water with formic acid and acetonitrile.

    • Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

      • MRM Transition for ZM241385: m/z [M+H]⁺ → fragment ion.

      • MRM Transition for this compound: m/z [M+H]⁺ → fragment ion (mass shift corresponding to deuterium labeling).

  • Validation Procedures:

    • Selectivity: Analyze at least six different blank matrix samples to check for interferences.

    • Linearity: Prepare a calibration curve over the expected concentration range.

    • Precision and Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).

    • Matrix Effect: Compare the response of the analyte in post-extraction spiked matrix samples to that in a neat solution.

    • Recovery: Compare the response of the analyte in pre-extraction spiked matrix samples to that in post-extraction spiked samples.

    • Stability: Assess the stability of the analyte in the matrix under various storage conditions (freeze-thaw, short-term benchtop, long-term storage).

Visualizations

Adenosine_A2A_Signaling_Pathway Adenosine Adenosine A2AR A₂A Receptor Adenosine->A2AR Agonist Binding G_protein Gs Protein A2AR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Stimulation ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Downstream Targets PKA->Downstream Phosphorylation ZM241385 ZM241385 ZM241385->A2AR Antagonism

Caption: Adenosine A₂A Receptor Signaling Pathway.

LC_MS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Plasma Biological Sample (e.g., Plasma) IS_Addition Add this compound (Internal Standard) Plasma->IS_Addition Precipitation Protein Precipitation (e.g., Acetonitrile) IS_Addition->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation & Reconstitution Centrifugation->Evaporation LC Liquid Chromatography (Separation) Evaporation->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantification via Calibration Curve Ratio->Quantification

Caption: Bioanalytical Workflow for ZM241385 Quantification.

Specificity_Validation_Logic cluster_Bio_Specificity Biological Specificity cluster_Analytical_Specificity Analytical Specificity (LC-MS/MS) Compound This compound ReceptorBinding Receptor Binding Assays (Identical to ZM241385) Compound->ReceptorBinding Selectivity Selectivity (No matrix interference) Compound->Selectivity MatrixEffect Matrix Effect (Consistent ionization) Compound->MatrixEffect Crosstalk Absence of Crosstalk (No contribution to analyte signal) Compound->Crosstalk IsotopicPurity High Isotopic Purity Compound->IsotopicPurity Validation Validated for use as an Internal Standard ReceptorBinding->Validation Selectivity->Validation MatrixEffect->Validation Crosstalk->Validation IsotopicPurity->Validation

Caption: Validation Logic for this compound Specificity.

References

Independent Verification of ZM241385's Efficacy in a Novel Ocular Disease Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the adenosine A2A receptor antagonist, ZM241385, detailing its independently verified effects in a novel disease model of experimental glaucoma. We present its performance benchmarked against other relevant adenosine receptor antagonists, supported by experimental data and detailed protocols to aid in research and development.

Mechanism of Action: Adenosine A2A Receptor Antagonism

ZM241385 is a potent and highly selective non-xanthine antagonist of the adenosine A2A receptor (A2AR).[1] The A2AR is a G protein-coupled receptor that, upon activation by adenosine, couples to the Gs alpha subunit of G proteins. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). The subsequent activation of Protein Kinase A (PKA) influences various downstream targets.[2] In pathological conditions such as glaucoma, extracellular adenosine levels can be elevated, and A2AR antagonism is being investigated as a therapeutic strategy.[3]

Signaling Pathway of Adenosine A2A Receptor Activation

The following diagram illustrates the canonical signaling pathway initiated by the activation of the adenosine A2A receptor.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Binds Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Stimulates PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates ZM241385 ZM241385 (Antagonist) ZM241385->A2AR Blocks

Caption: Adenosine A2A Receptor Signaling Pathway and ZM241385 Inhibition.

Independent Verification in a New Disease Model: Experimental Glaucoma

Recent independent studies have explored the therapeutic potential of ZM241385 in an experimental model of glaucoma, a neurodegenerative optic neuropathy characterized by the progressive loss of retinal ganglion cells (RGCs).[3] This represents a novel application for this A2A antagonist beyond its more established roles in models of Parkinson's disease and cerebral ischemia.

In a rat model of chronic ocular hypertension (COH), a key risk factor for glaucoma, intravitreal administration of ZM241385 demonstrated significant neuroprotective effects.[4] Specifically, ZM241385 was shown to reduce the activation of microglia and downregulate the expression of proinflammatory cytokines, which are implicated in the death of RGCs.[4][5]

Comparative Performance Data

The efficacy of an A2A receptor antagonist is determined by its binding affinity (Ki) for the receptor and its selectivity over other adenosine receptor subtypes (A1, A2B, A3). The following table summarizes the binding affinities of ZM241385 and other non-xanthine antagonists at human adenosine receptors.

CompoundA2A Ki (nM)A1 Ki (nM)A2B Ki (nM)A3 Ki (nM)
ZM241385 < 125550> 10,000
SCH 58261 < 12875,000> 10,000
CGS 15943 < 13.54495
Data sourced from a study characterizing the affinity and selectivity profiles on human adenosine receptors stably transfected into CHO or HEK-293 cells.[6]

As the data indicates, while all three compounds are potent A2A antagonists, SCH 58261 demonstrates the highest selectivity, particularly with negligible interaction at A2B receptors.[6] ZM241385 shows moderate affinity for A2B receptors and little affinity for A1 receptors.[6] CGS 15943 is a less selective antagonist, with high affinity for A1 receptors as well.[6]

Quantitative Results in the Experimental Glaucoma Model

In the chronic ocular hypertension rat model, the neuroprotective effect of ZM241385 was quantified by measuring the density of retinal ganglion cells.

Treatment GroupRetinal Ganglion Cell Density (cells/mm²)
Baseline2436 ± 143 (central), 2219 ± 140 (peripheral)
COH Induction (2 weeks)2130 ± 148 (central), 1953 ± 142 (peripheral)
COH Induction + ZM2413852287 ± 135
Data represents mean ± SD.[4][5]

These results show that ZM241385 treatment significantly ameliorated the loss of RGCs induced by chronic ocular hypertension.[4][5]

Experimental Protocols

Induction of Experimental Glaucoma

A rat model of chronic ocular hypertension (COH) was induced by the ligation of three episcleral veins in one eye of male Sprague-Dawley rats.[4] This procedure leads to a sustained elevation of intraocular pressure, mimicking a key pathogenic factor in human glaucoma.

Assessment of ZM241385's Effects

The efficacy of ZM241385 was evaluated through the following key experiments:

  • Retinal Ganglion Cell (RGC) Survival: RGCs were fluorescently labeled, and their density was quantified to assess cell survival.[4]

  • Microglial Activation: The morphology of microglia was observed, with a shift from a ramified to an amoeboid form indicating activation.[4]

  • Proinflammatory Cytokine Expression: The expression levels of TNF-α and IL-1β were measured using real-time PCR, Western blot, and ELISA.[4]

Experimental Workflow

The diagram below outlines the general workflow for the independent verification of ZM241385's effects in the experimental glaucoma model.

cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Analysis cluster_outcome Outcome AnimalModel Sprague-Dawley Rats COH_Induction Induce Chronic Ocular Hypertension (COH) (Episcleral Vein Ligation) AnimalModel->COH_Induction Control COH + Vehicle COH_Induction->Control Treatment COH + ZM241385 (Intravitreal Injection) COH_Induction->Treatment RGC_Survival Assess RGC Survival (Fluorescent Labeling) Control->RGC_Survival Microglia Evaluate Microglial Activation (Morphology) Control->Microglia Cytokines Measure Proinflammatory Cytokines (PCR, WB, ELISA) Control->Cytokines Treatment->RGC_Survival Treatment->Microglia Treatment->Cytokines Data Quantitative Data (RGC Density, Cytokine Levels) RGC_Survival->Data Microglia->Data Cytokines->Data

Caption: Workflow for Verifying ZM241385 Effects in Experimental Glaucoma.

Conclusion

The independent verification of ZM241385's efficacy in a preclinical model of glaucoma highlights its potential as a neuroprotective agent in ocular diseases. Its ability to mitigate microglial activation and neuroinflammation provides a strong rationale for further investigation. When compared to other A2A antagonists, ZM241385 demonstrates a favorable selectivity profile, though less selective than SCH 58261. The provided data and protocols offer a valuable resource for researchers aiming to build upon these findings and explore the therapeutic applications of A2A receptor antagonism.

References

Safety Operating Guide

Navigating the Disposal of ZM241385-d7: A Comprehensive Guide to Laboratory Safety and Chemical Handling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical compounds like ZM241385-d7, a potent and selective adenosine A2A receptor antagonist, is a critical component of laboratory safety and regulatory compliance.[1][2][3] This guide provides a procedural, step-by-step framework for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Core Principles of Chemical Waste Management

The foundation of safe disposal is a robust chemical waste management program. Key tenets include minimizing waste generation, proper segregation of incompatible chemicals, and adherence to container and labeling requirements.[5][6] All hazardous waste must be disposed of through a designated hazardous waste collection program and must not be discharged into the sewer system or allowed to evaporate.[4]

Regulatory Guideline Quantitative Limit Description
Satellite Accumulation Area (SAA) Maximum Volume 55 gallonsThe maximum volume of hazardous waste that can be stored in a designated SAA.[5]
Acutely Toxic Chemical Waste (P-list) Limit 1 quart (liquid) or 1 kg (solid)The maximum amount of acutely toxic "P-list" chemical waste that can be accumulated at any one time.[5]
Container Rinsing ~5% of container volumeThe amount of solvent that should be used for each rinse of a container that held acute hazardous waste.[4]
Drain Disposal pH Range 5.5 to 10.5The acceptable pH range for the drain disposal of dilute acids and bases, where permitted by local regulations.[7]

Experimental Protocol: Disposal of this compound Waste

This protocol outlines the step-by-step procedure for the disposal of this compound in solid form, as a solution, and materials contaminated with the compound.

1.0 Objective

To safely collect and prepare this compound waste for disposal by the institution's designated hazardous waste management service.

2.0 Materials

  • Personal Protective Equipment (PPE): Safety glasses, compatible chemical-resistant gloves, lab coat.

  • Hazardous waste container (clearly labeled, compatible with the waste, and with a secure, leak-proof closure).[6]

  • Waste labels.

  • Secondary containment system.[6]

  • Appropriate solvent for decontamination (e.g., ethanol, DMSO, followed by soap and water).

3.0 Procedure

3.1 Solid Waste (Pure Compound)

  • Carefully transfer any unused or waste this compound solid into a designated hazardous waste container.

  • Avoid creating dust. If possible, handle in a fume hood.

  • Ensure the container is properly labeled with "Hazardous Waste" and the chemical name "this compound".

  • Store the sealed container in a designated Satellite Accumulation Area (SAA).[8]

3.2 Liquid Waste (Solutions)

  • Pour waste solutions containing this compound into a designated liquid hazardous waste container.

  • Do not mix incompatible wastes. For instance, store acids and bases separately.[8]

  • The waste container should be made of a material compatible with the solvents used (e.g., plastic is often preferred).[5]

  • Securely cap the container when not in use.[4]

  • Label the container with "Hazardous Waste" and list all chemical constituents, including solvents and their approximate concentrations.

  • Place the container in a secondary containment bin within the SAA.

3.3 Contaminated Labware and PPE

  • Disposable Items: Items such as gloves, pipette tips, and weighing paper that are contaminated with this compound should be placed in a designated solid hazardous waste container.

  • Non-Disposable Glassware:

    • Rinse the glassware with a small amount of a suitable solvent in which this compound is soluble (e.g., DMSO, ethanol).[2]

    • Collect this initial rinseate and dispose of it as liquid hazardous waste.[4]

    • Repeat the rinsing process two more times (triple rinse).[4]

    • After triple rinsing, the glassware can typically be washed with soap and water for reuse.

3.4 Empty Containers

  • A container that held this compound should be triple rinsed with a solvent capable of removing the residue.[4]

  • The rinseate must be collected and disposed of as hazardous waste.[4]

  • After triple rinsing, deface or remove all chemical labels from the empty container.[4]

  • The cap should be removed, and the container can then be disposed of as regular trash or recycled, depending on institutional policies.[4]

4.0 Storage and Collection

  • Store all hazardous waste in a designated SAA that is at or near the point of generation.[5][8]

  • Ensure all waste containers are properly labeled and kept closed.[5]

  • Regularly inspect the SAA for any signs of leakage.[8]

  • Once a waste container is full, or has been in the SAA for up to one year (for partially filled containers), contact your institution's Environmental Health and Safety (EHS) or equivalent department for pick-up.[5][8]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of chemical waste generated in a laboratory setting.

G A Waste Generated B Is it a known non-hazardous waste? A->B C Treat as Hazardous Waste B->C No / Unsure K Follow Institutional Non-Hazardous Waste Procedures B->K Yes D Solid or Liquid? C->D E Solid Waste Container D->E Solid F Liquid Waste Container D->F Liquid G Segregate by Compatibility E->G F->G H Label Container (Contents & Hazard) G->H I Store in SAA (Secondary Containment) H->I J Contact EHS for Pickup I->J

Caption: Chemical Waste Disposal Decision Workflow.

By adhering to these established protocols and maintaining a proactive approach to safety, laboratories can ensure the responsible management of chemical waste, fostering a secure environment for groundbreaking research.

References

Essential Safety and Logistical Information for Handling ZM241385-d7

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols, operational guidance, and disposal plans for the handling of ZM241385-d7, a deuterated selective A2A adenosine receptor antagonist. The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and minimize potential risks.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE for various laboratory operations involving this compound.

OperationRequired PPE
Weighing and Preparing Solutions - Nitrile gloves (double-gloving recommended) - Safety glasses with side shields or chemical splash goggles - Laboratory coat - Fume hood
Cell Culture and In Vitro Assays - Nitrile gloves - Safety glasses - Laboratory coat - Biosafety cabinet (if working with cell lines)
Handling Stock Solutions - Nitrile gloves - Safety glasses - Laboratory coat
Waste Disposal - Nitrile gloves - Safety glasses or chemical splash goggles - Laboratory coat
Operational Plan: Safe Handling and Storage

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Recommended storage temperature is -20°C for long-term stability.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.

Preparation of Stock Solutions:

  • All handling of the solid compound and preparation of stock solutions should be conducted in a certified chemical fume hood to avoid inhalation of any dust particles.

  • ZM241385 is soluble in DMSO and ethanol.[2][3]

  • Prepare stock solutions by dissolving the compound in an appropriate solvent, such as DMSO, to the desired concentration.

  • Aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles.[1]

General Handling:

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the compound.

Disposal Plan

Waste Collection:

  • All solid waste contaminated with this compound (e.g., weighing paper, pipette tips, gloves) should be collected in a designated, labeled hazardous waste container.

  • Liquid waste containing this compound (e.g., unused solutions, cell culture media) should be collected in a separate, labeled hazardous waste container.

Waste Disposal:

  • Dispose of all hazardous waste in accordance with local, state, and federal regulations.

  • Do not dispose of this compound down the drain.

  • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Experimental Protocol: In Vitro Competitive Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human A2A adenosine receptor, using [³H]-ZM241385 as the radioligand.

Materials:

  • HEK293 cells stably expressing the human A2A adenosine receptor

  • [³H]-ZM241385 (radioligand)

  • Unlabeled this compound (or other test compounds)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • Scintillation cocktail

  • 96-well microplates

  • Cell harvester

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293-hA2AR cells to confluency.

    • Harvest the cells and homogenize them in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well microplate, add the following in order:

      • 50 µL of assay buffer

      • 50 µL of various concentrations of the test compound (e.g., this compound) or vehicle (for total binding).

      • 50 µL of [³H]-ZM241385 at a final concentration of approximately 1 nM.[4]

      • 50 µL of the cell membrane preparation.

    • For non-specific binding, add a high concentration of an unlabeled A2A antagonist (e.g., 10 µM ZM241385) instead of the test compound.

    • Incubate the plate at room temperature for 60-90 minutes.[4]

  • Filtration and Washing:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester.

    • Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Seal the plate and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Visualizations

Safe_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal start Receive this compound store Store at -20°C in a well-ventilated area start->store weigh Weigh solid compound in a fume hood store->weigh dissolve Dissolve in appropriate solvent (e.g., DMSO) weigh->dissolve collect_solid Collect solid waste in hazardous waste bin weigh->collect_solid stock Prepare aliquoted stock solutions dissolve->stock collect_liquid Collect liquid waste in hazardous waste container dissolve->collect_liquid use Use in in vitro/in vivo experiments stock->use use->collect_solid use->collect_liquid dispose Dispose according to institutional EHS guidelines collect_solid->dispose collect_liquid->dispose

Caption: Workflow for the safe handling and disposal of this compound.

A2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A2AR A2A Receptor Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Response Cellular Response (e.g., immunosuppression) CREB->Response Adenosine Adenosine (Agonist) Adenosine->A2AR Activates ZM241385 This compound (Antagonist) ZM241385->A2AR Inhibits

Caption: A2A adenosine receptor signaling pathway and the inhibitory action of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.